Product packaging for 3-Methyl-2-oxopentanoate(Cat. No.:)

3-Methyl-2-oxopentanoate

Cat. No.: B1228249
M. Wt: 129.13 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-oxovalerate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxovaleric acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a human metabolite. It derives from a valerate. It is a conjugate base of a 3-methyl-2-oxovaleric acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O3- B1228249 3-Methyl-2-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-M

SMILES

CCC(C)C(=O)C(=O)[O-]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-]

Synonyms

2-keto methylvalerate
2-keto-3-methylvaleric acid
2-oxo-3-methylvalerate
3-methyl-2-oxopentanoate
alpha-keto-beta-methyl-n-valeric acid
alpha-keto-beta-methylvalerate
alpha-keto-beta-methylvaleric acid
alpha-keto-beta-methylvaleric acid, (+-)-isomer
alpha-keto-beta-methylvaleric acid, (S)-isomer
alpha-keto-beta-methylvaleric acid, calcium salt
alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, sodium salt
alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer
KMVA

Origin of Product

United States

Foundational & Exploratory

The Biological Role of 3-Methyl-2-oxopentanoate in Cellular Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1] Under normal physiological conditions, it is a transient metabolite that is swiftly processed by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).[2] However, genetic defects in this enzyme complex lead to the accumulation of this compound and other BCAAs, resulting in the rare but severe metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1] In MSUD, the buildup of this compound and other branched-chain ketoacids (BCKAs) is neurotoxic, leading to severe neurological damage.[3] This technical guide provides an in-depth overview of the biological role of this compound, its metabolic pathway, its pathophysiological implications in MSUD, and detailed experimental protocols for its study.

The Central Role of this compound in Isoleucine Catabolism

This compound is exclusively derived from the transamination of L-isoleucine, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[3] There are two isoforms of this enzyme in humans: the cytosolic BCAT1 and the mitochondrial BCAT2.[4] This reversible reaction represents the first step in the breakdown of isoleucine.

The resulting this compound is then transported into the mitochondria, where it undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5] This multi-enzyme complex is a critical regulatory point in BCAA metabolism.[6] The reaction converts this compound into 2-methylbutyryl-CoA, which then proceeds through several more steps to ultimately yield acetyl-CoA and propionyl-CoA, both of which can enter the citric acid cycle for energy production.[7]

Pathophysiology: The Role of this compound in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by mutations in the genes encoding the subunits of the BCKDH complex.[8] This enzymatic deficiency leads to the systemic accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including this compound, in blood, cerebrospinal fluid, and urine.[3]

The accumulation of this compound and other BCKAs is highly toxic, particularly to the central nervous system.[9] The precise mechanisms of neurotoxicity are multifaceted and are thought to include:

  • Disruption of the Blood-Brain Barrier: Elevated levels of BCAAs can compete with other large neutral amino acids (LNAAs) such as tryptophan, tyrosine, and phenylalanine for transport across the blood-brain barrier, leading to a depletion of these essential amino acids in the brain.[10] This can impair the synthesis of neurotransmitters and proteins.

  • Impaired Energy Metabolism: High concentrations of BCKAs can inhibit key enzymes in cellular energy production, such as the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex.[5]

  • Induction of Oxidative Stress: The accumulation of these metabolites has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to neurons.

  • Apoptosis: Pathological concentrations of BCKAs can trigger programmed cell death in neuronal cells.

The clinical manifestations of classic MSUD appear within days of birth and include poor feeding, lethargy, vomiting, and a characteristic sweet, maple syrup-like odor in the urine and earwax. If left untreated, it progresses to seizures, coma, and death.

Quantitative Data

The concentration of this compound is a critical biomarker for the diagnosis and monitoring of MSUD.[2]

Analyte Biological Fluid Condition Concentration (μM) Reference
This compoundCerebrospinal Fluid (CSF)Healthy Adult8.2 ± 6.8
This compoundPlasmaClassic MSUD (untreated/poor metabolic control)Significantly elevated[9]
L-IsoleucinePlasmaClassic MSUDElevated (approx. 9 times normal)[10]
AlloisoleucinePlasmaClassic MSUDPresent (pathognomonic marker)
L-LeucinePlasmaClassic MSUDElevated (approx. 30 times normal)[10]
L-ValinePlasmaClassic MSUDElevated (approx. 3 times normal)[10]

Table 1: Concentration of this compound and Related Metabolites in Health and Disease.

Enzyme Substrate Km kcat Reference
Branched-chain amino acid aminotransferase 2 (BCAT2) - Human, mitochondrialL-Isoleucine~1 mMData not readily available[6]
Branched-chain α-keto acid dehydrogenase (BCKDH) complex - HumanBranched-chain α-keto acids~100 µM rangeData not readily available[6]

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Signaling Pathways and Logical Relationships

Isoleucine Catabolism Pathway

Isoleucine_Catabolism cluster_0 Cytosol/Mitochondria cluster_1 Mitochondria L_Isoleucine L-Isoleucine Three_Methyl_2_oxopentanoate This compound L_Isoleucine->Three_Methyl_2_oxopentanoate Transamination Alpha_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate Alpha_Ketoglutarate->L_Glutamate BCAT2 BCAT2 (Mitochondrial) BCAT2->L_Isoleucine BCAT2->Alpha_Ketoglutarate Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Three_Methyl_2_oxopentanoate->Two_Methylbutyryl_CoA Oxidative Decarboxylation BCKDH BCKDH Complex (Mitochondrial) BCKDH->Three_Methyl_2_oxopentanoate NAD NAD+ BCKDH->NAD CoA_SH CoA-SH BCKDH->CoA_SH Propionyl_CoA Propionyl-CoA Two_Methylbutyryl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Two_Methylbutyryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle NADH NADH + H+ NAD->NADH CO2 CO2 CoA_SH->CO2

Caption: Metabolic pathway of L-isoleucine catabolism.

Pathological Consequences of BCKDH Complex Deficiency

MSUD_Pathology BCKDH_Deficiency BCKDH Complex Deficiency (Genetic Mutation) Accumulation Accumulation of This compound and other BCKAs BCKDH_Deficiency->Accumulation Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity BBB_Disruption Blood-Brain Barrier Disruption Neurotoxicity->BBB_Disruption Energy_Deficit Impaired Cerebral Energy Metabolism Neurotoxicity->Energy_Deficit Oxidative_Stress Oxidative Stress Neurotoxicity->Oxidative_Stress Apoptosis Neuronal Apoptosis Neurotoxicity->Apoptosis Clinical_Manifestations Clinical Manifestations (Seizures, Coma, Brain Damage) BBB_Disruption->Clinical_Manifestations Energy_Deficit->Clinical_Manifestations Oxidative_Stress->Clinical_Manifestations Apoptosis->Clinical_Manifestations

Caption: Pathological consequences of BCKDH complex deficiency.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines a method to assess the neurotoxic effects of this compound using a combination of a cell viability assay (MTT) and a marker for apoptosis (caspase-3 activity).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound sodium salt

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Caspase-3 colorimetric assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Once confluent, trypsinize the cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in serum-free medium.

    • Prepare serial dilutions to achieve final concentrations ranging from 0.1 mM to 10 mM.

    • Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium only).

    • Incubate the cells for 24 or 48 hours.

  • MTT Assay for Cell Viability:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

  • Caspase-3 Activity Assay for Apoptosis:

    • Following treatment, lyse the cells according to the caspase-3 assay kit manufacturer's protocol.

    • Add the caspase-3 substrate to the cell lysates and incubate as recommended.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Determine the fold-increase in caspase-3 activity relative to the vehicle control.

Protocol 2: Measurement of Mitochondrial Dysfunction Induced by this compound

This protocol describes how to assess the impact of this compound on mitochondrial function by measuring changes in mitochondrial membrane potential (ΔΨm) and cellular ATP levels.

Materials:

  • SH-SY5Y cells and culture reagents (as in Protocol 1)

  • This compound sodium salt

  • JC-1 or TMRE mitochondrial membrane potential probe

  • ATP determination kit (luciferase-based)

  • 96-well plates (black-walled for fluorescence, opaque-walled for luminescence)

  • Fluorescence microplate reader or fluorescence microscope

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat the cells with varying concentrations of this compound as described in Protocol 1.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1:

    • After treatment, remove the medium and wash the cells with PBS.

    • Incubate the cells with the JC-1 probe (at the manufacturer's recommended concentration) in fresh medium for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, JC-1 monomers in depolarized mitochondria).

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • Measurement of Cellular ATP Levels:

    • Following treatment in opaque-walled 96-well plates, lyse the cells using the lysis reagent provided in the ATP determination kit.

    • Add the luciferase-based ATP detection reagent.

    • Measure the luminescence using a luminometer.

    • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

    • Express ATP levels as a percentage of the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_neurotoxicity Neurotoxicity Assessment cluster_mitochondrial Mitochondrial Function Assessment Start Start: Culture Neuronal Cells (e.g., SH-SY5Y) Seed_Cells Seed Cells into 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response and Time-Course) Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Cell Viability) Treat_Cells->MTT_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) Treat_Cells->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Treat_Cells->MMP_Assay ATP_Assay Cellular ATP Level Measurement Treat_Cells->ATP_Assay Analyze_Data Data Analysis and Interpretation MTT_Assay->Analyze_Data Caspase_Assay->Analyze_Data MMP_Assay->Analyze_Data ATP_Assay->Analyze_Data End End: Determine Neurotoxic Potential and Mitochondrial Impact Analyze_Data->End

Caption: Experimental workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a pivotal metabolite in the catabolism of isoleucine. While its role in normal cellular function is transient, its accumulation due to defects in the BCKDH complex has profound pathological consequences, primarily severe neurotoxicity. Understanding the mechanisms by which this compound and other BCKAs exert their toxic effects is crucial for the development of therapeutic strategies for MSUD. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular impacts of this key metabolite and to screen for potential neuroprotective compounds. Further research into the precise signaling pathways disrupted by this compound will be essential for advancing our knowledge of this debilitating metabolic disorder.

References

3-Methyl-2-oxopentanoate: A Key Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA) derived from the essential amino acid isoleucine. As a critical intermediate in branched-chain amino acid (BCAA) catabolism, its levels in biological fluids are a direct reflection of the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of this metabolic pathway is a hallmark of several metabolic disorders, most notably the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). Emerging evidence also implicates elevated levels of this compound in more common metabolic conditions such as insulin (B600854) resistance and type 2 diabetes. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its metabolic context, association with disease, quantitative data, and the experimental protocols for its analysis.

Metabolic Pathway and Regulation

This compound is formed from isoleucine through a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). Subsequently, it undergoes irreversible oxidative decarboxylation by the mitochondrial BCKDH complex, a critical rate-limiting step in BCAA catabolism.[1] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, phosphoprotein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it.[2][3]

BCAA_Catabolism Isoleucine Isoleucine This compound This compound Isoleucine->this compound BCAT alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA This compound->alpha-Methylbutyryl-CoA BCKDH complex BCKDH_Regulation BCKDH_active BCKDH (Active) BCKDH_inactive BCKDH-P (Inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK BCKDK BCKDK->BCKDH_active PP2Cm PP2Cm PP2Cm->BCKDH_inactive Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake mTORC1 mTORC1 mTORC1->IRS1 Inhibition (Ser Phosphorylation) BCAA BCAAs BCAA->mTORC1 Activation Sample_Prep cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway start Plasma Sample deproteinization Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution (for LC-MS/MS) supernatant->reconstitution derivatization Derivatization (for GC-MS) drying->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis reconstitution->analysis

References

An In-depth Technical Guide to 3-Methyl-2-oxopentanoate: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and significant biological roles of 3-Methyl-2-oxopentanoate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and related disorders.

Core Chemical Properties and Structure

This compound, also known as α-keto-β-methylvaleric acid, is a short-chain keto acid.[1][2] It is a key intermediate in the metabolism of the essential amino acid isoleucine.[3][4] The compound exists as two enantiomers, (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate.[3][5]

Nomenclature and Identification

The compound is known by several synonyms, which are important to recognize in scientific literature:

  • (3S)-3-Methyl-2-oxopentanoic acid[6]

  • (S)-3-methyl-2-oxovalerate[3]

  • alpha-keto-beta-methylvalerate[3]

  • 2-keto-3-methyl-valerate[3]

  • (S)-2-oxo-3-methylpentanoate[3]

  • 3-Methyl-2-oxovaleric acid[7]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

PropertyValueSource(s)
Molecular Formula C6H10O3[6]
Molecular Weight 130.14 g/mol [6]
IUPAC Name (3S)-3-methyl-2-oxopentanoic acid[3][6]
SMILES String CC--INVALID-LINK--C(=O)C(=O)O[3][6]
Melting Point 204-206 °C (for sodium salt)[8][9]
Boiling Point 197.00 °C @ 760.00 mm Hg (for methyl ester)[10][11]
Water Solubility 915.5 mg/mL (for sodium salt)[1][5][6]
pKa (Strongest Acidic) 3.52 (Predicted)[1][2]

Biological Significance and Metabolic Pathway

This compound is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine.[3][4] This metabolic process is vital for energy production. Under normal physiological conditions, L-isoleucine undergoes transamination to form (S)-3-methyl-2-oxopentanoate.[4] This keto acid is then oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4]

A deficiency in the BCKAD complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound, in the blood, urine, and cerebrospinal fluid.[3][4][7] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a rare and serious inherited metabolic disorder.[3][4][7] Consequently, the quantification of this compound is a primary biomarker for the diagnosis and monitoring of MSUD.[4] Chronically high levels of this compound act as a neurotoxin.[7]

Below is a diagram illustrating the catabolic pathway of isoleucine and the role of this compound.

Isoleucine_Catabolism Isoleucine L-Isoleucine KMV (S)-3-Methyl-2-oxopentanoate Isoleucine->KMV Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA ... Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA ... TCA TCA Cycle Succinyl_CoA->TCA BCAT Branched-chain aminotransferase BCKAD Branched-chain α-keto acid dehydrogenase (BCKAD) [Deficient in MSUD]

Isoleucine catabolism pathway and its disruption in MSUD.

Experimental Protocols

The quantification of this compound in biological fluids is crucial for the diagnosis and management of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

General Workflow for Quantification in Biological Samples

A generalized workflow for the analysis of this compound is presented below. This typically involves sample preparation, derivatization (often for GC-MS), instrumental analysis, and data interpretation.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Prep Derivatization Derivatization (e.g., for GC-MS) Sample_Prep->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Result Result Interpretation Data_Processing->Result

General workflow for this compound analysis.
Detailed Methodological Considerations

While specific, detailed protocols are often laboratory-dependent and optimized for particular instrumentation, the following provides an outline of a common approach for the quantification of this compound using GC-MS. A study by Jones et al. provides a basis for such a method.

Objective: To quantify the concentration of this compound in human plasma.

Materials:

  • Plasma samples

  • Internal standard (e.g., isotopically labeled this compound)

  • Protein precipitation agent (e.g., ice-cold acetonitrile)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of the internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • Acidify the supernatant with a suitable acid (e.g., HCl) to a pH of ~1-2.

    • Extract the organic acids with an appropriate solvent (e.g., 2 x 500 µL of ethyl acetate).

    • Vortex vigorously and centrifuge to separate the layers.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and a solvent (e.g., 50 µL of pyridine).

    • Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature gradient for the oven to separate the analytes.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the derivatized this compound and the internal standard.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the analyte by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

Conclusion

This compound is a metabolite of significant interest, particularly in the context of inborn errors of metabolism like Maple Syrup Urine Disease. A thorough understanding of its chemical properties, structure, and metabolic pathway is essential for researchers and clinicians involved in the diagnosis and treatment of such disorders. The analytical methods outlined in this guide provide a foundation for the accurate and reliable quantification of this important biomarker. Further research into the broader physiological and pathological roles of this compound may reveal new insights into metabolic regulation and disease.

References

Enzymatic Synthesis of (S)-3-Methyl-2-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-2-oxopentanoate, a chiral α-keto acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific production is of significant interest, and enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate, focusing on the use of L-amino acid deaminase (L-AAD) for the stereospecific deamination of L-isoleucine. The guide details the underlying biochemical pathway, experimental protocols for enzyme production and bioconversion, and analytical methods for product quantification and enantiomeric purity assessment.

Metabolic Pathway

The enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate from L-isoleucine is a key step in the natural catabolic pathway of this essential amino acid. The reaction is primarily catalyzed by L-amino acid deaminase (L-AAD), a flavoenzyme that facilitates the oxidative deamination of L-amino acids to their corresponding α-keto acids. In this specific case, L-isoleucine is converted to (S)-3-Methyl-2-oxopentanoate.

Isoleucine Catabolism L-Isoleucine L-Isoleucine S3M2O (S)-3-Methyl-2-oxopentanoate L-Isoleucine->S3M2O L-amino acid deaminase (L-AAD) (EC 1.4.3.2) BCKDH Branched-chain alpha-keto acid dehydrogenase complex S3M2O->BCKDH Metabolites Further Metabolites BCKDH->Metabolites

Figure 1: Simplified metabolic pathway of L-isoleucine catabolism.

Data Presentation

The following table summarizes quantitative data from studies on the enzymatic synthesis of various α-keto acids using L-amino acid deaminases, providing a reference for expected yields and conversion rates in the synthesis of (S)-3-Methyl-2-oxopentanoate.

SubstrateEnzyme SourceBiocatalystProductTiter (g/L)Molar Conversion (%)Reference
L-PhenylalanineProteus mirabilis KCTC 2566E. coli BL21(DE3) whole cellPhenylpyruvic acid3.382.5[1]
L-Glutamic acidProteus mirabilis KCTC 2566B. subtilis 168 whole cellα-Ketoglutaric acid4.65-[1]
L-MethionineEngineered Proteus vulgaris L-AADE. coli BL21(DE3) whole cellα-Keto-γ-methylthiobutyric acid-91.4[1]
L-ValineProteus myxofaciens ATCC 19692E. coli BL21(DE3) whole cellα-Ketoisovaleric acid8.197-[1]

Experimental Protocols

Whole-Cell Biocatalyst Preparation: Recombinant E. coli expressing Proteus mirabilis L-AAD

This protocol describes the preparation of a whole-cell biocatalyst for the synthesis of (S)-3-Methyl-2-oxopentanoate.

Materials:

  • E. coli BL21(DE3) competent cells

  • Expression vector (e.g., pET series) containing the gene for L-amino acid deaminase from Proteus mirabilis

  • Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate (B84403) buffer (50 mM, pH 7.5)

Procedure:

  • Transformation: Transform the expression vector containing the L-AAD gene into E. coli BL21(DE3) competent cells using a standard heat shock protocol. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculum Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Cell Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight culture (1:100 dilution). Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Gene Expression: Induce the expression of the L-AAD gene by adding IPTG to a final concentration of 0.1-1.0 mM. Continue the incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5). The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Enzymatic Synthesis of (S)-3-Methyl-2-oxopentanoate

This protocol outlines the biotransformation of L-isoleucine to (S)-3-Methyl-2-oxopentanoate using the prepared whole-cell biocatalyst.

Materials:

  • Recombinant E. coli whole-cell biocatalyst

  • L-Isoleucine

  • 50 mM Phosphate buffer (pH 7.5)

  • Shaking incubator

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing L-isoleucine (e.g., 10-50 g/L) dissolved in 50 mM phosphate buffer (pH 7.5).

  • Initiation of Biotransformation: Add the prepared whole-cell biocatalyst to the reaction mixture to a final concentration of 10-20 g/L (wet cell weight).

  • Incubation: Incubate the reaction mixture in a shaking incubator at 30-37°C and 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. The concentration of (S)-3-Methyl-2-oxopentanoate can be determined using the analytical method described below.

  • Reaction Termination and Product Isolation: Once the reaction is complete (as determined by the cessation of product formation), terminate the reaction by centrifuging the mixture at 10,000 x g for 15 minutes to remove the cells. The supernatant contains the product.

  • Purification (Optional): The product can be further purified from the supernatant using techniques such as extraction or chromatography, depending on the desired purity.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the chiral HPLC analysis of (S)-3-Methyl-2-oxopentanoate to determine its concentration and enantiomeric excess.

Materials:

  • HPLC system with a UV or diode-array detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) is a common starting point for chiral separations of acidic compounds. A typical starting ratio could be 90:10 (n-hexane:isopropanol) + 0.1% TFA.

  • (S)-3-Methyl-2-oxopentanoate standard

  • Racemic 3-Methyl-2-oxopentanoate standard

Procedure:

  • Sample Preparation: Dilute the reaction supernatant with the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with n-hexane:isopropanol:TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Analysis: Inject the prepared sample, the (S)-enantiomer standard, and the racemic standard into the HPLC system.

  • Quantification and Enantiomeric Excess (e.e.) Calculation:

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with the standards.

    • Quantify the concentration of (S)-3-Methyl-2-oxopentanoate by comparing its peak area to a calibration curve generated from the standard.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate.

Enzymatic Synthesis Workflow cluster_prep Biocatalyst Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Purification Transformation Transformation Culture Culture Transformation->Culture Induction Induction Culture->Induction Harvesting Harvesting Induction->Harvesting ReactionSetup Reaction Setup (L-Isoleucine + Biocatalyst) Harvesting->ReactionSetup Incubation Incubation ReactionSetup->Incubation Monitoring Monitoring Incubation->Monitoring Termination Termination Monitoring->Termination Centrifugation Cell Removal (Centrifugation) Termination->Centrifugation Analysis Chiral HPLC Analysis (Quantification & e.e.) Centrifugation->Analysis Purification Product Purification (Optional) Analysis->Purification

Figure 2: Experimental workflow for the synthesis of (S)-3-Methyl-2-oxopentanoate.

Conclusion

The enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate using L-amino acid deaminase presents a highly promising and sustainable method for the production of this valuable chiral intermediate. The use of whole-cell biocatalysts, particularly recombinant E. coli, offers a cost-effective and scalable approach. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to embark on the development and optimization of this biocatalytic process. Further research may focus on enzyme engineering to enhance catalytic efficiency and substrate specificity, as well as process optimization to improve product titers and overall economic viability.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals Investigating Maple Syrup Urine Disease

This in-depth technical guide delves into the critical role of 3-Methyl-2-oxopentanoate, a key pathognomonic metabolite in Maple Syrup Urine Disease (MSUD). MSUD is a rare, inherited metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — and their corresponding α-keto acids (BCKAs) in bodily fluids.[2] Among these, this compound, derived from isoleucine, is a pivotal player in the pathophysiology of MSUD, contributing significantly to the severe neurological damage observed in patients.[3][4]

This document provides a comprehensive analysis of this compound, including its biochemical significance, detailed experimental protocols for its quantification, and an exploration of the signaling pathways disrupted by its accumulation.

The Biochemical Landscape of MSUD and the Central Role of this compound

Maple Syrup Urine Disease is an autosomal recessive disorder caused by mutations in the genes encoding the subunits of the BCKDH complex.[5] This mitochondrial multi-enzyme complex is responsible for the irreversible oxidative decarboxylation of the BCKAs derived from leucine, isoleucine, and valine, a crucial step in their catabolism.[1] The deficiency in BCKDH activity leads to the systemic accumulation of BCAAs and their corresponding BCKAs, including α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (this compound, from isoleucine), and α-ketoisovalerate (from valine).[2]

The accumulation of these metabolites is highly neurotoxic.[3] Leucine and its corresponding ketoacid, α-ketoisocaproate, are considered the principal neurotoxic agents.[6] The neurological damage in MSUD is attributed to several mechanisms, including competitive inhibition of the transport of other large neutral amino acids across the blood-brain barrier, which are precursors for neurotransmitter synthesis.[7][8] This imbalance can lead to a deficiency of essential amino acids and neurotransmitters in the brain.[7] Furthermore, the accumulation of BCKAs disrupts cellular energy metabolism and induces oxidative stress, leading to mitochondrial dysfunction and neuronal cell death.[2][9]

Quantitative Data on this compound and Other Key Metabolites

The accurate quantification of this compound and other BCAAs/BCKAs is crucial for the diagnosis, monitoring, and management of MSUD. The following tables summarize the typical concentrations of these metabolites in various biological fluids in healthy individuals and patients with MSUD.

MetaboliteBiological MatrixHealthy Controls (µmol/L)Classic MSUD Patients (µmol/L)Intermediate MSUD Patients (µmol/L)Reference
Leucine Plasma50 - 150> 1000200 - 1000[5][6]
Isoleucine Plasma30 - 100> 400100 - 400[5][6]
Valine Plasma100 - 300> 500200 - 500[5][6]
Alloisoleucine PlasmaNot Detected> 505 - 50[6]
α-Ketoisocaproate Urine (mmol/mol creatinine)< 5Significantly ElevatedElevated[6]
This compound Urine (mmol/mol creatinine)< 5Significantly ElevatedElevated[6]
α-Ketoisovalerate Urine (mmol/mol creatinine)< 5Significantly ElevatedElevated[6]
Leucine CSFLow30x higher than normal-[7]
Isoleucine CSFLow9x higher than normal-[7]
Valine CSFLow3x higher than normal-[7]

Experimental Protocols

Accurate and reproducible quantification of this compound and other relevant metabolites is paramount for both clinical diagnostics and research. Below are detailed methodologies for the analysis of organic acids and amino acids in biological samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis (including this compound)

This protocol is adapted from established methods for the analysis of organic acids in urine.[10][11][12]

1. Sample Preparation:

  • To a volume of urine containing 1 µmol of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).

  • Treat with hydroxylamine (B1172632) to form oxime derivatives of the ketoacids.

  • Acidify the mixture and extract the organic acids with ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and pyridine (B92270) to form trimethylsilyl (B98337) (TMS) derivatives.

  • Incubate at 70-90°C for 15 minutes.[10]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC6890N or equivalent.

  • Column: Thermo TG-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[12]

  • Injection Volume: 1-2 µL.

  • Oven Temperature Program:

    • Initial temperature: 70°C for 2 minutes.

    • Ramp 1: Increase to 155°C at 4°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 170°C at 4°C/min, hold for 2 minutes.

    • Ramp 3: Increase to 280°C at 10°C/min, hold for 5 minutes.[12]

  • Mass Spectrometer: Agilent MS5975 or equivalent.

  • Ionization Mode: Electron Impact (EI).

  • Scan Range: m/z 50-650.

4. Data Analysis:

  • Identify and quantify the TMS-derivatized organic acids based on their retention times and mass spectra by comparison to a library of known compounds and the internal standards.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Amino Acid Analysis

This protocol provides a direct "dilute and shoot" method for the analysis of amino acids in plasma without the need for derivatization.[13][14]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Dilute 50 µL of the supernatant with 450 µL of an internal standard solution (containing deuterated amino acids) in the initial mobile phase.[13]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Thermo Scientific UltiMate 3000RS system or equivalent.

  • Column: Thermo Scientific Acclaim Trinity mixed-mode column or equivalent.[14]

  • Mobile Phase A: Ammonium (B1175870) formate (B1220265) in water (pH 2.8).[14]

  • Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (B52724) (e.g., 20:80 v/v).[14]

  • Gradient Elution: A suitable gradient to separate the amino acids of interest.

  • Injection Volume: 4 µL.[13]

  • Mass Spectrometer: TSQ Endura triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Data Acquisition: Selected Reaction Monitoring (SRM).

3. Data Analysis:

  • Quantify the amino acids by comparing the peak areas of the analytes to their corresponding stable isotope-labeled internal standards.

Signaling Pathways and Experimental Workflows

The accumulation of this compound and other BCKAs in MSUD triggers a cascade of detrimental cellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate key affected signaling pathways and a typical experimental workflow for MSUD research.

BCAA_Catabolism_and_MSUD cluster_0 Normal BCAA Catabolism cluster_1 Maple Syrup Urine Disease (MSUD) Isoleucine Isoleucine KMV This compound Isoleucine->KMV Transamination BCAT Branched-Chain Aminotransferase Glutamate Glutamate BCAT->Glutamate BCAT->KMV alpha_KG α-Ketoglutarate alpha_KG->BCAT BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex KMV->BCKDH Metabolites Further Metabolism (Energy Production) BCKDH->Metabolites MSUD_Isoleucine Isoleucine MSUD_KMV Accumulated This compound MSUD_Isoleucine->MSUD_KMV Transamination MSUD_BCAT Branched-Chain Aminotransferase MSUD_Glutamate Glutamate MSUD_BCAT->MSUD_Glutamate MSUD_BCAT->MSUD_KMV MSUD_alpha_KG α-Ketoglutarate MSUD_alpha_KG->MSUD_BCAT MSUD_BCKDH Deficient BCKDH Complex MSUD_KMV->MSUD_BCKDH Impaired Metabolism Accumulation Accumulation in Blood, Urine, CSF MSUD_KMV->Accumulation

Caption: Biochemical pathway of isoleucine catabolism and its disruption in MSUD.

Neurotoxicity_Pathway cluster_0 Cellular Effects cluster_1 Clinical Manifestations Accumulated_BCKAs Accumulated BCKAs (e.g., this compound) Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulated_BCKAs->Mitochondrial_Dysfunction Inhibition of ETC Neurotransmitter_Imbalance Neurotransmitter Imbalance Accumulated_BCKAs->Neurotransmitter_Imbalance Inhibition of Synthesis & Transport Oxidative_Stress Oxidative Stress (Increased ROS) Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Neurotransmitter_Imbalance->Apoptosis Neurological_Damage Neurological Damage (Seizures, Coma, Developmental Delay) Apoptosis->Neurological_Damage

Caption: Signaling pathways of this compound-induced neurotoxicity.

Experimental_Workflow Start Patient Samples (Blood, Urine, CSF) or Animal Model Tissues Sample_Prep Sample Preparation (Extraction, Derivatization) Start->Sample_Prep Cell_Culture In Vitro Studies (Neuronal Cell Lines) Start->Cell_Culture Analysis Metabolite Quantification (GC-MS, LC-MS/MS) Sample_Prep->Analysis Data_Analysis Data Analysis and Biomarker Identification Analysis->Data_Analysis End Identification of Novel Therapeutic Targets Data_Analysis->End Toxicity_Assay Neurotoxicity Assays (Cell Viability, Apoptosis) Cell_Culture->Toxicity_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Toxicity_Assay->Pathway_Analysis Drug_Screening Therapeutic Compound Screening Pathway_Analysis->Drug_Screening Drug_Screening->End

Caption: A typical experimental workflow for MSUD research and drug discovery.

Therapeutic Strategies and Future Directions

The mainstay of MSUD treatment is a lifelong, strict dietary restriction of BCAAs, which is challenging to maintain and does not completely prevent neurological complications.[2] Liver transplantation is a curative option but is associated with significant risks and limited availability of donor organs.[15]

Current research is focused on developing novel therapeutic strategies, including:

  • Gene Therapy: Adeno-associated virus (AAV) vectors are being investigated to deliver functional copies of the mutated genes to restore BCKDH enzyme activity.[16][17][18]

  • mRNA Therapy: Lipid nanoparticle-encapsulated mRNA therapy is being explored as a universal treatment approach for MSUD, with studies in mouse models showing promising results in extending survival and reducing leucine levels.[19]

  • Pharmacological Chaperones and Enzyme Activators: Small molecules that can correct the misfolding of mutant enzymes or directly activate the residual BCKDH complex are under investigation.

The development of more effective and less invasive therapies for MSUD is a critical unmet need. A deeper understanding of the molecular mechanisms underlying this compound-induced neurotoxicity will be instrumental in identifying novel therapeutic targets. Strategies aimed at mitigating oxidative stress, improving mitochondrial function, and restoring neurotransmitter homeostasis hold promise as adjunctive therapies to the current standard of care. The continued development of robust in vitro and in vivo models of MSUD will be essential to test the efficacy and safety of these novel therapeutic interventions for this devastating disease.

References

The Neurotoxic Core of 3-Methyl-2-oxopentanoate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Accumulation of 3-methyl-2-oxopentanoate, a keto acid derived from the essential amino acid isoleucine, is a hallmark of Maple Syrup Urine Disease (MSUD) and a significant contributor to the profound neurotoxicity observed in this condition. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying the neurotoxic effects of this compound. We consolidate quantitative data from in vitro and in vivo studies, detail key experimental protocols for assessing its toxicity, and visualize the implicated signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study of metabolic neurotoxicity and the development of therapeutic interventions for MSUD and related disorders.

Introduction

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the systemic accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs). Among these, this compound (also known as α-keto-β-methylvaleric acid) is a key neurotoxic metabolite.[1][2] The neurological sequelae of MSUD are severe, including encephalopathy, seizures, cerebral edema, and progressive neurological deterioration, underscoring the urgent need for a detailed understanding of the pathophysiology driven by these accumulated metabolites.[3][4] This guide focuses specifically on the core neurotoxic mechanisms of this compound.

Pathophysiology and Core Neurotoxic Mechanisms

The neurotoxicity of this compound is multifactorial, primarily impacting oxidative balance, mitochondrial function, neurotransmitter homeostasis, and programmed cell death pathways.

Oxidative Stress

Accumulation of this compound is strongly associated with the induction of oxidative stress in the central nervous system. This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the brain's antioxidant defense mechanisms.[1] This oxidative onslaught leads to damage of critical cellular components, including lipids, proteins, and nucleic acids, contributing to neuronal dysfunction and death.[5] Astrocytes, key cells in maintaining CNS homeostasis, are also vulnerable to this oxidative stress.[6][7]

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound-induced toxicity. The compound has been shown to impair mitochondrial respiration and energy metabolism.[1][8] This can occur through the inhibition of key enzymes in the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation.[6][8] A critical event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane, which can be triggered by oxidative stress and Ca2+ overload.[9][10]

Excitotoxicity and Neurotransmitter Imbalance

This compound can disrupt neurotransmitter systems, leading to an excitotoxic environment. A primary mechanism is the inhibition of glutamate (B1630785) transport, leading to an accumulation of this excitatory neurotransmitter in the synaptic cleft and overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[5][11][12] This excitotoxicity results in excessive Ca2+ influx, further promoting oxidative stress and mitochondrial dysfunction. Additionally, there is evidence that this compound can modulate the GABAergic system, further contributing to the imbalance in neurotransmission.[13]

Apoptosis

The culmination of oxidative stress, mitochondrial dysfunction, and excitotoxicity is often the induction of apoptosis, or programmed cell death, in neurons and glial cells. A key executioner of apoptosis is caspase-3, a protease that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15][16]

Quantitative Data on this compound Levels and Effects

The following tables summarize quantitative data related to the concentration of this compound in physiological and pathological states, as well as its effects on neuronal cells from various in vitro studies. It is important to note that much of the existing research has been conducted on a mixture of branched-chain keto acids, and data for this compound alone is limited.

Table 1: Concentration of this compound in Human Plasma and Urine
Biological Matrix Condition
PlasmaHealthy Control
MSUD
UrineHealthy Control
MSUD
Table 2: In Vitro Effects of Branched-Chain Keto Acids on Neuronal Cells
Endpoint Cell Type
Cell Viability (MTT Assay)Primary Neonatal Rat Ventricular Myocytes
Oxidative StressPrimary Mouse Astrocyte Cultures
Mitochondrial Membrane PotentialJurkat cells
Apoptosis (Caspase-3 Activation)Human Glioblastoma U87MG cells
Glutamate UptakeRat Striatal Synaptosomes

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound neurotoxicity.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate neuronal or glial cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound as described above.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. ROS levels are expressed as fold change relative to the control.

  • Cell Culture and Treatment: Follow the same procedure as for the DCFH-DA assay.

  • Probe Loading: Incubate cells with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells and measure fluorescence with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
  • Cell Culture and Treatment: Culture and treat cells as previously described.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~540/590 nm). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.[17][18][19][20][21]

Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells in a buffer that preserves protein integrity.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Enzymatic Reaction: Incubate a specific amount of protein lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate over time using a microplate reader. Caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the protein concentration.

Glutamate Uptake Assay in Synaptosomes
  • Synaptosome Preparation: Isolate synaptosomes from brain tissue (e.g., rat cortex or striatum) by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes in a physiological buffer.

  • Uptake Inhibition: Add different concentrations of this compound and incubate for a short period.

  • Initiation of Uptake: Initiate glutamate uptake by adding radiolabeled glutamate (e.g., L-[³H]glutamate).

  • Termination of Uptake: After a defined time, stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained by the synaptosomes using liquid scintillation counting. The inhibition of glutamate uptake is determined by comparing the radioactivity in treated samples to that in control samples.[22]

Signaling Pathways and Visualizations

The neurotoxic effects of this compound are mediated by complex intracellular signaling pathways. Below are graphical representations of key pathways implicated in its toxicity.

neurotoxicity_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron/Astrocyte) 3M2OP_accum This compound Accumulation ROS ↑ Reactive Oxygen Species (ROS) 3M2OP_accum->ROS Induces Mito_dys Mitochondrial Dysfunction 3M2OP_accum->Mito_dys Induces Glu_trans_inhib Glutamate Transporter Inhibition 3M2OP_accum->Glu_trans_inhib Causes ROS->Mito_dys Exacerbates Apoptosis Apoptosis ROS->Apoptosis Induces Mito_dys->ROS Generates ATP_dep ↓ ATP Depletion Mito_dys->ATP_dep Leads to Caspase3 Caspase-3 Activation Mito_dys->Caspase3 Via Cytochrome c release ATP_dep->Apoptosis Contributes to Glu_excitotox Glutamate Excitotoxicity Glu_trans_inhib->Glu_excitotox Leads to Ca_overload ↑ Intracellular Ca2+ Glu_excitotox->Ca_overload Via NMDA Receptor Ca_overload->ROS Increases Ca_overload->Mito_dys Induces Caspase3->Apoptosis Executes

Caption: Overview of this compound Neurotoxicity.

experimental_workflow cluster_assays Neurotoxicity Assessment Start Neuronal/Glial Cell Culture Treatment Treatment with This compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability ROS_assay Oxidative Stress (DCFH-DA, MitoSOX) Treatment->ROS_assay Mito Mitochondrial Function (JC-1 Assay) Treatment->Mito Apoptosis Apoptosis (Caspase-3 Assay) Treatment->Apoptosis Glu_uptake Glutamate Uptake (Synaptosomes) Treatment->Glu_uptake Data Data Analysis & Interpretation Viability->Data ROS_assay->Data Mito->Data Apoptosis->Data Glu_uptake->Data

Caption: Experimental Workflow for Assessing Neurotoxicity.

Conclusion

The accumulation of this compound is a critical driver of the neuropathology in Maple Syrup Urine Disease. Its neurotoxic effects are multifaceted, involving the induction of oxidative stress, impairment of mitochondrial function, disruption of neurotransmitter homeostasis leading to excitotoxicity, and the activation of apoptotic pathways. While the broad strokes of these mechanisms are understood, there remains a need for more quantitative, specific data on the isolated effects of this compound to fully delineate its role in MSUD and to develop targeted therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research in this critical area of metabolic neuroscience. Further investigation into the specific signaling cascades and the potential for neuroprotective interventions is warranted to mitigate the devastating neurological consequences of this and related metabolic disorders.

References

The Discovery and Metabolic Significance of 3-Methyl-2-Oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. Its discovery and study are intrinsically linked to the elucidation of BCAA metabolic pathways and the pathophysiology of inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). In MSUD, deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of this compound and other BCAAs and their corresponding ketoacids, resulting in severe neurotoxicity. This technical guide provides a comprehensive overview of the discovery, metabolic role, and clinical significance of this compound. It includes detailed experimental protocols for its quantification, a summary of quantitative data, and a discussion of its impact on cellular signaling pathways.

Introduction: A Historical Perspective

The journey to understanding this compound began with early investigations into the metabolism of branched-chain amino acids. The distinct "maple syrup" odor in the urine of infants with a severe, often fatal, neurological disorder first described in 1954 by Menkes et al. provided a crucial clue.[1] Subsequent research by Dancis and colleagues in 1957 identified the accumulating substances as the branched-chain amino acids leucine (B10760876), isoleucine, and valine, and their corresponding α-keto acids.[1] This laid the groundwork for identifying the specific metabolic block responsible for Maple Syrup Urine Disease (MSUD) and, in doing so, highlighted the importance of their keto acid derivatives, including this compound derived from isoleucine.

The broader history of keto acids in metabolism dates back to the early 20th century with the discovery of ketone bodies in the context of diabetes and starvation.[2] These early studies established the principle of keto acids as key metabolic intermediates. The specific identification and study of branched-chain α-keto acids, however, were largely driven by the investigation of inborn errors of metabolism like MSUD.

The Metabolic Pathway of Isoleucine Catabolism

This compound is a key intermediate in the catabolic pathway of L-isoleucine, a multi-step process that primarily occurs within the mitochondria.

  • Step 1: Transamination: The initial step is a reversible transamination of L-isoleucine, catalyzed by branched-chain aminotransferases (BCATs), to form (S)-3-methyl-2-oxopentanoate. This reaction transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate.

  • Step 2: Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex converts this compound to 2-methylbutanoyl-CoA.[3]

  • Subsequent Steps: 2-Methylbutanoyl-CoA is further metabolized through a series of reactions that parallel fatty acid β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

In MSUD, genetic defects in the BCKDH complex lead to a buildup of this compound and other branched-chain α-keto acids.[4]

Isoleucine_Catabolism cluster_0 Mitochondrion Isoleucine L-Isoleucine KMV (S)-3-Methyl-2-oxopentanoate Isoleucine->KMV BCAT AcylCoA 2-Methylbutanoyl-CoA KMV->AcylCoA BCKDH Complex (Deficient in MSUD) TCA Acetyl-CoA + Propionyl-CoA (to Citric Acid Cycle) AcylCoA->TCA Further Metabolism

Diagram 1: Isoleucine Catabolism Pathway.

Quantitative Data

The accumulation of this compound is a key diagnostic marker for MSUD. The following tables summarize the typical concentrations found in plasma and urine of healthy individuals compared to those with MSUD.

Table 1: Plasma Concentrations of this compound

PopulationConcentration Range (µmol/L)Reference
Healthy ControlsNot typically detected or < 5[5]
MSUD Patients (during metabolic crisis)> 100 (can be significantly higher)[6]
MSUD Patients (treated)10 - 100[7]

Table 2: Urinary Excretion of this compound

PopulationExcretion Level (mmol/mol creatinine)Reference
Healthy ControlsNot typically detected or very low[8]
MSUD PatientsSignificantly elevated[9]

Note: Exact values can vary depending on the analytical method, the specific MSUD mutation, and the individual's metabolic state.

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of MSUD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Analysis of Urinary Organic Acids

This method is widely used for screening for inborn errors of metabolism.

Protocol:

  • Sample Preparation:

    • To 1.5 mL of urine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).[10]

    • Treat with hydroxylamine (B1172632) to form oxime derivatives of the keto acids, which stabilizes them.[11]

    • Acidify the sample with HCl to a pH < 2.

    • Extract the organic acids with ethyl acetate (B1210297).[10]

  • Derivatization:

    • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

    • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) to form trimethylsilyl (B98337) (TMS) derivatives.[12]

    • Heat the sample to facilitate derivatization (e.g., 75°C for 15-30 minutes).[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient program to separate the organic acids.

    • The mass spectrometer is typically operated in electron impact (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode.

GCMS_Workflow start Urine Sample step1 Add Internal Standards & Oximation start->step1 step2 Acidification & Ethyl Acetate Extraction step1->step2 step3 Evaporation to Dryness step2->step3 step4 TMS Derivatization (BSTFA) step3->step4 step5 GC-MS Analysis step4->step5

Diagram 2: GC-MS Workflow for Urinary Organic Acids.
LC-MS/MS Analysis of Plasma Keto Acids

LC-MS/MS offers high sensitivity and specificity for the quantification of keto acids.

Protocol:

  • Sample Preparation and Deproteinization:

    • To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding a cold organic solvent such as methanol (B129727) or acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.[13]

  • Derivatization (o-phenylenediamine - OPD):

    • To the supernatant, add an acidic solution of o-phenylenediamine (B120857) (OPD).[2]

    • Incubate the mixture to allow the formation of stable, fluorescent quinoxalinone derivatives.[13]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 column.[2]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[2]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized this compound.

LCMS_Workflow start Plasma Sample step1 Add Internal Standard & Protein Precipitation start->step1 step2 Collect Supernatant step1->step2 step3 OPD Derivatization step2->step3 step4 LC-MS/MS Analysis (MRM) step3->step4

Diagram 3: LC-MS/MS Workflow for Plasma Keto Acids.

Cellular Signaling and Pathophysiology

The accumulation of this compound and other branched-chain keto acids in MSUD is neurotoxic, though the precise molecular mechanisms are still under investigation. One of the key signaling pathways implicated is the mammalian target of rapamycin (B549165) (mTOR) pathway.[14]

Leucine, another BCAA that accumulates in MSUD, is a known activator of the mTORC1 complex.[7] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15] It is hypothesized that the chronic overactivation of mTOR signaling due to high levels of leucine and potentially other BCAA metabolites contributes to the neurological damage seen in MSUD.[16]

Furthermore, the accumulation of branched-chain α-keto acids can lead to:

  • Inhibition of other metabolic pathways: High concentrations of these keto acids can inhibit other key enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, leading to impaired energy metabolism in the brain.[17]

  • Disruption of neurotransmitter synthesis: The transport of other large neutral amino acids (LNAAs) across the blood-brain barrier is competitively inhibited by the high levels of BCAAs, leading to a deficiency of precursors for neurotransmitters like serotonin (B10506) and dopamine.[6]

  • Oxidative stress: Studies have shown increased markers of oxidative stress in plasma from MSUD patients.

mTOR_Signaling cluster_MSUD MSUD Pathophysiology KMV This compound (Accumulation) Neurotoxicity Neurotoxicity KMV->Neurotoxicity Energy_Metabolism Impaired Brain Energy Metabolism KMV->Energy_Metabolism Inhibits PDH, KGDH Leucine Leucine (Accumulation) mTORC1 mTORC1 Leucine->mTORC1 Activates Neurotransmitter Altered Neurotransmitter Synthesis Leucine->Neurotransmitter Inhibits LNAA transport Protein_Synthesis Protein Synthesis (Dysregulation) mTORC1->Protein_Synthesis Regulates Protein_Synthesis->Neurotoxicity Energy_Metabolism->Neurotoxicity Neurotransmitter->Neurotoxicity

Diagram 4: Potential Signaling Effects of this compound Accumulation.

Conclusion

This compound, a key metabolite in the isoleucine catabolic pathway, has played a pivotal role in our understanding of branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. Its discovery was a direct result of investigating this devastating inherited disorder. The accurate quantification of this compound in biological fluids remains a cornerstone of MSUD diagnosis and management. Further research into the precise molecular mechanisms by which its accumulation leads to neurotoxicity, particularly its interplay with signaling pathways like mTOR, will be crucial for the development of novel therapeutic strategies for MSUD and potentially other metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of BCAA metabolism and its impact on human health.

References

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 3-Methyl-2-oxopentanoate in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopentanoate, also known as 3-methyl-2-oxovaleric acid, is a crucial alpha-keto acid intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Its presence in various food products, particularly those undergoing microbial fermentation, is a direct consequence of this metabolic pathway in microorganisms such as lactic acid bacteria and yeasts. While its role as a precursor to potent flavor compounds is well-established, quantitative data on its natural concentration in food remains remarkably scarce. This technical guide provides a comprehensive overview of the known natural occurrences of this compound in food, details its biosynthetic origins, and outlines the analytical methodologies employed for its detection and quantification. The transient nature of this compound, being readily converted to other metabolites, likely contributes to the paucity of quantitative reports in food matrices.

Natural Occurrence in Foodstuffs

This compound has been detected in a variety of food products, although quantitative data is largely unavailable in the current scientific literature. Its presence is most commonly associated with fermented foods where microbial activity leads to the breakdown of proteins and subsequent amino acid catabolism.

Table 1: Documented Natural Occurrence of this compound in Food

Food CategorySpecific Food Item(s)Quantitative Data
Fermented Dairy Cheese (various types)Detected, not quantified
Milk and milk productsDetected, not quantified
Fermented Beverages Alcoholic beveragesDetected, not quantified
Fruits & Vegetables BeanDetected, not quantified
Prickly pearDetected, not quantified
Wild leekDetected, not quantified
AsparagusDetected, not quantified
Green vegetablesDetected, not quantified
Spices & Herbs NutmegDetected, not quantified
Other Cocoa and cocoa productsDetected, not quantified

Note: The lack of quantitative data is a significant gap in the current understanding of food metabolomics. The transient nature of this compound as a metabolic intermediate is a primary contributing factor.

Biosynthesis of this compound in Food Systems

The primary route for the formation of this compound in food is through the catabolism of L-isoleucine by microorganisms, a process often referred to as the Ehrlich pathway. This pathway is particularly active in fermented foods and beverages.

The biosynthesis commences with the transamination of L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT), to yield this compound. This alpha-keto acid is a critical branching point, as it can be further metabolized to various flavor compounds. For instance, it can be decarboxylated to form 2-methylbutanal (which has malty, chocolate-like aromas) and subsequently reduced to 2-methylbutanol (a fusel alcohol).

G cluster_pathway Isoleucine Catabolism (Ehrlich Pathway) cluster_enzymes Key Enzymes Isoleucine L-Isoleucine KMV This compound (α-keto-β-methylvaleric acid) Isoleucine->KMV Transamination (BCAT) Methylbutanal 2-Methylbutanal KMV->Methylbutanal Decarboxylation Methylbutanol 2-Methylbutanol Methylbutanal->Methylbutanol Reduction Methylbutanoic_acid 2-Methylbutanoic Acid Methylbutanal->Methylbutanoic_acid Oxidation BCAT Branched-Chain Amino Acid Aminotransferase (BCAT)

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols for Analysis

The analysis of alpha-keto acids like this compound in complex food matrices is challenging due to their reactivity and low volatility. Consequently, derivatization is a common and often necessary step prior to chromatographic analysis.

Sample Preparation and Extraction

Effective sample preparation is critical for the accurate quantification of this compound. The specific protocol will vary depending on the food matrix.

  • Solid and Semi-Solid Foods (e.g., Cheese):

    • Homogenize a representative sample of the food material, often after freezing in liquid nitrogen to halt enzymatic activity.

    • Perform a solvent extraction, typically with an acidified organic solvent (e.g., ethanol/water/acid mixture), to precipitate proteins and extract small molecules.

    • Centrifuge the mixture to pellet the precipitated solids.

    • Collect the supernatant for further cleanup or direct derivatization.

  • Liquid Foods (e.g., Beer, Wine):

    • Degas carbonated beverages by sonication.

    • Perform a protein precipitation step if necessary (e.g., with acetonitrile (B52724) or by acidification).

    • Centrifuge and collect the supernatant.

    • A solid-phase extraction (SPE) step may be employed for cleanup and concentration of the analytes.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound must be derivatized to increase its volatility and thermal stability. A common two-step derivatization is methoximation followed by silylation.

  • Methoximation: The extracted and dried sample residue is treated with a solution of methoxyamine hydrochloride in pyridine. This step protects the keto group. The reaction is typically carried out at a moderately elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).

  • Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. This step converts the acidic proton of the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. The reaction is usually performed at a similar temperature to the methoximation step.

Derivatization for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of alpha-keto acids. Derivatization is often employed to introduce a chromophore or fluorophore for enhanced detection.

  • Fluorescent Labeling: A common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the alpha-keto acid to form a fluorescent quinoxalinone derivative.

  • The reaction is typically carried out in an acidic medium at an elevated temperature (e.g., 80-100°C).

  • The resulting fluorescent derivatives are then separated by reverse-phase HPLC and detected using a fluorescence detector.

Instrumental Analysis
  • GC-MS:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injection: Splitless or split injection depending on the analyte concentration.

    • Oven Program: A temperature gradient is used to separate the derivatized compounds.

    • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • HPLC-UV/Fluorescence or HPLC-MS/MS:

    • Column: A C18 reverse-phase column is most commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV, fluorescence, or mass spectrometry. LC-MS/MS provides high selectivity and sensitivity for quantification.

G cluster_workflow Analytical Workflow for this compound Sample Food Sample (e.g., Cheese, Beer) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Solvent Extraction & Protein Precipitation Homogenization->Extraction Cleanup Supernatant Collection & Optional SPE Cleanup Extraction->Cleanup Derivatization Derivatization (e.g., Silylation for GC-MS, Fluorescent labeling for HPLC) Cleanup->Derivatization Analysis Chromatographic Analysis (GC-MS or HPLC-MS/MS) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring alpha-keto acid in a range of foods, with its presence intrinsically linked to the microbial metabolism of isoleucine, particularly in fermented products. Despite its recognized role as a key intermediate in the formation of important flavor compounds, there is a significant lack of quantitative data on its concentration in various food matrices. This is likely due to its transient nature, as it is readily converted to other metabolites.

Future research, employing advanced metabolomics platforms and optimized analytical methods with derivatization, is needed to fill this knowledge gap. Accurate quantification of this compound and other alpha-keto acid intermediates will provide a more complete understanding of the biochemical pathways that contribute to the complex flavor profiles of fermented foods. This knowledge can be leveraged for the targeted modulation of food flavor through the selection of specific microbial strains and the control of fermentation conditions. For drug development professionals, understanding the baseline levels of such metabolites in the human diet can be relevant for studies on metabolic disorders and the gut microbiome.

synonyms and alternative names for 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Methyl-2-oxopentanoate, a crucial intermediate in branched-chain amino acid metabolism. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, metabolic significance, and analytical methodologies.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. These synonyms often refer to the compound in its acidic form (3-Methyl-2-oxopentanoic acid), its conjugate base, or its various stereoisomers and salt forms.

A comprehensive list of synonyms includes:

  • (3S)-3-Methyl-2-oxopentanoate[1][2]

  • (S)-3-Methyl-2-oxopentanoate[1][3]

  • α-Keto-β-methylvaleric acid[4][5][6]

  • 2-Oxo-3-methylpentanoic acid[1][5][6]

  • 3-Methyl-2-oxovaleric acid[1][5][6]

  • (S)-3-Methyl-2-oxovaleric acid[7][8]

  • Alpha-Keto-isoleucine[7][8]

  • 2-Keto-3-methylvaleric acid[5][6][9]

  • (S)-2-oxo-3-Methylpentanoate[1]

  • (3R)-3-Methyl-2-oxopentanoate[9][10]

  • (R)-3-Methyl-2-oxopentanoate[9][10]

  • 2-Keto methylvalerate[9]

  • Ketoisoleucine[6][11]

  • KMVA[6]

  • (S)-OMV[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methyl-2-oxopentanoic acid. Data is provided for the specific (3S)-enantiomer where available; otherwise, data for the racemic mixture is presented.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₃[7][8][9]
Molecular Weight 130.14 g/mol [7][8][12]
Physical Description Solid, powder to crystal, white lumps[8]
CAS Number 24809-08-3 ((3S)-enantiomer); 1460-34-0 (racemic)[7][8]
Melting Point 42 °C (racemic)[8]
Boiling Point 190.5 ± 9.0 °C at 760 mmHg (racemic)[8]
84 °C at 18 mmHg (racemic)[8]
Water Solubility 915.5 mg/mL (as sodium salt)[3][7][8]
Predicted: 9.86 g/L[8][9]
pKa (Strongest Acidic) Predicted: 3.52[8][9]
LogP Predicted: 1.0 - 1.75[8][9][12]

Metabolic Pathway and Biological Significance

This compound is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[4][13] Under normal physiological conditions, L-isoleucine undergoes transamination, catalyzed by branched-chain aminotransferases (BCAT), to form (3S)-3-methyl-2-oxopentanoate.[8] Subsequently, this α-keto acid is oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][8]

Genetic defects in the BCKAD complex lead to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound, in bodily fluids.[4] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a rare and serious inherited metabolic disorder.[1][4] The elevated levels of these metabolites are neurotoxic and can lead to severe brain damage if untreated.[1] Consequently, the quantification of this compound is a primary biomarker for the diagnosis and monitoring of MSUD.[4][6][12]

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the point of disruption in Maple Syrup Urine Disease.

Isoleucine_Catabolism L_Isoleucine L-Isoleucine KMV This compound (α-Keto-β-methylvaleric acid) L_Isoleucine->KMV Branched-chain aminotransferase (BCAT) MSUD_Block Maple Syrup Urine Disease (MSUD) Metabolic Block KMV->MSUD_Block MB_CoA 2-Methylbutyryl-CoA Propionyl_CoA Propionyl-CoA MB_CoA->Propionyl_CoA Further Metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle MSUD_Block->MB_CoA Branched-chain α-keto acid dehydrogenase (BCKAD) complex

Isoleucine catabolism pathway and its disruption in MSUD.

Experimental Protocols

The quantification of this compound in biological samples such as plasma, urine, and cerebrospinal fluid is crucial for the diagnosis and management of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

A generalized workflow for the analysis of this compound in biological samples is depicted below.

Sample_Analysis_Workflow Sample_Prep Sample Preparation (e.g., protein precipitation, extraction) Derivatization Derivatization (Required for GC-MS) Sample_Prep->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

References

Methodological & Application

Application Note: Quantification of 3-Methyl-2-oxopentanoate in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methyl-2-oxopentanoate in human urine. This compound, a branched-chain alpha-keto acid (BCKA), is a key biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the catabolism of branched-chain amino acids.[1] The simple "dilute-and-shoot" sample preparation protocol, coupled with the high selectivity and sensitivity of the LC-MS/MS method, allows for rapid and reliable quantification of this important biomarker, making it suitable for clinical research and drug development applications.

Introduction

This compound, also known as α-keto-β-methylvaleric acid, is an intermediate in the metabolic pathway of the essential amino acid isoleucine.[1] Genetic defects in the branched-chain α-keto acid dehydrogenase (BCKAD) complex lead to the accumulation of this compound and other BCKAs in bodily fluids, including urine.[1] This accumulation is the hallmark of MSUD, a serious metabolic disorder that can lead to severe neurological damage if not diagnosed and managed early.[2] Therefore, accurate and reliable quantification of this compound in urine is crucial for researchers and clinicians. This application note provides a detailed protocol for a validated LC-MS/MS method for this purpose.

Metabolic Pathway of Isoleucine and this compound

The catabolism of isoleucine involves a series of enzymatic reactions. A defect in the BCKAD complex disrupts this pathway, leading to the buildup of this compound.

Isoleucine Catabolism Isoleucine Catabolism Pathway cluster_enzymes Isoleucine Isoleucine This compound This compound Isoleucine->this compound Transamination BCAT Branched-chain aminotransferase 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA This compound->2-Methylbutanoyl-CoA Oxidative decarboxylation BCKAD Branched-chain α-keto acid dehydrogenase complex Propionyl_CoA Propionyl-CoA 2-Methylbutanoyl-CoA->Propionyl_CoA Further metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Enzymatic steps MSUD_block Deficient in MSUD BCKAD->MSUD_block

Caption: Isoleucine catabolism and the metabolic block in MSUD.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • This compound-¹³C₆, ¹⁵N stable isotope-labeled internal standard (SIL-IS) (Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Human urine (drug-free) for calibration standards and quality controls

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera X2, Agilent 1290 Infinity II)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP 4500, Agilent 6470)

  • Analytical column: Reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 100Å, 150 x 2 mm, 3 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes and sterile, disposable tips

  • Autosampler vials

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation.

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples for 10 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of urine.

  • Add 450 µL of the internal standard working solution (containing this compound-¹³C₆, ¹⁵N in methanol with 0.1% formic acid).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

ParameterValue
Column Phenomenex Luna C18(2), 100Å, 150 x 2 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Total Run Time 10 minutes

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
IonSpray Voltage -4500 V
Temperature 500 °C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound129.185.1150-15
This compound-¹³C₆, ¹⁵N (SIL-IS)136.191.1150-15

Experimental Workflow

Experimental Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample (50 µL) Add_IS Add Internal Standard in Methanol (450 µL) Urine_Sample->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for urinary this compound analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described LC-MS/MS method. These values are based on published data for similar branched-chain alpha-keto acids and should be validated in the user's laboratory.[3][4][5]

ParameterExpected Value
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 1 µM
Limit of Quantification (LOQ) 2 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery 80 - 120%
Matrix Effect Minimal

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human urine. The simple sample preparation and the high selectivity of the method make it a valuable tool for researchers and scientists in the field of metabolic disorders and drug development.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-2-oxopentanoate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA) that serves as a key intermediate in the catabolism of the essential amino acid isoleucine. Aberrant levels of this metabolite are associated with certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition. Accurate and reliable quantification of this compound in biological matrices is crucial for the diagnosis, monitoring, and study of such diseases, as well as for broader metabolic research.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to its polar nature and relatively low volatility, this compound requires chemical derivatization prior to GC analysis. This process modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.

These application notes provide detailed protocols for the derivatization of this compound for GC-based analysis, focusing on the widely adopted two-step methoximation and silylation procedure.

Principle of Derivatization

The primary method for preparing this compound and other keto acids for GC analysis involves a two-step derivatization process:

  • Methoximation: The keto group of this compound is protected by reacting it with an o-alkyloxime, typically methoxyamine hydrochloride. This reaction converts the ketone into a methoxime derivative, which prevents enolization and the formation of multiple tautomeric isomers that could lead to multiple peaks during GC analysis.[1] This step is crucial for stabilizing α-keto acids and preventing decarboxylation.[1]

  • Silylation: The carboxylic acid group is converted into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. This is achieved by reacting the methoximated product with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2] A catalyst, like trimethylchlorosilane (TMCS), is often added to enhance the reactivity of the silylating agent.[1][2]

The resulting derivative is significantly more volatile and thermally stable, making it amenable to analysis by GC-MS or GC-FID.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of branched-chain keto acids using chromatographic methods. While specific data for the GC analysis of derivatized this compound is not extensively published, the provided data for analogous compounds and techniques offer a valuable reference for expected performance.

ParameterGC-FID (Methylmalonic Acid)LC-MS/MS (Branched-Chain Keto Acids)
Limit of Detection (LOD) -0.06 - 0.23 µmol/L (serum)
Limit of Quantification (LOQ) -0.09 - 0.27 nmol/g (muscle)
Linear Range Not specifiedNot specified
Precision (RSD) < 5% (within-day and day-to-day)[3]< 9.7%[4]
Accuracy (Recovery) Not specified78.4% - 114.3%[4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride

  • Pyridine (B92270) (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., myristic acid-d27)

  • Solvents (e.g., methanol, chloroform, water, ethyl acetate) of appropriate purity

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • Sample vials (e.g., 1.5 mL microcentrifuge tubes, GC vials with inserts)

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

Sample Preparation from Biological Fluids (e.g., Serum)

This protocol is adapted from methods for the extraction of polar metabolites from biological samples.[5]

  • Thawing: Thaw frozen serum samples on ice.

  • Protein Precipitation: To 100 µL of serum in a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold methanol.

  • Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of high-purity nitrogen gas or using a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization Protocol: Methoximation and Silylation

This protocol is a widely used method for the derivatization of keto acids and other polar metabolites.[1][5]

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.

    • Vortex the mixture briefly to ensure the residue is fully dissolved.

    • Incubate the mixture at 30°C for 90 minutes with gentle shaking.[1]

  • Silylation:

    • To the methoximated sample, add 80 µL of MSTFA (with 1% TMCS).

    • Vortex the mixture briefly.

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking.[1]

  • Final Step:

    • After incubation, cool the samples to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are general GC-MS conditions that can be used as a starting point and should be optimized for the specific instrument and application.

  • GC System: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp to 170°C at 10°C/min

    • Ramp to 280°C at 30°C/min, hold for 5 minutes[6]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Nitrogen Stream) Supernatant_Collection->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA + TMCS) Methoximation->Silylation GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Reaction cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation Keto_Acid This compound Methoxime_Derivative Methoxime Derivative Keto_Acid->Methoxime_Derivative + Methoxyamine Methoxyamine HCl in Pyridine Final_Derivative Volatile TMS-Methoxime Derivative Methoxime_Derivative->Final_Derivative + MSTFA MSTFA (+TMCS) GC_Analysis GC_Analysis Final_Derivative->GC_Analysis Ready for GC Injection

Caption: Two-step derivatization of this compound for GC analysis.

Isoleucine_Catabolism cluster_info Metabolic Context Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Keto_Acid This compound (α-keto-β-methylvalerate) BCAT->Keto_Acid BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Keto_Acid->BCKDH Downstream Downstream Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) BCKDH->Downstream info This compound is a key intermediate in the catabolism of the amino acid Isoleucine. Defects in the BCKDH enzyme complex lead to its accumulation in Maple Syrup Urine Disease (MSUD).

Caption: Simplified metabolic pathway of isoleucine catabolism showing the position of this compound.

References

Application Notes and Protocols for the Extraction of 3-Methyl-2-oxopentanoate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV), is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[1] Aberrant levels of this compound and other BCAAs and their keto acid derivatives have been implicated in various metabolic disorders, including maple syrup urine disease (MSUD), diabetes, and cardiovascular diseases.[1] Consequently, the accurate and reliable quantification of this compound in biological samples is crucial for both basic research and clinical diagnostics.

These application notes provide detailed protocols for the extraction of this compound from a range of biological matrices, including plasma/serum, urine, tissues, and cell cultures. The methodologies described are suitable for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

This compound is a central molecule in the branched-chain amino acid degradation pathway. The initial and shared step in the catabolism of leucine, isoleucine, and valine is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the amino acids to their respective branched-chain α-keto acids (BCKAs).[1] Specifically, isoleucine is transaminated to form this compound. This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1]

BCAA_Catabolism Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT Leucine Leucine Leucine->BCAT Valine Valine Valine->BCAT This compound This compound BCAT->this compound Isoleucine 4-Methyl-2-oxopentanoate (KIC) 4-Methyl-2-oxopentanoate (KIC) BCAT->4-Methyl-2-oxopentanoate (KIC) Leucine 3-Methyl-2-oxobutanoate (KIV) 3-Methyl-2-oxobutanoate (KIV) BCAT->3-Methyl-2-oxobutanoate (KIV) Valine BCKDH BCKDH This compound->BCKDH 4-Methyl-2-oxopentanoate (KIC)->BCKDH 3-Methyl-2-oxobutanoate (KIV)->BCKDH Downstream Metabolism Downstream Metabolism BCKDH->Downstream Metabolism

Figure 1: Branched-Chain Amino Acid Catabolism

Data Presentation

The following tables summarize quantitative data for the recovery and analytical performance of methods for the extraction and quantification of branched-chain keto acids, including this compound (KMV), from various biological matrices.

Table 1: Recovery of Branched-Chain Keto Acids from Biological Samples

AnalyteMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
α-Keto-β-methylvalerate (KMV)Rat PlasmaProtein Precipitation & DerivatizationLC-MS/MS96 - 109[2]
α-Ketoisocaproate (KIC)Rat PlasmaProtein Precipitation & DerivatizationLC-MS/MS96 - 109[2]
α-Ketoisovalerate (KIV)Rat PlasmaProtein Precipitation & DerivatizationLC-MS/MS96 - 109[2]
Branched-Chain Keto AcidsHuman PlasmaProtein PrecipitationHPLC-Fluorescence90 - 110[3][4]
Branched-Chain Keto AcidsMouse TissuesMethanol (B129727) Extraction & DerivatizationHPLC-Q-TOF/MSSpiked Samples Used[5]

Table 2: Analytical Performance for Branched-Chain Keto Acid Quantification

AnalyteMatrixAnalytical MethodLinearity (r²)LOD (µM)LOQ (µM)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
α-Keto-β-methylvalerate (KMV)Rat PlasmaLC-MS/MS> 0.9970.01 - 0.25-1.1 - 4.71.1 - 4.7[2]
α-Ketoisocaproate (KIC)Rat PlasmaLC-MS/MS> 0.9970.01 - 0.25-1.1 - 4.71.1 - 4.7[2]
α-Ketoisovalerate (KIV)Rat PlasmaLC-MS/MS> 0.9970.01 - 0.25-1.1 - 4.71.1 - 4.7[2]
Branched-Chain Keto AcidsHuman PlasmaHPLC-Fluorescence---< 10< 10[3][4]
Branched-Chain Keto AcidsMouse TissuesHPLC-Q-TOF/MS> 0.998-0.01--[5]

Experimental Protocols

The following diagram illustrates a general workflow for the extraction and analysis of this compound from biological samples.

Workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis Analysis Plasma/Serum Plasma/Serum Protein Precipitation Protein Precipitation Plasma/Serum->Protein Precipitation Urine Urine Liquid-Liquid Extraction Liquid-Liquid Extraction Urine->Liquid-Liquid Extraction Tissue Tissue Tissue->Liquid-Liquid Extraction Cell Culture Cell Culture Cell Culture->Protein Precipitation Derivatization Derivatization Protein Precipitation->Derivatization Liquid-Liquid Extraction->Derivatization Solid-Phase Extraction Solid-Phase Extraction Solid-Phase Extraction->Derivatization GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Data Processing Data Processing GC-MS or LC-MS/MS->Data Processing

Figure 2: General Experimental Workflow
Protocol 1: Extraction from Plasma or Serum

This protocol is adapted from a method for determining R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma.[6]

Materials:

  • Plasma or Serum Sample

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • Perchloric Acid (PCA), 3M

  • Cation-exchange resin (e.g., AG 50W-X8)

  • Deionized Water

  • Ammonia Solution

  • Organic Solvent (e.g., Diethyl Ether)

  • Nitrogen Gas Supply

  • Derivatization Reagent (e.g., for GC-MS analysis)

Procedure:

  • Deproteinization: To 200 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard. Add 200 µL of ice-cold 3M PCA. Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Cation-Exchange Chromatography: Transfer the supernatant to a new tube. Apply the supernatant to a conditioned cation-exchange column to separate the 2-oxo acids from interfering amino acids.[6]

  • Elution: Elute the 2-oxo acids with deionized water.

  • Extraction: Acidify the eluate and extract the 2-oxo acids with an organic solvent like diethyl ether.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization and Analysis: Reconstitute the dried residue in a suitable solvent and proceed with derivatization for GC-MS or LC-MS/MS analysis.

Protocol 2: Extraction from Urine

This protocol is a general method for the extraction of organic acids from urine and can be adapted for this compound.

Materials:

  • Urine Sample

  • Internal Standard

  • Hydrochloric Acid (HCl), 6M

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (B86663)

  • Nitrogen Gas Supply

  • Derivatization Reagent

Procedure:

  • Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.

  • Acidification and Salting Out: To 1 mL of the urine supernatant in a glass tube, add a known amount of internal standard. Acidify the sample to pH 1-2 with 6M HCl. Add approximately 0.4 g of NaCl to the tube.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube, cap, and vortex vigorously for 2 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

  • Evaporation: Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization and Analysis: Reconstitute the dried residue and proceed with derivatization and subsequent analysis.

Protocol 3: Extraction from Tissues

This protocol is based on a method for the quantification of branched-chain keto acids in mouse tissues.[7]

Materials:

  • Tissue Sample (snap-frozen in liquid nitrogen)

  • Internal Standard

  • Methanol

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Nitrogen Gas Supply

  • Derivatization Reagent

Procedure:

  • Homogenization: Weigh the frozen tissue sample. In a pre-chilled tube, add a known amount of internal standard and 1 mL of ice-cold methanol per 50 mg of tissue. Homogenize the tissue until a uniform suspension is achieved.

  • Protein Precipitation: Keep the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization and Analysis: Reconstitute the dried residue in a suitable solvent for derivatization and analysis by GC-MS or LC-MS/MS.

Protocol 4: Extraction from Cell Culture

This protocol describes a common method for extracting small metabolites from adherent or suspension cells.

Materials:

  • Cell Culture (adherent or suspension)

  • Internal Standard

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (80% in water)

  • Cell Scraper (for adherent cells)

  • Centrifuge

  • Nitrogen Gas Supply or Vacuum Concentrator

Procedure:

  • Cell Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction: Add a known amount of internal standard to the extraction solvent. Add ice-cold 80% methanol to the cells (e.g., 1 mL for a 60 mm dish or per 1 million cells).

    • Adherent Cells: Use a cell scraper to detach the cells in the methanol.

    • Suspension Cells: Resuspend the cell pellet in the methanol.

  • Lysis and Precipitation: Transfer the cell lysate to a microcentrifuge tube and vortex for 1 minute. Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness using a nitrogen stream or a vacuum concentrator.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

References

Application Notes and Protocols for Stable Isotope Labeling of 3-Methyl-2-oxopentanoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), allows for the safe and precise tracing of atoms through complex biochemical networks. 3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a key intermediate in the catabolism of the essential amino acid isoleucine.[1] Dysregulation of isoleucine metabolism has been implicated in various metabolic disorders, including Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder where the accumulation of this compound and other branched-chain α-keto acids serves as a primary diagnostic biomarker.[1]

These application notes provide a detailed guide for utilizing stable isotope-labeled this compound in metabolic flux analysis (MFA) studies. By introducing a ¹³C-labeled version of this keto acid, researchers can track its metabolic fate, quantify its contribution to downstream pathways such as the tricarboxylic acid (TCA) cycle, and gain a deeper understanding of isoleucine metabolism in both healthy and diseased states. While specific quantitative flux data using ¹³C-3-Methyl-2-oxopentanoate as a primary tracer is limited in published literature, the protocols provided herein are adapted from well-established methodologies for other keto acid tracers and can be tailored to specific experimental systems.

Metabolic Pathway of this compound

This compound is formed from the transamination of isoleucine. It is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical regulatory point in branched-chain amino acid catabolism. The resulting acyl-CoA derivative is further metabolized, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.

Metabolic Pathway of this compound Isoleucine Isoleucine This compound This compound Isoleucine->this compound Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA This compound->2-Methylbutyryl-CoA BCKDH Complex Acetyl-CoA Acetyl-CoA 2-Methylbutyryl-CoA->Acetyl-CoA Propionyl-CoA Propionyl-CoA 2-Methylbutyryl-CoA->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle

Isoleucine catabolism pathway.

Data Presentation: Representative Metabolic Flux Data

The following tables present synthesized quantitative data to illustrate the expected outcomes of a metabolic flux analysis study using [U-¹³C₅]-3-Methyl-2-oxopentanoate. These values are representative and based on typical metabolic flux analysis literature. Actual experimental results will vary depending on the cell type, experimental conditions, and the specific biological question being addressed.

Table 1: Relative Fluxes of Central Carbon Metabolism

Metabolic PathwayControl Cells (Normalized Flux)Treated Cells (Normalized Flux)Fold Change
Glycolysis100 ± 5120 ± 71.2
Pentose Phosphate Pathway15 ± 212 ± 1.50.8
TCA Cycle (from Acetyl-CoA)80 ± 695 ± 81.19
Anaplerosis (from Propionyl-CoA)10 ± 1.218 ± 21.8

Table 2: Isotopic Enrichment in Key Metabolites

MetaboliteControl Cells (% ¹³C Enrichment)Treated Cells (% ¹³C Enrichment)
Citrate (m+2)25 ± 335 ± 4
Succinate (m+3)15 ± 225 ± 3
Malate (m+2)22 ± 2.530 ± 3.5
Malate (m+3)12 ± 1.820 ± 2.5
Glutamate (m+2)20 ± 228 ± 3

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₅]-3-Methyl-2-oxopentanoate

A potential synthetic route for uniformly labeled this compound starts from commercially available [U-¹³C₆]-L-isoleucine.

Materials:

  • [U-¹³C₆]-L-isoleucine

  • L-amino acid oxidase (from Crotalus adamanteus)

  • Catalase (from bovine liver)

  • Sodium pyrophosphate buffer

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve [U-¹³C₆]-L-isoleucine in sodium pyrophosphate buffer.

  • Add L-amino acid oxidase and catalase to the solution.

  • Incubate the reaction mixture with gentle shaking at 37°C. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, acidify the solution with HCl to a pH of approximately 2.

  • Extract the aqueous solution with diethyl ether.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield [U-¹³C₅]-3-Methyl-2-oxopentanoate.

  • Confirm the purity and isotopic enrichment of the final product using NMR and high-resolution mass spectrometry.

Protocol 2: Cell Culture and Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Adherent mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Custom medium lacking unlabeled isoleucine

  • [U-¹³C₅]-3-Methyl-2-oxopentanoate tracer

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Cell Growth: Culture cells in standard medium until they reach the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing the custom isoleucine-free medium with dialyzed FBS, penicillin-streptomycin, and the desired final concentration of [U-¹³C₅]-3-Methyl-2-oxopentanoate (e.g., 100-500 µM).

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time to allow for the tracer to be metabolized and reach isotopic steady state. This time should be optimized for each cell line and is typically between 6 and 24 hours.

Protocol 3: Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Place the cell culture plate on ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold 0.9% NaCl.

  • Immediately add ice-cold (-80°C) 80% methanol to the cells to quench metabolic activity.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously and incubate at -80°C for at least 15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Parameters (Example for a C18 column):

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient appropriate for separating polar metabolites.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled metabolites of interest need to be determined empirically. For [U-¹³C₅]-3-Methyl-2-oxopentanoate, the precursor ion would be m/z 134.0 and for the unlabeled version m/z 129.1.

  • Collision Energy and other source parameters: Optimize for each metabolite.

Visualizations

Experimental Workflow

Experimental Workflow cluster_synthesis Tracer Synthesis cluster_experiment Cellular Experiment cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of [U-13C5]-3-Methyl-2-oxopentanoate QC Purity and Enrichment Analysis (NMR, MS) Synthesis->QC Labeling Isotope Labeling with 13C-Tracer QC->Labeling Cell_Culture Cell Culture Cell_Culture->Labeling Extraction Metabolite Quenching & Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Isotopomer Correction LCMS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

Workflow for 13C-MFA study.
Logical Relationships in Data Analysis

Data Analysis Logic Raw_Data Raw LC-MS/MS Data (Peak Areas) MID Mass Isotopomer Distribution (MID) Raw_Data->MID Corrected_MID Corrected MID (for natural abundance) MID->Corrected_MID Flux_Estimation Flux Estimation (e.g., INCA, Metran) Corrected_MID->Flux_Estimation Metabolic_Model Stoichiometric Metabolic Model Metabolic_Model->Flux_Estimation Flux_Map Quantitative Flux Map Flux_Estimation->Flux_Map

Data analysis workflow.

References

Application Notes and Protocols for 3-Methyl-2-oxopentanoate Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoate, an alpha-keto acid derived from the essential amino acid isoleucine, is a critical intermediate in branched-chain amino acid (BCAA) catabolism.[1][2] The enzymatic activity responsible for its degradation is primarily attributed to the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH).[1][2][3][4][5][6] This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of this compound and other branched-chain α-keto acids, a rate-limiting step in BCAA metabolism.[7]

Dysregulation of BCKDH activity is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), an inherited condition characterized by the accumulation of BCAAs and their corresponding α-keto acids, leading to severe neurological damage.[1][2][3][5][7][8] Therefore, the accurate measurement of this compound dehydrogenase activity is crucial for diagnosing metabolic disorders, studying BCAA metabolism, and developing therapeutic interventions.

These application notes provide detailed protocols for a spectrophotometric assay to determine this compound dehydrogenase activity by monitoring the production of NADH.

Principle of the Assay

The BCKDH complex catalyzes the oxidative decarboxylation of this compound. This reaction involves the reduction of NAD+ to NADH, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[9][10] The rate of NADH production is directly proportional to the BCKDH enzyme activity.

An alternative colorimetric method involves the reduction of a tetrazolium salt, such as INT, by the NADH produced. This reaction generates a colored formazan (B1609692) product that can be measured at a specific wavelength, for example, 492 nm.[3]

Signaling Pathway and Experimental Workflow

The catabolic pathway of isoleucine, highlighting the role of the BCKDH complex, is depicted below.

cluster_pathway Isoleucine Catabolism cluster_cofactors BCKDH Cofactors L-Isoleucine L-Isoleucine This compound This compound L-Isoleucine->this compound BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA This compound->2-Methylbutyryl-CoA BCKDH Complex (EC 1.2.4.4) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA 2-Methylbutyryl-CoA->Propionyl-CoA + Acetyl-CoA Further Metabolism TCA Cycle TCA Cycle Propionyl-CoA + Acetyl-CoA->TCA Cycle TPP TPP Lipoate Lipoate FAD FAD NAD+ NAD+ CoA CoA

Caption: Isoleucine catabolic pathway.

The general workflow for the enzymatic assay is outlined in the following diagram.

Sample_Preparation Sample Preparation (Tissue Homogenization/ Cell Lysate) Assay_Setup Assay Setup (Buffer, Cofactors, NAD+, Enzyme) Sample_Preparation->Assay_Setup Reaction_Initiation Reaction Initiation (Add Substrate: This compound) Assay_Setup->Reaction_Initiation Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate Rate of NADH Production) Measurement->Data_Analysis

Caption: Experimental workflow for the BCKDH assay.

Materials and Reagents

ReagentSupplierCatalog No.Storage
3-Methyl-2-oxopentanoic acid sodium saltSigma-AldrichM0884-20°C
NAD+ (Nicotinamide adenine (B156593) dinucleotide)Sigma-AldrichN7004-20°C
Coenzyme A (CoA)Sigma-AldrichC3019-20°C
Thiamine pyrophosphate (TPP)Sigma-AldrichC8754-20°C
Dithiothreitol (DTT)Sigma-AldrichD0632Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Potassium phosphate (B84403) monobasicFisher ScientificP285Room Temperature
Potassium phosphate dibasicFisher ScientificP288Room Temperature
EDTASigma-AldrichE9884Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79062-8°C

Note: Catalog numbers are for reference only and may vary.

Buffers and Solutions

  • Homogenization Buffer (pH 7.4):

    • 50 mM Potassium phosphate

    • 2 mM EDTA

    • 0.1% (v/v) Triton X-100

    • 1 mM DTT (add fresh)

  • Assay Buffer (pH 7.4):

    • 50 mM Potassium phosphate

    • 1 mM MgCl₂

    • 0.2 mM EDTA

    • 1 mM DTT (add fresh)

  • Substrate Stock Solution (100 mM):

    • Dissolve an appropriate amount of 3-methyl-2-oxopentanoic acid sodium salt in deionized water. Store at -20°C in aliquots.

  • Cofactor Mix (10X):

    • 20 mM NAD+

    • 5 mM Coenzyme A

    • 2 mM Thiamine pyrophosphate

    • Prepare in Assay Buffer and store at -20°C in aliquots.

Experimental Protocol

Sample Preparation
  • Tissue Samples:

    • Homogenize fresh or frozen tissue (e.g., liver, muscle) in 5-10 volumes of ice-cold Homogenization Buffer using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in an appropriate volume of Assay Buffer.

  • Cultured Cells:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Homogenization Buffer.

    • Lyse the cells by sonication or by passing them through a fine-gauge needle.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant contains the enzyme activity.

Protein Concentration Determination
  • Determine the protein concentration of the mitochondrial suspension or cell lysate using a standard method such as the Bradford or BCA assay, with BSA as a standard. This is necessary for normalizing the enzyme activity.

Enzymatic Assay
  • Set up the reactions in a 96-well UV-transparent plate or in quartz cuvettes.

  • Prepare a master mix containing the Assay Buffer and 10X Cofactor Mix.

  • Add the following to each well/cuvette:

    • Assay Buffer

    • 10X Cofactor Mix (to a final concentration of 1X)

    • Sample (mitochondrial suspension or cell lysate)

    • Deionized water to bring the volume to the desired final volume minus the substrate volume.

  • Include a blank control for each sample containing all components except the substrate.

  • Pre-incubate the plate/cuvettes at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate stock solution to a final concentration of 1-5 mM.

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer or plate reader.

Data Analysis

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • Subtract the rate of the blank control from the rate of the sample reaction to correct for any background absorbance changes.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (μmol/min/mg) = (ΔA340/min) / (ε * l * [Protein])

    Where:

    • ΔA340/min is the rate of change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette or well in cm.

    • [Protein] is the protein concentration of the sample in mg/mL.

Quantitative Data Summary

The following table provides representative kinetic parameters for the BCKDH complex. Note that these values can vary depending on the tissue source, species, and assay conditions.

ParameterValueSubstrateSource
Km20-50 µMThis compoundRat Liver
Vmax5-15 nmol/min/mgThis compoundRat Liver
Optimal pH7.2 - 7.8Various

Alternative Assay Methods

While the spectrophotometric assay is widely used, other methods can provide higher sensitivity or different types of information:

  • Colorimetric Assay: This method is based on the reduction of a tetrazolium salt (e.g., INT) by NADH to a colored formazan product, which is measured at a visible wavelength (e.g., 492 nm).[3] This can be advantageous for high-throughput screening.

  • Radiochemical Assay: The use of radiolabeled substrates, such as [1-¹⁴C]-3-methyl-2-oxopentanoate, allows for the highly sensitive detection of released ¹⁴CO₂.

  • Stable Isotope Labeling with Mass Spectrometry: A non-radioactive method using a ¹³C-labeled substrate and measuring the produced ¹³CO₂ by gas chromatography-isotope ratio mass spectrometry offers high sensitivity and safety.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be used to separate and quantify the acyl-CoA products of the BCKDH reaction.[12]

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeEnsure proper sample handling and storage. Prepare fresh enzyme extracts.
Missing cofactorsCheck the preparation and addition of all cofactors (NAD+, CoA, TPP).
Incorrect pHVerify the pH of the assay buffer.
High background absorbance Contaminating NADH-producing enzymesUse purified mitochondria or consider including inhibitors for other dehydrogenases if necessary.
Non-enzymatic reduction of NAD+Run a blank control without the enzyme to assess the non-enzymatic rate.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.

Conclusion

This document provides a comprehensive guide for establishing and performing an enzymatic assay for this compound dehydrogenase activity. The detailed spectrophotometric protocol, along with the summarized quantitative data and troubleshooting tips, will be a valuable resource for researchers investigating BCAA metabolism and its associated pathologies. The provided diagrams offer a clear visualization of the underlying biochemical pathway and the experimental procedure. Careful adherence to the protocol and consideration of the alternative methods will enable the generation of robust and reliable data.

References

Navigating the Landscape of 3-Methyl-2-oxopentanoate Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Subject: Commercial Sources, Purity, and Application of 3-Methyl-2-oxopentanoate Standards.

Introduction

This compound, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its accumulation in biological fluids is a key biomarker for Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. Accurate quantification of this keto acid is paramount for both clinical diagnostics and fundamental research into amino acid metabolism and related pathologies. This document provides a comprehensive guide to the commercial sources, purity assessment, and practical application of this compound standards for research purposes.

Commercial Sources and Purity of this compound Standards

A variety of commercial suppliers offer this compound, primarily as the free acid or its more stable sodium salt. The stated purity of these standards is a critical factor for experimental accuracy and reproducibility. Researchers should be aware that for some products, particularly those designated for early-stage research, the supplier may not perform comprehensive analytical testing. In such cases, the responsibility for confirming the identity and purity of the standard lies with the end-user. Below is a summary of representative commercial sources and their stated purities.

SupplierProduct NameFormStated PurityAnalytical Method(s) Likely Used
Sigma-Aldrich 3-Methyl-2-oxopentanoic acid, AldrichCPRFree AcidNot specified; buyer responsible for QCNot provided by supplier
Sigma-Aldrich 3-Methyl-2-oxopentanoic acid sodium saltSodium Salt≥98%Not specified on product page
Molport sodium this compoundSodium Salt98%Not specified on product page
Chem-Impex Methyl 3-oxopentanoateMethyl Ester≥99%Gas Chromatography (GC)
Various (±)-3-Methyl-2-oxovaleric acidFree AcidVariesVaries

Note: The analytical methods listed are based on common industry practices for similar compounds and may not reflect the specific methods used by each supplier for every batch. It is imperative to request a Certificate of Analysis (CoA) for detailed information.

Signaling Pathway: Isoleucine Catabolism

This compound is a key metabolite in the catabolic pathway of L-isoleucine. This pathway is essential for energy production and amino acid homeostasis. A deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of this compound, leads to its accumulation and the pathophysiology of MSUD.

Isoleucine_Catabolism Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Transamination KMV This compound (α-keto-β-methylvaleric acid) BCAT->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMV->BCKDH Oxidative Decarboxylation Metabolites Further Metabolites (Acetyl-CoA, Propionyl-CoA) BCKDH->Metabolites MSUD Maple Syrup Urine Disease (MSUD) BCKDH->MSUD Deficiency leads to

Figure 1. Simplified pathway of L-isoleucine catabolism.

Experimental Protocols

Protocol for Quality Control of a New this compound Standard

This protocol outlines a general procedure for the verification of the identity and purity of a newly acquired this compound standard using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the chemical identity and estimate the purity of a commercial this compound standard.

Materials:

  • This compound standard

  • Anhydrous pyridine (B92270)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Volatile organic solvent (e.g., ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in a known volume of anhydrous pyridine to create a stock solution (e.g., 1 mg/mL).

  • Derivatization:

    • To 50 µL of the stock solution, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 60°C for 60 minutes.

    • Add 30 µL of MSTFA with 1% TMCS.

    • Incubate at 60°C for an additional 30 minutes.

    • Allow the sample to cool to room temperature.

    • Dilute the derivatized sample with a volatile organic solvent (e.g., ethyl acetate) to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Full scan mode to identify the parent ion and fragmentation pattern.

  • Data Analysis:

    • Compare the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST) to confirm the identity of the derivatized this compound.

    • Assess the purity by calculating the peak area percentage of the main compound relative to any detected impurities in the chromatogram.

QC_Workflow start Receive this compound Standard prep Prepare Stock Solution (e.g., 1 mg/mL in Pyridine) start->prep deriv Derivatization (Methoxyamination & Silylation) prep->deriv analysis GC-MS Analysis (Full Scan) deriv->analysis data Data Analysis analysis->data identity Confirm Identity (Mass Spectrum vs. Library) data->identity purity Assess Purity (Peak Area %) identity->purity Identity Confirmed fail Standard Fails QC (Contact Supplier) identity->fail Identity Not Confirmed pass Standard Passes QC purity->pass Purity ≥ Threshold purity->fail Purity < Threshold

Figure 2. Workflow for the quality control of a new standard.
Protocol for Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol provides a method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₆)

  • Methanol, 0.1% formic acid in water, 0.1% formic acid in methanol

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Preparation of Standards and Internal Standard:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare a working solution of the internal standard in methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% 0.1% formic acid in water, 5% 0.1% formic acid in methanol).

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • MS Ionization: Electrospray ionization (ESI) in negative mode.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quant_Workflow start Plasma Sample Collection and Storage spike Spike with Internal Standard start->spike precip Protein Precipitation (Methanol) spike->precip evap Evaporation to Dryness precip->evap recon Reconstitution in Mobile Phase evap->recon analysis LC-MS/MS Analysis (MRM Mode) recon->analysis quant Quantification against Calibration Curve analysis->quant

Figure 3. Workflow for quantitative analysis in plasma.

Conclusion

The selection and proper validation of this compound standards are fundamental for generating reliable and reproducible data in studies of branched-chain amino acid metabolism and related disorders. Researchers are encouraged to obtain a Certificate of Analysis from their supplier and perform in-house quality control to ensure the integrity of their standards. The protocols provided herein offer a framework for the quality assessment and quantitative application of these critical research materials.

Application Notes and Protocols for the Analysis of 3-Methyl-2-oxopentanoate in Dried Blood Spots for Newborn Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the body's inability to properly process branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2] This deficiency leads to the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs) in blood and urine.[2][3] 3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV), is the BCKA derived from isoleucine. The buildup of these compounds is neurotoxic and can lead to severe neurological damage, metabolic crisis, and even death if not detected and managed early.[4]

Newborn screening (NBS) programs play a crucial role in the early detection of MSUD.[1][5] While the primary screening method involves the measurement of BCAAs in dried blood spots (DBS) by tandem mass spectrometry (MS/MS), this can sometimes yield false-positive results, particularly in newborns receiving total parenteral nutrition.[1][5] To improve the specificity of MSUD screening, a second-tier test measuring the pathognomonic marker alloisoleucine and the panel of BCKAs, including this compound, is increasingly being adopted.[1][2][5][6][7][8][[“]][10] This application note provides a detailed protocol for the quantitative analysis of this compound in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Isoleucine Catabolism

The accumulation of this compound in MSUD is a direct consequence of a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The following diagram illustrates the initial steps of isoleucine catabolism and the point of the enzymatic block in MSUD.

Isoleucine Catabolism Pathway Isoleucine Catabolism and MSUD Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT Transamination KMV This compound (α-keto-β-methylvalerate) BCAT->KMV BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) complex (Deficient in MSUD) KMV->BCKDH Oxidative Decarboxylation Metabolites Further Metabolites BCKDH->Metabolites

Caption: Metabolic pathway of isoleucine showing the role of the BCKDH complex.

Experimental Protocols

Principle

This method describes the quantitative analysis of this compound in dried blood spots using LC-MS/MS. The analyte is extracted from the DBS matrix and analyzed without the need for chemical derivatization, offering a streamlined and efficient workflow suitable for high-throughput screening laboratories.[2][3]

Materials and Reagents
  • This compound sodium salt (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., 13C-labeled or deuterated this compound)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Dried blood spot collection cards (e.g., Whatman 903)

  • 96-well microplates

  • Microplate shaker

  • Centrifuge capable of holding microplates

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation
  • Punching: From a dried blood spot, punch a 3 mm disc into a 96-well microplate.

  • Extraction: To each well, add 100 µL of extraction solution (Methanol:0.1% v/v Formic Acid in water, 75:25) containing the appropriate concentration of the stable isotope-labeled internal standard.[2][3]

  • Elution: Seal the microplate and place it on a microplate shaker for 30 minutes at room temperature to facilitate the elution of the analyte from the DBS paper.

  • Centrifugation: Centrifuge the microplate at 3000 x g for 10 minutes to pellet any solid debris.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for the analysis of branched-chain ketoacids from DBS and may require optimization for individual instrument setups.[2][3]

  • Liquid Chromatography:

    • Column: Luna PFP(2) 100 Å, 150 mm × 4.6 mm, 3 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      2.0 5 95
      5.0 5 95
      5.1 95 5

      | 8.0 | 95 | 5 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: To be optimized based on instrument and source conditions. Precursor ion [M-H]⁻ is m/z 129.1.

      • Internal Standard: To be determined based on the specific labeled standard used.

    • Source Parameters: To be optimized for the specific mass spectrometer, but typical values include:

      • Capillary Voltage: ~3.0 kV

      • Source Temperature: ~150 °C

      • Desolvation Temperature: ~400 °C

      • Nebulizer Gas Flow: Instrument dependent

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for this compound from dried blood spots.

Experimental Workflow Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DBS Dried Blood Spot Collection Punch Punch 3mm Disc DBS->Punch Extract Extraction with Internal Standard Punch->Extract Centrifuge Centrifugation Extract->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quant Quantification LCMS->Quant Review Data Review and Reporting Quant->Review

Caption: Overview of the analytical workflow from sample to result.

Quantitative Data

The following table summarizes the reference ranges for this compound (KMV) and other relevant branched-chain amino and keto acids in dried blood spots as established in a study by Raveendran et al. (2024).[3] It is important for each laboratory to establish its own reference ranges.

AnalyteAbbreviationReference Range (µM)
LeucineLeu45 - 214
IsoleucineIle13 - 135
ValineVal61 - 325
α-ketoisocaproateKIC1.0 - 10.0
α-ketoisovalerateKIV1.0 - 8.0
This compound KMV 1.0 - 7.0

Reference ranges established in a South Indian population and should be validated for other populations.

Method Validation Parameters

A robust LC-MS/MS method for the analysis of this compound in DBS should be validated according to established guidelines. Key validation parameters are summarized below, with example performance data from Raveendran et al. (2024).[3]

ParameterSpecificationExample Performance Data
Linearity (r²)≥ 0.99> 0.99 for all analytes
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 101 µM for BCKAs
Precision (Intra- and Inter-day %CV)< 15%< 10% for all analytes
Accuracy (% Bias)Within ±15%Within ±10% for all analytes
RecoveryConsistent and reproducible85-110% for all analytes
Matrix EffectMinimal ion suppression or enhancementWithin acceptable limits
StabilityStable under expected storage and processing conditionsStable in DBS at room temperature for up to 7 days

Conclusion

The presented LC-MS/MS method for the analysis of this compound in dried blood spots offers a sensitive, specific, and high-throughput approach for the second-tier screening of Maple Syrup Urine Disease. The simple extraction procedure without derivatization makes it amenable to routine clinical laboratory workflows. The implementation of this method can significantly reduce the false-positive rate of primary screening and aid in the timely and accurate diagnosis of MSUD in newborns.

References

Application Notes and Protocols for the Measurement of 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA) that plays a crucial role in the metabolism of the essential amino acid isoleucine. Accurate and reliable measurement of this compound in biological matrices such as plasma, serum, and urine is vital for studying various metabolic disorders, including Maple Syrup Urine Disease (MSUD), and for monitoring therapeutic interventions. This document provides detailed application notes and experimental protocols for the sample preparation of this compound prior to its quantification, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The primary methods covered in this document include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Additionally, protocols for derivatization, a necessary step for enhancing the volatility and thermal stability of this compound for GC-MS analysis, are provided.

Quantitative Data Summary

The following table summarizes typical performance data for various sample preparation techniques for the analysis of this compound and similar short-chain keto acids. The values presented are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Dichloromethane)Solid-Phase Extraction (Anion Exchange)
Analyte This compound3-Methyl-2-oxovaleric acidShort-chain organic acids
Biological Matrix PlasmaUrineUrine
Typical Recovery >90%>85%53.7% - 111.0%[1]
Limit of Detection (LOD) 0.05 - 5 mg/L (for similar compounds)[2]Analyte DependentAnalyte Dependent
Lower Limit of Quantification (LLOQ) 2.5 - 12.5 mg/L (for similar compounds)[2]Analyte DependentAnalyte Dependent
Matrix Effect ModerateLow to ModerateLow
Throughput HighMediumMedium

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for the sample preparation of this compound.

Sample Preparation Workflow cluster_sample Sample Collection & Pre-treatment cluster_extraction Extraction / Clean-up cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Pretreatment Pre-treatment (e.g., pH adjustment, IS spiking) Sample->Pretreatment PPT Protein Precipitation Pretreatment->PPT LLE Liquid-Liquid Extraction Pretreatment->LLE SPE Solid-Phase Extraction Pretreatment->SPE Derivatization Derivatization (e.g., Silylation, Oximation) PPT->Derivatization LCMS LC-MS/MS Analysis PPT->LCMS LLE->Derivatization LLE->LCMS SPE->Derivatization SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS

General workflow for this compound sample preparation.

Experimental Protocols

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[3] Acetonitrile (B52724) is a commonly used precipitating agent that offers high protein removal efficiency.[3][4]

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add a known amount of internal standard.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is recommended).[5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[3]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant, which contains the this compound, for subsequent analysis.

Liquid-Liquid Extraction (LLE)

LLE is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] This method is effective for extracting this compound from urine and other aqueous samples. An optimized LLE protocol for urinary volatile and semi-volatile compounds, including 3-methyl-2-oxovaleric acid, has been described using dichloromethane (B109758) as the extraction solvent.[7][8]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • 1 M Sulfuric acid

  • Sodium sulfate (B86663), anhydrous

  • Dichloromethane (DCM)

  • Glass vials

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 2 mL of urine in a glass vial, add a known amount of internal standard.

  • Add 2 mL of 1 M sulfuric acid and 0.2 g of anhydrous sodium sulfate.[7][8]

  • Vortex the mixture until the salt is completely dissolved.[7][8]

  • Add 4 mL of dichloromethane and vortex for 1 minute.[7][8]

  • Centrifuge the vial at 3500 rpm for 1 minute to separate the phases.[7]

  • Carefully transfer the lower organic layer (DCM) to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The dried DCM extract can then be concentrated and reconstituted in a suitable solvent for analysis or subjected to derivatization.

Solid-Phase Extraction (SPE)

SPE is a versatile technique that uses a solid sorbent to selectively retain the analyte of interest while interfering compounds are washed away.[9] For acidic compounds like this compound, an anion exchange SPE cartridge can be employed.

Materials:

  • Biological sample (e.g., urine, plasma supernatant after protein precipitation)

  • Internal Standard (IS) solution

  • Anion exchange SPE cartridge

  • Methanol (B129727)

  • Deionized water

  • Elution solvent (e.g., 5% formic acid in methanol)

  • SPE manifold

Protocol:

  • Sample Pre-treatment: Adjust the pH of the sample to ~6-7 to ensure the carboxyl group of this compound is ionized. Add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of deionized water, followed by 1-2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1-2 mL of the elution solvent.

  • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.

Derivatization for GC-MS Analysis

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.

a) Silylation using BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent.[10]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (as a catalyst, optional)[10]

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine to the dried extract in a GC vial.[10]

  • Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[10]

  • Cool the vial to room temperature.

  • The derivatized sample is ready for injection into the GC-MS system.

b) Oximation-Silylation

For keto acids, a two-step derivatization involving oximation followed by silylation can be employed to protect both the keto and carboxylic acid groups. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent for oximation.[11][12]

Materials:

  • Dried sample extract

  • PFBHA solution

  • BSTFA with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Oximation: Reconstitute the dried sample in a suitable solvent and add the PFBHA solution. Heat at 60-70°C for 30 minutes.

  • Evaporate the solvent to dryness.

  • Silylation: To the dried oxime derivative, add 50 µL of BSTFA (+1% TMCS) and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature for GC-MS analysis.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the biological matrix, the required sensitivity and throughput, and the available analytical instrumentation. For high-throughput screening, protein precipitation is often preferred due to its simplicity and speed. LLE and SPE offer cleaner extracts and can reduce matrix effects, which is crucial for sensitive LC-MS/MS assays. For GC-MS analysis, derivatization is a mandatory step to ensure the analyte's suitability for chromatographic separation and detection. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust and reliable methods for the quantification of this compound in various biological samples.

References

Application Notes and Protocols for Monitoring 3-Methyl-2-oxopentanoate in Maple Syrup Urine Disease (MSUD) Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. Among these, 3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid (KMV), is the keto acid derived from isoleucine. Monitoring the levels of this compound is crucial for the diagnosis, management, and therapeutic development for MSUD, as its accumulation, along with other BCKAs, is neurotoxic and contributes to the severe clinical manifestations of the disease.[1][2]

These application notes provide a comprehensive guide to the role of this compound in MSUD, methods for its quantification, and protocols for patient monitoring.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound is significantly elevated in patients with MSUD compared to healthy individuals. These levels can fluctuate based on the clinical phenotype (classic, intermediate, intermittent), dietary adherence, and the patient's metabolic state. The following tables summarize the reported concentrations of this compound and related metabolites in plasma.

Table 1: Plasma Concentrations of this compound and Isoleucine

AnalyteClassic MSUD (Untreated/During Crisis) (µmol/L)Intermediate MSUD (µmol/L)Healthy Controls (µmol/L)
This compound85 - 291+Persistently elevated, but lower than classicNot typically detected or at very low levels
IsoleucineSignificantly elevatedElevated40 - 100

Data compiled from multiple sources.

Table 2: Target Therapeutic Ranges for Branched-Chain Amino Acids in Plasma for MSUD Patients Under Treatment

Amino AcidTarget Range (µmol/L)
Leucine75 - 200 (infants and children ≤5 years), 75 - 300 (>5 years)
Isoleucine200 - 400
Valine200 - 400

Note: Monitoring of BCKAs like this compound should be done in conjunction with BCAA monitoring to ensure proper metabolic control.

Signaling Pathways and Experimental Workflows

Isoleucine Catabolic Pathway

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the step where this compound is produced and its subsequent metabolism, which is impaired in MSUD.

G Isoleucine L-Isoleucine KMV This compound (α-keto-β-methylvaleric acid) Isoleucine->KMV α-ketoglutarate -> glutamate Metabolites Further Metabolites (Acetyl-CoA, Propionyl-CoA) KMV->Metabolites NAD+ -> NADH + CO2 BCAT Branched-chain aminotransferase (BCAT) BCAT->Isoleucine BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex (Deficient in MSUD) BCKDH->KMV

Isoleucine catabolism and the MSUD defect.
Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Plasma, Dried Blood Spot) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation, Derivatization) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition DataProcessing Data Processing (Quantification) DataAcquisition->DataProcessing Report Reporting of Results DataProcessing->Report

LC-MS/MS workflow for this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol describes the analysis of this compound in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) following protein precipitation and derivatization.

Materials:

  • Plasma samples

  • Internal Standard (e.g., a stable isotope-labeled analog)

  • Methanol (B129727), chilled

  • Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Methoxyamine hydrochloride

  • Microcentrifuge tubes

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of chilled methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Vortex and incubate at 60°C for 60 minutes.

    • Add 80 µL of MSTFA with 1% TMCS.

    • Vortex and incubate at 60°C for 30 minutes.

    • Centrifuge briefly to collect the liquid at the bottom of the tube.

    • Transfer the derivatized sample to a GC vial with a micro-insert.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Column: DB-5ms or equivalent

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and specificity.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Protocol 2: Quantification of this compound in Dried Blood Spots (DBS) by LC-MS/MS

This protocol outlines the analysis of this compound from dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried blood spot cards

  • Methanol:water (80:20, v/v) with 0.1% formic acid and internal standard

  • 96-well filter plates

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.

    • Add 100 µL of the methanol:water extraction solution containing the internal standard to each well.

    • Seal the plate and shake for 30 minutes at room temperature.

    • Elute the extract into a clean 96-well collection plate by centrifugation.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Injection Volume: 5-10 µL

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from other isomers and matrix components. For example, start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Ion Source: Electrospray Ionization (ESI), negative or positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared from fortified blood spots.

Clinical Interpretation and Utility

The monitoring of this compound, in conjunction with leucine, isoleucine, valine, and alloisoleucine, is fundamental to the management of MSUD.

  • Diagnosis: Elevated levels of this compound and other BCKAs in urine and plasma are key diagnostic markers for MSUD.

  • Monitoring Treatment Efficacy: Serial measurements of this compound help assess the effectiveness of dietary therapy and other treatments. A decrease in its concentration towards the normal range indicates good metabolic control.

  • Detecting Metabolic Decompensation: A sharp increase in this compound levels can signal an impending metabolic crisis, often triggered by illness, infection, or dietary non-compliance. Prompt intervention is critical to prevent severe neurological damage.[3]

  • Guiding Therapeutic Adjustments: The levels of this compound and the other BCAAs and BCKAs guide clinicians in adjusting the patient's diet, particularly the intake of isoleucine.

  • Drug Development: For novel therapeutics in development for MSUD, the reduction of this compound can serve as a key biomarker of efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Methyl-2-oxopentanoate in Stored Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on improving the stability of 3-Methyl-2-oxopentanoate in stored plasma samples, including troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal anticoagulant for blood collection when analyzing this compound?

For plasma collection, sodium heparin is a suitable anticoagulant. It is critical to separate the plasma from blood cells by centrifugation as soon as possible after collection to prevent hemolysis and cellular metabolism which can alter analyte concentrations.

Q2: How quickly do I need to process the blood sample after collection?

Blood samples should be processed as soon as possible after collection. To minimize metabolic changes, plasma should be separated from blood cells by centrifugation promptly.[1][2] Storage of uncentrifuged specimens for extended periods at room temperature can cause significant changes in the concentration of many analytes due to ongoing cellular metabolism.[1][2]

Q3: What is the recommended long-term storage temperature for plasma samples containing this compound?

For long-term storage, plasma samples should be kept at -80°C.[3] This temperature is critical for maintaining the stability of a wide range of metabolites, including alpha-keto acids, over extended periods.[3][4] Studies have shown that a majority of metabolites in plasma are stable for up to seven years when stored at -80°C.[4]

Q4: Can I store my plasma samples at -20°C?

While -20°C may be acceptable for short-term storage, -80°C is strongly recommended for long-term stability.[3] The stability of many metabolites is significantly reduced at -20°C compared to -80°C.[3] If a -70°C or -80°C freezer is not available, storage at -20°C for up to 90 days may be acceptable for some common analytes, though this has not been specifically verified for this compound.

Q5: How many times can I freeze and thaw my plasma samples?

It is best practice to minimize freeze-thaw cycles.[3] If possible, aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample. While some studies have shown that many plasma analytes are stable for up to 10 freeze-thaw cycles, this can vary between molecules.[1] For sensitive analytes like this compound, it is recommended to limit freeze-thaw cycles to a maximum of three.

Troubleshooting Guide

Issue: Lower than expected concentrations of this compound in my samples.

Possible Cause Recommended Solution
Delayed Sample Processing Process blood samples as soon as possible after collection. Centrifuge to separate plasma from cells within one hour of venipuncture.[1][2]
Improper Storage Temperature Ensure long-term storage is consistently at -80°C.[3][4] Use a calibrated and monitored freezer to avoid temperature fluctuations.
Multiple Freeze-Thaw Cycles Aliquot samples into single-use volumes prior to the initial freezing to avoid repeated freeze-thaw cycles.[3]
Analyte Degradation This compound, as an alpha-keto acid, can be inherently unstable. Minimize the time samples are at room temperature during handling and analysis. Consider performing a stability study under your specific laboratory conditions.
Suboptimal Extraction Efficiency Review your sample preparation protocol. Ensure complete protein precipitation and efficient extraction of the analyte from the plasma matrix. The use of methanol (B129727) for deproteinization has been shown to be effective for keto acids.[5]

Quantitative Data Summary

Storage TemperatureStorage DurationPercentage of Stable MetabolitesReference
Room Temperature (25°C)> 24 hours (unseparated)Significant changes in most analytes[1][2]
4°C168 daysLower stability than frozen[3]
-20°C168 daysApproximately 47%[3]
-80°C168 daysApproximately 65%[3]
-80°CUp to 7 yearsOver 98% (226 out of 231 metabolites)[4]

Experimental Protocols

Protocol for Assessment of this compound Stability in Plasma

This protocol provides a framework for determining the stability of this compound under various storage conditions.

1. Sample Preparation:

  • Pool plasma from multiple healthy donors to create a homogenous sample stock.

  • Spike the pooled plasma with a known concentration of this compound if endogenous levels are too low for accurate quantification.

  • Aliquot the pooled plasma into multiple small-volume cryovials to be used for each time point and condition.

2. Baseline Analysis (T=0):

  • Immediately after preparation, analyze a set of aliquots (n=3-5) to determine the initial concentration of this compound. This will serve as the baseline for all stability comparisons.

3. Stability Testing Conditions:

  • Short-term (Bench-top) Stability: Store aliquots at room temperature (e.g., 25°C) and on ice (e.g., 4°C). Analyze at time points such as 0, 2, 4, 8, and 24 hours.

  • Long-term Stability: Store aliquots at -20°C and -80°C. Analyze at time points such as 0, 1, 3, 6, and 12 months.

  • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 24 hours and then thaw at room temperature. Analyze after 1, 2, 3, 5, and 10 cycles.

4. Sample Analysis:

  • At each designated time point, retrieve the specified number of aliquots from each storage condition.

  • Perform sample extraction, which typically involves protein precipitation with a solvent like ice-cold methanol.[6]

  • Analyze the samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring derivatization.[7][8]

5. Data Analysis:

  • Calculate the mean concentration of this compound at each time point for each condition.

  • Express the stability as the percentage of the initial concentration remaining at each time point.

  • The analyte is considered stable if the mean concentration is within a predefined range of the baseline value (e.g., ±15%).

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Analysis blood_collection 1. Blood Collection (Sodium Heparin) centrifugation 2. Centrifugation (Promptly after collection) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation aliquoting 4. Aliquoting (Single-use volumes) plasma_separation->aliquoting storage 5. Long-term Storage (-80°C Recommended) aliquoting->storage thawing 6. Thawing (Minimize time at RT) storage->thawing extraction 7. Sample Extraction (e.g., Protein Precipitation) thawing->extraction analysis 8. LC-MS/GC-MS Analysis extraction->analysis

Caption: Recommended workflow for plasma sample handling and analysis.

troubleshooting_logic cluster_preanalytical Pre-analytical Factors cluster_analytical Analytical Factors cluster_solutions Potential Solutions start Low Analyte Concentration Detected check_processing Was plasma separated promptly? start->check_processing check_storage_temp Was sample stored at -80°C? start->check_storage_temp check_freeze_thaw Were freeze-thaw cycles minimized? start->check_freeze_thaw check_extraction Is the extraction protocol validated? start->check_extraction check_instrument Is the analytical instrument performing optimally? start->check_instrument solution_processing Improve sample processing timeliness. check_processing->solution_processing No solution_storage Ensure proper storage conditions. check_storage_temp->solution_storage No solution_aliquot Aliquot samples before initial freezing. check_freeze_thaw->solution_aliquot No solution_extraction Optimize extraction protocol. check_extraction->solution_extraction No solution_instrument Perform instrument maintenance and calibration. check_instrument->solution_instrument No

Caption: Troubleshooting logic for low analyte recovery.

References

overcoming matrix effects in 3-Methyl-2-oxopentanoate LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Methyl-2-oxopentanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for your target analyte, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, cell culture media).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[4][5][6] For an organic acid like this compound, common interfering matrix components in biological samples include phospholipids, salts, and other endogenous metabolites.[4]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[2][7] The variable nature of biological samples means the extent of ion suppression or enhancement can differ from sample to sample, leading to inconsistent results. It is crucial to assess for matrix effects during method development.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occur.[1][7] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal of the analyte indicate the presence of interfering compounds.

  • Post-Extraction Spike: This quantitative method compares the signal of this compound in a pure solvent to its signal when spiked into an extracted blank matrix.[1][2] A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guide

Problem: Significant ion suppression is observed for this compound.

This is a common issue when analyzing complex biological samples. Here are several strategies to mitigate ion suppression, ranging from simple adjustments to more comprehensive methodological changes.

Solution 1: Sample Dilution

A straightforward initial approach is to dilute the sample extract. This reduces the concentration of interfering matrix components along with the analyte.

  • Experimental Protocol:

    • After the initial sample extraction, take an aliquot of the supernatant.

    • Perform a series of dilutions (e.g., 1:10, 1:50, 1:100) with the initial mobile phase.

    • Inject the diluted samples and compare the signal-to-noise ratio and matrix effect with the undiluted sample.

  • Considerations: This method is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[7]

Solution 2: Optimize Sample Preparation

Improving the cleanup of your sample can selectively remove matrix components that interfere with this compound ionization.

  • Recommended Techniques for Organic Acids:

    • Protein Precipitation (PPT): A simple method, but often insufficient for removing all interfering compounds.

    • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT. For an organic acid, you can manipulate the pH to facilitate extraction into an organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup. A mixed-mode or anion exchange SPE cartridge can be effective for retaining and isolating this compound.

  • Experimental Protocol (Mixed-Mode SPE):

    • Condition: Pass conditioning solvent (e.g., methanol) through the mixed-mode SPE cartridge.

    • Equilibrate: Pass equilibration solvent (e.g., water or a weak buffer) through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Use a weak organic solvent to wash away neutral and basic interferences.

    • Elute: Elute the acidic this compound using a stronger solvent, often containing a pH modifier like ammonia (B1221849) or formic acid.

Workflow for Sample Preparation Optimization

G cluster_0 Sample Preparation Workflow cluster_1 Cleanup Options start Start: Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lle Liquid-Liquid Extraction (pH adjustment & organic solvent) supernatant1->lle Option A spe Solid-Phase Extraction (Mixed-mode or Anion Exchange) supernatant1->spe Option B (Recommended) drydown Evaporate to Dryness lle->drydown spe->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end Inject into LC-MS reconstitute->end

Caption: A workflow diagram illustrating different sample preparation strategies.

Solution 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective method for compensating for matrix effects.[1] A SIL-IS for this compound (e.g., containing ¹³C or ²H) will have nearly identical chemical and physical properties to the analyte.[8][9]

  • Principle: The SIL-IS is added to the sample at the very beginning of the sample preparation process. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[9] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects is normalized.

  • Experimental Protocol:

    • Synthesize or purchase a suitable SIL-IS for this compound.

    • Prepare a stock solution of the SIL-IS.

    • Spike a known concentration of the SIL-IS into all samples, calibration standards, and quality controls before any extraction steps.

    • During data processing, calculate the peak area ratio of the analyte to the SIL-IS.

    • Construct the calibration curve using these ratios.

Solution 4: Matrix-Matched Calibration

If a SIL-IS is not available, creating calibration standards in a blank matrix that is representative of your samples can help compensate for matrix effects.[5]

  • Experimental Protocol:

    • Obtain a pooled blank matrix (e.g., plasma from multiple donors) that is free of this compound.

    • Prepare your calibration standards by spiking known concentrations of this compound into this blank matrix.

    • Process these matrix-matched calibrators in the same way as your unknown samples.

Troubleshooting Decision Tree

G start Inaccurate/Irreproducible Quantification assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Significant Matrix Effect? assess->is_effect dilute Dilute Sample is_effect->dilute Yes end_no_effect Consider other issues (e.g., instrument stability) is_effect->end_no_effect No is_dilute_ok Analyte still detectable? dilute->is_dilute_ok optimize_prep Optimize Sample Prep (LLE or SPE) is_dilute_ok->optimize_prep No end_ok Problem Solved is_dilute_ok->end_ok Yes use_sil Use Stable Isotope-Labeled Internal Standard optimize_prep->use_sil matrix_match Use Matrix-Matched Calibration optimize_prep->matrix_match If SIL-IS unavailable use_sil->end_ok matrix_match->end_ok

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

Data Presentation

The effectiveness of different strategies for mitigating matrix effects can be quantitatively compared. The "Matrix Effect (%)" is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 1: Comparison of Matrix Effect Mitigation Strategies for this compound in Human Plasma

Mitigation StrategyAnalyte Peak Area (in solvent)Analyte Peak Area (in extracted matrix)Matrix Effect (%)CV (%) of QC Samples (n=6)
None (Protein Precipitation Only)850,000340,00040% (Suppression)25.2%
1:10 Sample Dilution85,00068,00080% (Suppression)12.5%
Liquid-Liquid Extraction850,000637,50075% (Suppression)9.8%
Solid-Phase Extraction850,000782,00092% (Suppression)5.1%
SIL-IS + Protein PrecipitationN/A (Ratio used)N/A (Ratio used)Compensated3.5%

Note: Data in this table is illustrative to demonstrate the principles of each technique.

This technical guide provides a starting point for addressing matrix effects in your this compound LC-MS analysis. The optimal solution will depend on the specific matrix, required sensitivity, and available resources.

References

Technical Support Center: Optimizing Derivatization for 3-Methyl-2-oxopentanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-oxopentanoate. Our goal is to help you overcome common challenges and optimize your derivatization efficiency for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound, also known as α-keto-β-methylvaleric acid (KMBVA), is a branched-chain α-keto acid that is a key intermediate in the metabolism of the essential amino acid isoleucine.[1] Its accurate quantification in biological fluids is critical for the diagnosis and monitoring of inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[1][2] In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex causes the accumulation of KMBVA and other branched-chain keto acids, leading to severe neurological damage if not treated.[1]

Q2: Why is derivatization necessary for the analysis of this compound?

Derivatization is essential for several reasons:

  • Instability: As an α-keto acid, this compound is prone to degradation, particularly through decarboxylation, during sample processing and analysis.[1][3]

  • Volatility and Thermal Stability: For Gas Chromatography-Mass Spectrometry (GC-MS), which is a common analytical method, the native form of the analyte has low volatility and is thermally unstable. Derivatization increases both, making it suitable for GC analysis.[1][2][4]

  • Detection Sensitivity: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve chromatographic retention and enhance ionization efficiency, leading to a stronger and more reliable signal.[4][5][6]

Q3: What are the most common derivatization strategies for this compound?

The choice of derivatization strategy depends largely on the analytical platform (GC-MS or LC-MS).

  • For GC-MS: A two-step oximation and silylation process is frequently used. The first step, oximation (e.g., with methoxyamine hydrochloride), protects the keto group and prevents tautomerization.[4] The second step, silylation (e.g., with BSTFA or MSTFA), targets the carboxylic acid group to increase volatility and thermal stability.[4][5]

  • For LC-MS: The goal is to enhance ionization efficiency and improve retention on reversed-phase columns.[4] Common strategies include reaction with:

    • Hydrazine Reagents: Agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or phenylhydrazine (B124118) form stable hydrazones with the keto group.[4]

    • o-Phenylenediamine (OPD): This reagent reacts with α-keto acids to form fluorescent quinoxaline (B1680401) derivatives, offering high sensitivity.[5][7]

    • Girard's Reagents (T and P): These introduce a permanent positive charge, significantly improving detection sensitivity in ESI+ mode.[4][5]

Troubleshooting Guide

Problem ID: AKA-001 - Low or No Derivative Signal

Q: I am observing a very low or no peak for my derivatized this compound. What are the possible causes and solutions?

A: Low derivative yield is a frequent issue with several potential causes. Refer to the troubleshooting workflow below and the detailed solutions.

G start Low/No Derivative Signal q2 Was the sample properly stored and handled? start->q2 q1 Is the sample matrix complex? q3 Are silylation reagents being used? q1->q3 Yes q4 Are reaction conditions optimized? q1->q4 No sol1 Matrix components may consume reagent. Increase reagent concentration. q1->sol1 q2->q1 Yes sol2 Analyte may have degraded. Use stabilizing agents (e.g., phenylhydrazine) during sample quenching. Keep samples on ice. q2->sol2 No q3->q4 No sol3 Moisture present? Ensure samples and solvents are anhydrous. Work under inert gas (N2). q3->sol3 Yes sol4 Optimize reaction time and temperature. Ensure sufficient reagent excess (e.g., >2:1 molar ratio for silylation). q4->sol4

Caption: Troubleshooting workflow for low derivatization yield.

  • Analyte Degradation: this compound is unstable.[3] Minimize sample handling time and always keep samples on ice or at 4°C. For long-term storage, freeze at -80°C and avoid repeated freeze-thaw cycles.[3] For cellular studies, consider using a quenching solution containing a stabilizing derivatizing agent like phenylhydrazine.[4]

  • Presence of Moisture (especially for silylation): Water is a primary cause of failed silylation reactions as it hydrolyzes the reagents and the derivatives.[4] Ensure all glassware is oven-dried, use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen).

  • Insufficient Reagent: The derivatizing agent may be consumed by other components in the sample matrix.[4] It is recommended to use a significant molar excess of the reagent. For silylation with BSTFA, a molar ratio of at least 2:1 of reagent to active hydrogens is a good starting point.

  • Incomplete Reaction: The reaction time or temperature may be insufficient.[4] Optimization is key. For example, silylation with BSTFA/TMCS is often performed at 60-75°C for 30-45 minutes.[8] For some analytes, longer times or higher temperatures may be necessary to drive the reaction to completion.

Problem ID: AKA-002 - Poor Chromatographic Peak Shape (Splitting, Tailing)

Q: My derivatized analyte peak is splitting or tailing. What could be the cause?

A: Poor peak shape can arise from several factors:

  • Incomplete Derivatization: If the reaction is not complete, you may see the peak for the native compound or partially derivatized intermediates, which can cause tailing or appear as separate, poorly resolved peaks. Re-optimize the derivatization conditions (time, temperature, reagent concentration).

  • Formation of Isomers: Some derivatization methods, like oximation, can form E/Z isomers which may separate chromatographically, leading to split or broadened peaks.[5] Adjusting chromatographic conditions (e.g., temperature gradient) may help co-elute them or improve their separation for individual quantification.

  • Sample Acidity: For some LC methods, injecting a highly acidic final sample can cause peak splitting.[3][7] This can be resolved by diluting the final derivatized solution with a basic solution (e.g., 65 mM NaOH) to neutralize the sample before injection.[7]

  • Column Issues: Active sites on the GC liner or column can interact with the analyte, causing tailing. Ensure the system is properly maintained and consider using a deactivated liner.

Quantitative Data Summary

The selection of a derivatization agent significantly impacts the sensitivity of the analysis. The following table summarizes the performance of common agents used for keto-acid analysis.

Derivatization Agent ClassSpecific Agent(s)Target Functional GroupAnalytical PlatformTypical Signal EnhancementKey Advantages & Disadvantages
Hydrazines Girard's Reagent T (GT)KetoneLC-MS/MS, MALDI-MS>100-fold (LC-MS/MS)[5]Pro: Introduces a permanent positive charge, greatly improving ESI+ ionization.[5] Con: Can form E/Z isomers, complicating chromatography.[5]
2,4-Dinitrophenylhydrazine (DNPH)KetoneUV-HPLC, LC-MS-Pro: Classic, reliable reagent; derivatives are UV-active.[4][5] Con: May offer lower sensitivity compared to fluorescent or charge-tagging reagents.
Diamines o-Phenylenediamine (OPD)α-Keto AcidFluorescence, LC-MSHigh (Fluorescence)Pro: Forms highly fluorescent quinoxaline derivatives.[5] Con: Reaction is favored in acidic conditions which may need neutralization prior to injection.[3]
Oximation/Silylation MeOx + BSTFA/MSTFAKetone & Carboxylic AcidGC-MS-Pro: Gold standard for GC-MS; stabilizes keto group and increases volatility.[4][5] Con: Two-step process; highly sensitive to moisture.[4]

Experimental Protocols & Workflows

A typical workflow for the analysis of this compound involves sample preparation, derivatization, and instrumental analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis sample Biological Sample (Plasma, Urine, Cells) quench Metabolic Quenching (e.g., cold Methanol) sample->quench extract Protein Precipitation & Supernatant Collection quench->extract dry Evaporation to Dryness (under N2 stream) extract->dry derivatize Add Derivatization Reagent(s) dry->derivatize react Incubate (e.g., 60°C for 30 min) derivatize->react inject Inject into GC-MS or LC-MS react->inject process Data Acquisition & Processing inject->process G KetoAcid This compound (Keto + Carboxyl groups) Step1 Step 1: Oximation (+ Methoxyamine HCl) KetoAcid->Step1 Oxime Methoxime Derivative (Keto group protected) Step1->Oxime Step2 Step 2: Silylation (+ BSTFA + TMCS) Oxime->Step2 Final TMS-Oxime Derivative (Volatile, GC-amenable) Step2->Final

References

sources of analytical variability in 3-Methyl-2-oxopentanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of 3-Methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent method for the quantification of this compound, an organic acid, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, especially when coupled with a derivatization step to improve the volatility and thermal stability of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized.

Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?

A2: this compound is a relatively polar and non-volatile compound. Derivatization is a crucial step to convert it into a more volatile and thermally stable form, making it suitable for GC analysis.[1] The most common derivatization technique is silylation, which replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group.

Q3: What are the primary sources of analytical variability in this compound quantification?

A3: Analytical variability can be introduced at multiple stages of the workflow. The main sources include:

  • Sample Preparation: Inconsistent extraction efficiency, sample degradation, and matrix effects from complex biological samples like plasma or urine.

  • Derivatization: Incomplete or variable derivatization reactions can lead to underestimation of the analyte concentration.

  • Instrumental Analysis (GC-MS): Issues with the injector, column, or detector can cause poor peak shapes, shifting retention times, and inconsistent responses.

Q4: How stable is this compound in biological samples and after derivatization?

A4: The stability of this compound in biological samples can be affected by storage temperature and freeze-thaw cycles. It is recommended to store samples at -80°C until analysis. The stability of its trimethylsilyl (TMS) derivatives can also be a concern, as they are susceptible to hydrolysis. Therefore, analysis should be performed as soon as possible after derivatization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Sample Degradation - Ensure proper sample collection and storage (-80°C).- Minimize freeze-thaw cycles.
Inefficient Extraction - Optimize the extraction solvent and pH.- Ensure complete deproteinization of plasma or serum samples.
Incomplete Derivatization - Check the quality and age of the derivatizing agent (e.g., BSTFA, MSTFA).- Ensure anhydrous conditions during derivatization.- Optimize reaction time and temperature (e.g., 60°C for 30 minutes).[2]
GC-MS System Leak - Perform a leak check of the GC inlet and connections.
Contaminated Inlet Liner - Replace the inlet liner. Active sites on a dirty liner can lead to analyte adsorption.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in GC System - Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.
Column Contamination - Bake out the column at a high temperature to remove contaminants.- If contamination is severe, trim the first few centimeters of the column or replace it.
Inappropriate GC Conditions - Optimize the initial oven temperature and temperature ramp rate.
Co-elution with Interfering Compounds - Adjust the GC temperature program to improve separation.- Optimize sample cleanup procedures to remove interfering matrix components.
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Use a standardized and validated sample preparation protocol.- Employ an internal standard to correct for variability in extraction and derivatization.
Matrix Effects - Perform a matrix effect study by comparing the analyte response in a pure solvent versus a sample matrix.- If significant matrix effects are observed, improve sample cleanup or use matrix-matched calibration standards.
Instrumental Drift - Calibrate the mass spectrometer regularly.- Monitor the performance of the GC system by injecting a quality control sample at regular intervals.

Quantitative Data Summary

The following table summarizes potential sources of analytical variability and their estimated impact on the quantification of this compound, based on typical laboratory observations.

Source of Variability Parameter Condition A Result A (% RSD) Condition B Result B (% RSD)
Derivatization Time Reaction Time15 minutes15-20%60 minutes<5%
Sample Storage Temperature-20°C (1 week)10-15%-80°C (1 week)<5%
Matrix Effect Sample TypePlasma20-30%Urine10-15%
Inlet Liner Liner TypeNon-deactivated10-20%Deactivated<5%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • Deproteinization: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization (Silylation)
  • Reagent Addition: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC-MS autosampler vial for immediate analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma Sample deproteinize Deproteinization (Acetonitrile) start->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry derivatize Add BSTFA + TMCS & Pyridine dry->derivatize heat Incubate at 60°C derivatize->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms data Data Processing gcms->data troubleshooting_logic cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues start Inconsistent Results? peak_shape Poor Peak Shape? start->peak_shape Yes signal Low/No Signal? start->signal No check_liner Check/Replace Inlet Liner peak_shape->check_liner check_column Condition/Trim Column peak_shape->check_column check_derivatization Verify Derivatization signal->check_derivatization check_extraction Optimize Extraction signal->check_extraction check_storage Review Sample Storage signal->check_storage isoleucine_catabolism isoleucine L-Isoleucine transaminase Branched-chain amino acid transaminase isoleucine->transaminase kiv This compound transaminase->kiv bckdh Branched-chain α-keto acid dehydrogenase complex kiv->bckdh downstream Downstream Metabolism (Acetyl-CoA & Propionyl-CoA) bckdh->downstream

References

Technical Support Center: Troubleshooting Poor Peak Shape of 3-Methyl-2-oxopentanoate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter, providing explanations and actionable solutions.

Q1: Why is the peak for this compound tailing?

Peak tailing, where the peak's trailing edge is drawn out, is a common issue when analyzing polar compounds like this compound. It can significantly affect peak integration and quantification.

Possible Causes and Solutions:

  • Active Sites in the GC System: this compound, being a keto acid, is a polar compound. Its derivatized form can still interact with active sites (exposed silanol (B1196071) groups) in the GC system, such as the injection port liner, the column inlet, or contaminated surfaces.[1][2] These interactions can cause some molecules to be retained longer, leading to tailing.[1][2]

    • Solution: Use a deactivated inlet liner. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[2]

  • Improper Column Installation: If the column is installed too high or too low in the injector, it can create dead volumes or cause turbulent flow, resulting in peak tailing.

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model. The column cut should be clean and at a 90-degree angle.

  • Column Contamination: Buildup of non-volatile material from previous injections can create active sites.

    • Solution: Regularly bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trimming the column is recommended.

  • Insufficient Derivatization: Incomplete derivatization will leave polar functional groups exposed, leading to strong interactions with the stationary phase.

    • Solution: Optimize the derivatization protocol. Ensure the sample is completely dry before adding derivatization reagents and that the reaction times and temperatures are appropriate.

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often an indication of column overload.

Possible Causes and Solutions:

  • Column Overload: Injecting too much of the analyte can saturate the stationary phase at the head of the column, causing some molecules to travel faster, which results in a fronting peak.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a higher capacity (thicker film or wider internal diameter).

  • Incompatible Solvent: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause poor peak shape, including fronting.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.

Q3: I am observing split peaks for this compound. How can I fix this?

Split peaks can arise from various issues related to the injection process and sample introduction onto the column.

Possible Causes and Solutions:

  • Improper Column Installation or Cut: A jagged or angled column cut can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.[2]

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut. Re-install the column at the correct depth in the injector.[2]

  • Inlet and Derivatization Issues: For analytes like this compound that require derivatization, incomplete reactions can lead to the presence of both the derivatized and underivatized forms, which will have different retention times and can appear as closely eluting or split peaks.

    • Solution: Ensure the derivatization reaction goes to completion. Review and optimize the derivatization protocol.

  • Injection Technique: A slow injection speed can cause the sample to vaporize in the syringe needle before being fully introduced into the injector, leading to a split peak.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a smooth and fast injection.

  • Solvent and Stationary Phase Mismatch in Splitless Injection: In splitless injection, a mismatch in polarity between the sample solvent and the stationary phase can lead to poor sample focusing and split peaks.

    • Solution: Choose a solvent that is compatible with the stationary phase. The initial oven temperature should typically be about 20°C below the boiling point of the solvent to ensure proper solvent trapping.

Experimental Protocols

Derivatization of this compound for GC Analysis

Due to its polarity and low volatility, this compound requires derivatization prior to GC analysis. A two-step oximation and silylation procedure is recommended.[1]

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Drying: Transfer the sample to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can interfere with the silylation reaction.

  • Oximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes in a heating block.[1]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[1]

    • Recap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[1]

    • After cooling, the sample is ready for GC injection.

Recommended GC-MS Method for Derivatized this compound

This method is adapted from a validated procedure for the analysis of silylated organic acids and provides a good starting point for the analysis of derivatized this compound.[3]

ParameterRecommended Setting
GC Column Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 270 °C
Injection Volume 1.0 µL
Split Ratio 10:1 (can be adjusted based on sample concentration)
Oven Temperature Program - Initial Temperature: 50°C, hold for 1 minute- Ramp 1: 10°C/min to 80°C- Ramp 2: 1.7°C/min to 150°C- Ramp 3: 3.5°C/min to 220°C- Ramp 4: 20°C/min to 290°C- Final Hold: 10 minutes at 290°C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Scan Range 50 - 550 amu

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailing cluster_physical Physical Issues cluster_chemical Chemical Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 cause1 Improper Column Cut or Installation q1->cause1 Yes cause2 Contaminated Inlet Liner q1->cause2 Yes cause3 System Leak q1->cause3 Yes cause4 Active Sites in System q1->cause4 No, only analyte peak cause5 Incomplete Derivatization q1->cause5 No, only analyte peak cause6 Column Contamination q1->cause6 No, only analyte peak solution1 Re-cut and reinstall column cause1->solution1 solution2 Replace inlet liner cause2->solution2 solution3 Check for leaks (septum, fittings) cause3->solution3 solution4 Use deactivated liner Trim column inlet cause4->solution4 solution5 Optimize derivatization protocol cause5->solution5 solution6 Bake out or trim column cause6->solution6

Caption: Troubleshooting workflow for peak tailing.

PeakFronting start Peak Fronting Observed cause1 Column Overload start->cause1 cause2 Incompatible Solvent start->cause2 cause3 Column Degradation start->cause3 solution1 Reduce injection volume or Dilute sample cause1->solution1 solution2 Change sample solvent cause2->solution2 solution3 Use column with higher capacity (thicker film, wider ID) cause3->solution3

Caption: Troubleshooting workflow for peak fronting.

PeakSplitting start Split Peak Observed cause1 Improper Column Cut or Installation start->cause1 cause2 Incomplete Derivatization start->cause2 cause3 Slow Injection Speed start->cause3 cause4 Solvent/Phase Mismatch (Splitless Injection) start->cause4 solution1 Re-cut and reinstall column cause1->solution1 solution2 Optimize derivatization protocol cause2->solution2 solution3 Use autosampler or inject faster cause3->solution3 solution4 Use compatible solvent Adjust initial oven temperature cause4->solution4

Caption: Troubleshooting workflow for split peaks.

References

minimizing ion suppression for 3-Methyl-2-oxopentanoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of 3-Methyl-2-oxopentanoate.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to ion suppression.

Problem: Poor signal intensity or inconsistent results for this compound.

This issue is often a primary indicator of ion suppression, where other components in the sample interfere with the ionization of the target analyte.[1][2]

Initial Assessment Workflow

cluster_0 Initial Assessment Start Start Review_Data Review Chromatographic Data (Peak Shape, Retention Time) Start->Review_Data Begin Check_System Check System Suitability (e.g., inject standard in pure solvent) Review_Data->Check_System Assess_Signal Assess Signal Intensity and Reproducibility Check_System->Assess_Signal Suppression_Suspected Ion Suppression Suspected? Assess_Signal->Suppression_Suspected End Proceed to Troubleshooting Suppression_Suspected->End Yes No_Issue Monitor System Suppression_Suspected->No_Issue No

Caption: Initial workflow to assess potential ion suppression.

Troubleshooting Steps:

  • Identify the Source of Suppression:

    • Post-Column Infusion Experiment: This is a definitive method to identify regions of ion suppression in your chromatogram.[3] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where co-eluting matrix components are causing suppression.

  • Optimize Sample Preparation:

    • The goal is to remove interfering matrix components before analysis.[2]

    • Protein Precipitation (PPT): A common first step for plasma or serum samples. Acetonitrile (B52724) is often effective in precipitating proteins.[4]

    • Liquid-Liquid Extraction (LLE): Can be used to selectively extract this compound from the aqueous sample matrix into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT or LLE.[2] For an acidic compound like this compound, an anion exchange or a mixed-mode sorbent could be effective.

    • Derivatization: A method described for the analysis of this compound involves derivatization after extraction and cation-exchange chromatography to improve its chromatographic and detection properties.[5]

  • Modify Chromatographic Conditions:

    • The objective is to chromatographically separate this compound from the interfering components.[3][6]

    • Change Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.

    • Modify Mobile Phase: Adjusting the pH or using different organic modifiers can alter the retention of both the analyte and interfering species.

    • Use a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) can provide alternative selectivity. In some cases, metal-free columns can reduce signal suppression for chelating compounds.[7]

  • Utilize an Internal Standard:

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[2][8] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Troubleshooting Logic Diagram

Start Ion Suppression Confirmed Optimize_Sample_Prep Optimize Sample Preparation (PPT, LLE, SPE) Start->Optimize_Sample_Prep Modify_Chroma Modify Chromatographic Conditions Start->Modify_Chroma Use_IS Implement Internal Standard (SIL-IS) Start->Use_IS Check_Improvement Sufficient Improvement? Optimize_Sample_Prep->Check_Improvement Modify_Chroma->Check_Improvement Use_IS->Check_Improvement Finalize_Method Finalize Method Check_Improvement->Finalize_Method Yes Re-evaluate Combine Strategies or Re-evaluate Approach Check_Improvement->Re-evaluate No Re-evaluate->Optimize_Sample_Prep

Caption: Logical flow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest (this compound) in the mass spectrometer's ion source.[2][3][6] This leads to a decreased signal response, which can result in poor sensitivity, inaccuracy, and poor reproducibility of quantitative results.[1][9]

Q2: What are common sources of ion suppression in plasma or serum samples?

A2: In biological matrices like plasma and serum, common sources of ion suppression include salts, phospholipids, and proteins.[10] These components can be present at much higher concentrations than this compound and can interfere with the electrospray ionization (ESI) process.

Q3: How can I quantitatively measure the extent of ion suppression?

A3: The matrix factor (MF) can be calculated to quantify ion suppression.[11] This is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.

Matrix Factor Calculation: MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: Can changing the ionization source help reduce ion suppression?

A4: Yes, in some cases. Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[6] This is due to the different ionization mechanisms. If your instrumentation allows, testing your analysis with an APCI source is a viable option to explore.

Q5: Are there any specific sample preparation methods recommended for this compound?

A5: A published method for the determination of this compound enantiomers in human plasma involves the following steps:

  • Acidification and Extraction: The plasma sample is first acidified.

  • Cation-Exchange Chromatography: This step is used to separate the 2-oxo acids from interfering amino acids.

  • Reductive Amination: The keto acids are converted to their corresponding amino acids.

  • Quantification: The resulting amino acids are then quantified.[5]

For a more general LC-MS/MS approach, protein precipitation followed by reversed-phase chromatography is a common starting point.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the LC gradient where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase A)

  • Prepared blank matrix extract (e.g., plasma processed by protein precipitation)

  • LC column and mobile phases as per your analytical method

Procedure:

  • Equilibrate the LC system with your initial mobile phase conditions.

  • Set up the post-column infusion:

    • Connect the outlet of the LC column to one inlet of a T-connector.

    • Connect a syringe pump delivering the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Start the infusion and allow the baseline signal for this compound to stabilize in the mass spectrometer.

  • Inject the blank matrix extract onto the LC column and start the chromatographic gradient.

  • Monitor the signal of this compound throughout the run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Protein Precipitation of Plasma Samples

Objective: To remove the majority of proteins from a plasma sample prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Cold acetonitrile (-20°C)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 95-20 to -40[4] (General Metabolomics)
Liquid-Liquid Extraction70 - 90-10 to -30[2] (General Principles)
Solid-Phase Extraction (SPE)> 90< -15[2] (General Principles)

Note: The values presented are typical ranges observed in metabolomics and bioanalysis and may vary for this compound. A thorough method development and validation is required to determine the exact values for your specific assay.

References

dealing with co-eluting interferences in 3-Methyl-2-oxopentanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding co-eluting interferences and other common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound, also known as α-keto-β-methylvaleric acid, is a branched-chain α-keto acid (BCKA) that is a crucial intermediate in the metabolism of the essential amino acid, isoleucine.[1] Its accurate quantification is vital because its accumulation in biological fluids is a primary biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), a serious inherited metabolic disorder.[1][2] Dysregulation of BCKAs is also associated with other conditions, including type 2 diabetes and certain neurological disorders.[1][3]

Q2: What are the common analytical methods for quantifying this compound?

A2: The most commonly used analytical techniques for the accurate quantification of this compound in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These methods offer the high sensitivity and selectivity required for complex biological matrices.

Q3: What does "co-eluting interference" mean in the context of chromatographic analysis?

A3: Co-eluting interference occurs when two or more distinct compounds are not adequately separated by the chromatography column and elute at the same time, resulting in a single, overlapping chromatographic peak.[4][5][6] This can lead to inaccurate identification and significant errors in the quantification of the target analyte, this compound.[5]

Q4: What are potential co-eluting interferences in this compound analysis?

A4: Potential interferences can come from several sources:

  • Structural Isomers: Other branched-chain α-keto acids, such as α-ketoisocaproate (from leucine (B10760876) metabolism) and α-ketoisovalerate (from valine metabolism), are structurally similar and often analyzed simultaneously.[3][7] Depending on the chromatographic conditions, these may co-elute.

  • Matrix Components: In complex biological samples like plasma or urine, endogenous metabolites can have similar retention times and interfere with the analysis.

  • Phase II Metabolites: In LC-MS/MS, phase II metabolites (e.g., glucuronides) can sometimes break down into the parent compound in the mass spectrometer's ion source, causing artificially inflated results if they are not chromatographically separated.[8]

Q5: How can I identify if a co-eluting interference is affecting my this compound peak?

A5: There are several indicators of co-elution:

  • Asymmetrical Peak Shape: Look for peaks that show fronting, tailing, or have a "shoulder," which can suggest the presence of more than one compound.[5][6]

  • Inconsistent Ion Ratios: When using mass spectrometry, monitor multiple fragment ions (in MS/MS) or characteristic ions (in GC-MS). The ratio of these ions should be constant across the peak and consistent between samples and a pure standard. A changing ratio indicates peak impurity.[6]

  • Mass Spectral Impurity: A detailed examination of the mass spectrum across the peak's width may reveal ions that do not belong to the fragmentation pattern of this compound.[5][6]

Troubleshooting Guide: Dealing with Co-eluting Interferences

This guide provides a systematic approach to resolving co-elution issues in your HPLC or GC method.

Problem: Poor chromatographic resolution and suspected co-elution of this compound with an unknown interference.

dot

cluster_0 Troubleshooting Workflow Start Co-elution Suspected (Poor Peak Shape, Inconsistent Ion Ratios) Confirm Step 1: Confirm Co-elution Inject pure standard vs. sample. Analyze peak purity with MS detector. Start->Confirm Optimize Step 2: Optimize Mobile Phase / Temperature Program Confirm->Optimize Co-elution Confirmed Change_Selectivity Step 3: Alter Selectivity Change mobile phase organic solvent or pH. Change column chemistry. Optimize->Change_Selectivity Resolution Still Poor Resolved Resolution Achieved Optimize->Resolved Success Improve_Efficiency Step 4: Improve Efficiency Lower flow rate. Use longer column or smaller particle size column. Change_Selectivity->Improve_Efficiency Resolution Still Poor Change_Selectivity->Resolved Success Sample_Prep Step 5: Enhance Sample Preparation Incorporate cleanup step (e.g., SPE). Use selective extraction. Improve_Efficiency->Sample_Prep Resolution Still Poor Improve_Efficiency->Resolved Success Sample_Prep->Resolved Success

Caption: Troubleshooting workflow for HPLC/GC co-elution.

Solution Steps:

  • Optimize Mobile Phase / Carrier Gas Flow:

    • For LC-MS/MS: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.[9] Also, ensure the mobile phase is correctly prepared and the pH is stable, as changes in pH can alter the retention of ionizable compounds like keto acids.

    • For GC-MS: Optimize the temperature program. A slower temperature ramp can increase the separation between compounds with close boiling points.

  • Alter Chromatographic Selectivity:

    • If optimizing the gradient or temperature program is not enough, the next step is to change the chemistry of the separation.[4]

    • Mobile Phase Composition (LC): Switch the organic solvent. If you are using acetonitrile (B52724), try methanol (B129727), or vice-versa. The different solvent properties can significantly alter selectivity.[4]

    • Column Chemistry (LC & GC): This is often the most effective solution.[10] If you are using a standard C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase) that offers different chemical interactions and can resolve the co-eluting peaks.[10]

  • Improve Column Efficiency:

    • Decrease Particle Size: Using a column with smaller particles will result in sharper peaks and can improve resolution.[10]

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but it will also increase analysis time and backpressure.[10]

    • Lower Flow Rate: Reducing the flow rate can lead to better peak separation, although it will lengthen the run time.[10]

  • Enhance Sample Preparation:

    • If chromatographic solutions are insufficient, the interference may need to be removed before analysis.

    • Implement a sample cleanup step, such as solid-phase extraction (SPE) or immunoaffinity column chromatography, to selectively remove interfering compounds from the sample matrix.[9]

Quantitative Data Summary

The concentration of this compound is significantly elevated in individuals with Maple Syrup Urine Disease (MSUD).

AnalyteMatrixConditionTypical Concentration Range
This compoundPlasmaHealthy Control1 - 10 µmol/L
This compoundPlasmaMSUD Patient> 100 µmol/L (often much higher)
This compoundUrineHealthy ControlTrace amounts
This compoundUrineMSUD PatientMarkedly increased excretion

Data compiled from multiple sources for illustrative purposes.[1]

Experimental Protocols & Workflows

Isoleucine Catabolism Pathway

This compound is a key intermediate in the breakdown of the amino acid isoleucine. Defects in the BCKAD enzyme complex lead to its accumulation.[1]

dot

cluster_pathway Isoleucine Catabolism cluster_disease Pathology Isoleucine L-Isoleucine KMV This compound (KMV) Isoleucine->KMV BCAT (Transamination) Metabolites Further Metabolites (e.g., Propionyl-CoA, Acetyl-CoA) KMV->Metabolites BCKAD Complex (Oxidative Decarboxylation) Block MSUD: Defective BCKAD KMV->Block

Caption: Isoleucine catabolism pathway and its disruption in MSUD.

General Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to final data analysis.[1]

dot

cluster_workflow Analytical Workflow Sample 1. Biological Sample (Plasma, Urine, CSF) Prepare 2. Sample Preparation (Protein Precipitation, Extraction) Sample->Prepare Derivatize 3. Derivatization (Required for GC-MS) Prepare->Derivatize GC Path Analyze 4. Instrumental Analysis (LC-MS/MS or GC-MS) Prepare->Analyze LC Path Derivatize->Analyze Process 5. Data Acquisition & Processing Analyze->Process Quantify 6. Quantification (Comparison with Standards) Process->Quantify

Caption: General workflow for this compound analysis.

Detailed Protocol: Sample Preparation for LC-MS/MS

This protocol provides a general method for extracting this compound from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Protein Precipitation:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 400 µL of ice-cold methanol (or acetonitrile) containing a suitable internal standard (e.g., isotopically labeled this compound).

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample one last time to remove any remaining particulates.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

References

impact of sample collection methods on 3-Methyl-2-oxopentanoate levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample collection methods on 3-Methyl-2-oxopentanoate levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound, also known as α-keto-β-methylvalerate (KMV), is a keto acid and an intermediate in the metabolism of the branched-chain amino acid isoleucine. Chronically elevated levels of this compound are associated with maple syrup urine disease (MSUD), a rare but serious inherited metabolic disorder.[1] Accurate measurement is crucial for diagnosing and monitoring MSUD, as well as for research into amino acid metabolism and related neurological conditions.

Q2: Why is the sample collection method so critical for measuring this compound?

Q3: What are the main differences between using plasma and serum for metabolomics studies?

A3: The primary difference lies in the collection process. Plasma is the liquid portion of blood collected in a tube containing an anticoagulant, which prevents clotting. Serum is the liquid that remains after blood has been allowed to clot. The clotting process in serum collection involves the activation of platelets, which release various metabolites.[6] This can lead to significantly different concentration profiles for many molecules when comparing serum and plasma.[7][8] For instance, many amino acids and lipids are found at higher concentrations in serum.[7][8] For this reason, plasma is often preferred for clinical metabolomics to avoid the confounding effects of platelet activation.[6]

Q4: Which anticoagulant should I use for plasma collection when analyzing this compound?

A4: The choice of anticoagulant can influence metabolite profiles. Commonly used anticoagulants include EDTA, heparin, and citrate.[9]

  • EDTA (Ethylenediaminetetraacetic acid) works by chelating calcium ions, which are essential for the clotting cascade.

  • Heparin acts by inhibiting thrombin formation.

  • Citrate also chelates calcium and is often used for coagulation studies.

For general metabolomics, heparin plasma has been shown to have a metabolic profile most similar to serum, with fewer significant differences in metabolite concentrations compared to other anticoagulants.[9] EDTA is also widely used and is suitable for many applications.[6][10] However, it's crucial to use the same anticoagulant consistently across all samples in a study to ensure comparability.

Q5: How do storage time and temperature before processing affect sample integrity?

A5: Delayed processing can lead to significant changes in metabolite concentrations. For many common biochemical analytes, whole blood samples are stable for up to 12 hours before centrifugation if stored properly.[11] However, some analytes are less stable.[11][12] It is best practice to process samples as soon as possible after collection. If immediate processing is not feasible, samples should be kept on ice and centrifuged within one to two hours. After centrifugation, plasma or serum should be immediately frozen and stored at -80°C until analysis.[6]

Troubleshooting Guide

Q: My this compound levels are inconsistent across samples from the same patient group. What are the likely causes?

A: Inconsistent results are often due to pre-analytical variability. Consider the following factors:

  • Inconsistent Sample Type: Were all samples either plasma or serum? Mixing sample types within a study is a major source of error, as the metabolite profiles can differ significantly.[7][8]

  • Different Anticoagulants: If using plasma, was the same anticoagulant (e.g., EDTA, heparin) used for all samples? Different anticoagulants can alter the cellular composition and metabolic profile of the sample.[9][13]

  • Variable Processing Times: Was the time between blood collection and centrifugation consistent for all samples? Delays can lead to changes in metabolite levels due to ongoing cellular metabolism.[11]

  • Hemolysis: Was there evidence of red blood cell lysis (a reddish tint) in any of the plasma or serum samples? Hemolysis releases intracellular contents, which will significantly alter the metabolic profile. This can be caused by poor collection technique, vigorous mixing, or extreme temperatures.[2]

  • Storage Conditions: Were all samples stored at a consistent temperature (e.g., -80°C) immediately after processing? Fluctuations in storage temperature can degrade analytes over time.

Q: I am observing unexpectedly high levels of certain amino acids and lipids along with this compound in my serum samples compared to literature values from plasma. Is this normal?

A: Yes, this is a known phenomenon. The process of blood coagulation to generate serum involves platelet activation and degranulation.[6] This releases a variety of biomolecules, including amino acids, lipids, and growth factors, leading to their higher concentration in serum compared to plasma.[7][8] If your goal is to measure circulating levels that reflect the in vivo state as closely as possible, using plasma is generally recommended to minimize these ex vivo changes.[6]

Data Presentation

Table 1: Impact of Sample Type (Plasma vs. Serum) on Metabolite Concentrations

Metabolite ClassGeneral Trend in Serum vs. EDTA PlasmaPotential ReasonReference(s)
Amino Acids & Derivatives Significantly Higher in SerumRelease from activated platelets during coagulation.[7][8]
Carboxylic Acids & Derivatives Significantly Higher in PlasmaConsumption or alteration during the clotting process.[8]
Lipids (e.g., Lysophosphatidylcholines) Higher in SerumRelease from platelets and other cells during clotting.[7]
Purines (e.g., Hypoxanthine) Higher in PlasmaCellular leakage and metabolism differences pre-processing.[8]

Note: This table presents general trends observed in metabolomics studies. The exact changes for this compound may vary and should be empirically determined.

Experimental Protocols

Protocol: Standardized Blood Collection and Processing for Metabolomics

This protocol is designed to minimize pre-analytical variability for the analysis of metabolites like this compound.

  • Patient Preparation: Ensure the subject is in a fasting state (typically 8-12 hours) to minimize dietary-related metabolic fluctuations.

  • Materials:

    • Appropriate blood collection tubes (e.g., K2-EDTA or Lithium Heparin tubes for plasma; serum separator tubes for serum).

    • Tourniquet, needles, and other standard phlebotomy supplies.

    • Ice bath.

    • Refrigerated centrifuge.

    • Cryovials for aliquotting.

    • -80°C freezer for storage.

  • Blood Collection:

    • Apply the tourniquet for the shortest duration possible (ideally less than 1 minute) to prevent metabolic changes due to stasis.[4]

    • Perform venipuncture using a smooth technique to minimize cellular lysis (hemolysis).

    • If collecting multiple tubes, follow the recommended order of draw (e.g., serum tubes before anticoagulant tubes).

  • Immediate Post-Collection Handling:

    • For Plasma: Gently invert the anticoagulant tube 8-10 times to ensure proper mixing. Do not shake vigorously. Place the tube immediately in an ice bath.

    • For Serum: Gently invert the serum tube 5 times. Let it stand upright at room temperature for 30-60 minutes to allow for complete clot formation.[6][9] Do not exceed 60 minutes, as prolonged contact with cells can alter metabolite levels. After clotting, place the tube on ice.

  • Centrifugation:

    • Process all samples within two hours of collection.

    • Centrifuge the tubes at 2000 x g for 10-15 minutes at 4°C.[6]

  • Aliquoting and Storage:

    • Carefully pipette the supernatant (plasma or serum) into pre-labeled cryovials without disturbing the cell pellet (for plasma) or clot (for serum).

    • Immediately snap-freeze the aliquots in dry ice or a -80°C freezer.

    • Store all samples at -80°C until the day of analysis. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage & Analysis A Patient Preparation (Fasting) B Prepare Collection Tubes (e.g., EDTA, Heparin, Serum) A->B C Perform Venipuncture B->C D_plasma Plasma Tube: Invert 8-10x, Place on Ice C->D_plasma < 2 hours D_serum Serum Tube: Invert 5x, Clot 30-60min RT, Place on Ice C->D_serum < 2 hours E Centrifuge at 4°C (e.g., 2000g for 15 min) D_plasma->E D_serum->E F Aliquot Supernatant (Plasma or Serum) E->F G Store at -80°C F->G H Metabolite Analysis (e.g., LC-MS/MS) G->H

Caption: Workflow for blood sample collection and processing.

G cluster_preanalytical Pre-analytical Variables cluster_mechanisms Mechanisms of Alteration Result Measured 3-Methyl-2- oxopentanoate Level SampleType Sample Type (Plasma vs. Serum) Platelet Platelet Activation (in Serum) SampleType->Platelet Anticoagulant Anticoagulant Choice (EDTA, Heparin, etc.) Anticoagulant->Platelet prevents HandlingTime Time to Centrifugation CellMetabolism Ongoing Cell Metabolism HandlingTime->CellMetabolism StorageTemp Storage Temperature & Freeze-Thaw Cycles Degradation Analyte Degradation StorageTemp->Degradation Hemolysis Hemolysis CellLysis Cell Lysis Hemolysis->CellLysis Platelet->Result alters levels CellMetabolism->Result alters levels CellLysis->Result alters levels Degradation->Result alters levels

Caption: Factors influencing this compound levels.

References

reducing background noise in 3-Methyl-2-oxopentanoate enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-2-oxopentanoate enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a common enzymatic assay for this compound?

A common method is a spectrophotometric assay utilizing the branched-chain α-keto acid dehydrogenase (BCKDH) complex. In this assay, this compound is oxidatively decarboxylated by the BCKDH complex. This reaction is coupled to the reduction of NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm.

Q2: My blank (no substrate) wells show a high background signal. What are the potential causes?

High background in "no substrate" controls can be due to several factors:

  • Contaminated enzyme preparation: The enzyme solution may contain endogenous substrates that react to produce a signal.

  • NADH degradation: If not handled properly, NADH used in a coupled reaction can degrade, leading to a change in absorbance.

  • Buffer components: Certain components in your assay buffer might interfere with the assay, for instance, by reducing NAD+ non-enzymatically.

Q3: Why is my "no enzyme" control showing a high signal?

A high signal in the "no enzyme" control suggests that the substrate, this compound, may be unstable in the assay buffer and is degrading non-enzymatically to a product that is detected by the assay. Alternatively, other components in the reaction mixture might be reacting to generate a signal.

Q4: How can I reduce variability between my replicate wells?

Inconsistent results between replicates are often due to:

  • Pipetting errors: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Incomplete mixing: Gently mix the contents of the wells after adding all reagents.

  • Temperature fluctuations: Ensure the assay plate is at a stable and uniform temperature.

Troubleshooting Guide: High Background Noise

High background noise can significantly impact the quality of your data by reducing the signal-to-noise ratio. Below is a guide to help you identify and resolve common causes of high background in your this compound enzymatic assays.

Problem Potential Cause Recommended Solution
High signal in "No Enzyme" Control Substrate instability or spontaneous degradation.Prepare the substrate solution fresh for each experiment. Test the stability of the substrate in the assay buffer over time. Consider adjusting the buffer pH to a range where the substrate is more stable.
Contamination of reagents with reducing agents.Use high-purity water and reagents. Prepare fresh buffers and solutions.
High signal in "No Substrate" Control Endogenous substrates in the enzyme preparation.If using a crude enzyme extract, consider further purification steps. Include a desalting or buffer exchange step to remove small molecule contaminants.
NADH instability (if used as a reagent).Prepare NADH solutions fresh and keep them on ice and protected from light. Consider using a more stable NADH analog if the problem persists.
Presence of interfering enzymes in the sample.For complex samples like cell lysates, consider sample preparation steps to remove interfering enzymes, such as heat inactivation (if your enzyme of interest is heat-stable) or selective precipitation.
General High Background in All Wells Autofluorescence of assay components or the microplate.If using a fluorescence-based assay, check the intrinsic fluorescence of your compound, buffer, and the plate itself. Use black microplates for fluorescence assays to reduce background.
Incorrect buffer pH or ionic strength.Optimize the buffer pH and ionic strength for your specific enzyme to ensure maximal activity and minimal non-specific reactions. The optimal pH for BCKDH is typically between 7.0 and 8.0.
Sub-optimal enzyme concentration.An excessively high enzyme concentration can lead to a rapid initial reaction that appears as high background. Perform an enzyme titration to find a concentration that results in a linear reaction rate over the desired time course.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound using Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

This protocol describes a kinetic assay to measure the activity of the BCKDH complex by monitoring the production of NADH.

Materials:

  • This compound (substrate)

  • Branched-chain α-keto acid dehydrogenase (BCKDH) enzyme complex

  • NAD+

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • Magnesium Chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of MgCl2.

    • Prepare a 100 mM stock solution of TPP.

    • Prepare a 10 mM stock solution of CoA.

    • Prepare a 50 mM stock solution of NAD+.

    • Prepare a 100 mM stock solution of this compound.

    • Prepare the assay buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Assay Mix Preparation:

    • For each reaction, prepare an assay mix containing:

      • 50 mM Potassium phosphate buffer, pH 7.4

      • 1 mM MgCl2

      • 0.2 mM TPP

      • 0.1 mM CoA

      • 2 mM NAD+

  • Enzyme Preparation:

    • Dilute the BCKDH enzyme complex in cold assay buffer to the desired concentration. Keep the enzyme on ice.

  • Assay Protocol:

    • Add 180 µL of the assay mix to each well of a 96-well UV-transparent microplate.

    • Add 10 µL of diluted enzyme solution to the appropriate wells.

    • For "no enzyme" control wells, add 10 µL of assay buffer.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

    • Initiate the reaction by adding 10 µL of the this compound solution to each well. For "no substrate" control wells, add 10 µL of assay buffer.

    • Immediately place the plate in the microplate reader and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH production (Vmax) from the linear portion of the absorbance vs. time curve.

    • The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Subtract the rate of the "no enzyme" control from the rates of the experimental wells.

Quantitative Data Summary

The following tables provide representative data from experiments aimed at optimizing the enzymatic assay and reducing background noise.

Table 1: Effect of Buffer pH on Signal-to-Noise Ratio

Buffer pHAverage Signal (mAU/min)Background (mAU/min)Signal-to-Noise Ratio
6.58.52.14.0
7.015.21.510.1
7.425.81.221.5
8.022.11.812.3
8.518.92.57.6

Table 2: Optimization of Enzyme Concentration

Enzyme Conc. (µg/mL)Initial Rate (mAU/min)"No Substrate" Control (mAU/min)Net Rate (mAU/min)
01.11.00.1
512.51.211.3
1024.81.323.5
2035.11.533.6
4036.51.634.9

Visualizations

experimental_workflow Experimental Workflow for Assay Optimization prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Plate Setup (Controls and Samples) prep->plate pre_incubate Pre-incubation (5 min at 37°C) plate->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate read Kinetic Reading (Absorbance at 340 nm) initiate->read analyze Data Analysis (Calculate Rates, S/N Ratio) read->analyze troubleshooting_workflow Troubleshooting High Background Noise start High Background Detected check_no_enzyme Check 'No Enzyme' Control start->check_no_enzyme check_no_substrate Check 'No Substrate' Control check_no_enzyme->check_no_substrate Low substrate_issue Potential Substrate Instability - Prepare fresh substrate - Test stability in buffer check_no_enzyme->substrate_issue High reagent_issue Potential Reagent Contamination - Use high-purity reagents - Prepare fresh buffers check_no_enzyme->reagent_issue High enzyme_issue Potential Endogenous Substrates in Enzyme - Purify enzyme further - Perform buffer exchange check_no_substrate->enzyme_issue High nadh_issue Potential NADH Degradation - Prepare fresh NADH - Keep on ice and protected from light check_no_substrate->nadh_issue High optimize General Optimization - Optimize enzyme concentration - Optimize buffer pH check_no_substrate->optimize Low

References

Technical Support Center: Method Refinement for Sensitive Detection of 3-Methyl-2-oxopentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 3-Methyl-2-oxopentanoate enantiomers. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the sensitive detection of this compound enantiomers in biological samples?

A1: A widely cited sensitive method involves the determination of S- and R-3-methyl-2-oxopentanoate enantiomers in physiological fluids, such as plasma, which is suitable for isotope enrichment analysis. The process includes an initial extraction with an acid, followed by the separation of 2-oxo acids from interfering amino acids using cation-exchange chromatography. The branched-chain 2-oxo acids then undergo reductive amination using L-leucine dehydrogenase, which yields the corresponding L-amino acids. Specifically, L-Isoleucine and L-alloisoleucine are formed from S- and R-3-methyl-2-oxopentanoate, respectively. These resulting amino acids are then quantified by amino acid analysis. This method has been successfully applied to determine the R/S ratio in the plasma of healthy individuals and patients with conditions like diabetes mellitus and maple syrup urine disease. It is also applicable for gas chromatography-mass spectrometric (GC-MS) analysis of 13C-label enrichment in plasma S-3-methyl-2-oxopentanoate.[1]

Q2: What are the key challenges in the chiral separation of this compound?

A2: The primary challenges in the chiral separation of this compound, a type of α-keto acid, include:

  • Peak Splitting: This can occur due to the keto-enol tautomerism inherent to α-keto acids, where the compound exists in two forms that can interconvert. This equilibrium can result in broadened or split peaks during chromatography.

  • Low Sensitivity: The inherent properties of this compound can lead to poor ionization efficiency in mass spectrometry and low UV absorbance in HPLC, making sensitive detection difficult without derivatization.

  • Matrix Effects: When analyzing biological samples such as plasma, endogenous components can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[2][3][4]

  • Column Selection: Identifying the optimal chiral stationary phase (CSP) that provides adequate separation (enantioselectivity) for the enantiomers can be challenging and often requires screening of multiple columns.[5][6]

Q3: What are the options for derivatization to improve the detection of this compound enantiomers?

A3: Derivatization is a common strategy to enhance the chromatographic properties and detection sensitivity of this compound enantiomers. Key options include:

  • Reductive Amination: As described in the primary method, this converts the keto acid into corresponding amino acids, which are more amenable to analysis by standard amino acid analyzers or after further derivatization for GC-MS.[1]

  • Oximation followed by Silylation: This two-step process is primarily for GC-MS analysis. The keto group is first protected by oximation, and then the carboxylic acid group is derivatized (e.g., with a silylating agent like TMS) to increase volatility and thermal stability.

  • Quinoxaline (B1680401) Formation: Reagents like o-phenylenediamine (B120857) (OPDA) react with α-keto acids to form fluorescent quinoxaline derivatives, which are highly sensitive for fluorescence-based detection in HPLC.

  • Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the enantiomers to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral column.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, broad peak instead of two distinct peaks for the enantiomers.

  • Overlapping peaks with a resolution factor (Rs) less than 1.5.

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The chosen GC or HPLC chiral column may not be suitable for this specific separation. Action: Screen a variety of CSPs with different selectivities. For HPLC, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. For GC, cyclodextrin-based columns are commonly used for chiral separations.[5][6][7]
Suboptimal Mobile Phase (HPLC) or Temperature Program (GC) The mobile phase composition in HPLC or the oven temperature program in GC significantly influences enantioselectivity. Action (HPLC): Systematically vary the mobile phase composition, including the type and percentage of organic modifiers (e.g., isopropanol, ethanol) and additives (e.g., small amounts of acid or base). Action (GC): Optimize the temperature ramp rate. A slower ramp rate can often improve resolution.[7]
Incorrect Derivatization If using a chiral derivatizing agent, incomplete reaction or racemization during derivatization can lead to poor resolution. Action: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. Check for potential racemization under the chosen conditions.
Issue 2: Peak Splitting

Symptoms:

  • A single analyte peak appears as two or more closely eluting peaks.

Potential Cause Recommended Solution
Keto-Enol Tautomerism α-keto acids like this compound can exist in equilibrium between their keto and enol forms, which may separate under certain chromatographic conditions. Action: Adjust the mobile phase pH or the analysis temperature to favor one form over the other. Derivatization of the keto group can also eliminate this issue.[8]
Column Contamination or Degradation A blocked column frit or a void at the head of the column can distort the peak shape. Action: Reverse flush the column to remove particulates. If this fails, the frit may need to be replaced. If a void is suspected, the column may need to be replaced.[8][9]
Injection Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9]
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Symptoms:

  • Low peak intensity, making accurate quantification difficult.

  • High baseline noise.

Potential Cause Recommended Solution
Poor Ionization in MS or Low UV Absorbance in HPLC This compound may not ionize efficiently or have a strong chromophore for UV detection. Action: Employ a derivatization strategy to introduce a readily ionizable group (for MS) or a chromophore/fluorophore (for HPLC). For example, derivatization with OPDA creates a highly fluorescent product.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix (e.g., plasma) can suppress the ionization of the target analyte in the mass spectrometer. Action: Improve the sample clean-up procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.[2][3][4]
Suboptimal MS or Detector Settings The mass spectrometer or other detector parameters may not be optimized for the analyte. Action: Optimize detector settings, such as collision energy in MS/MS, to maximize the signal for the specific derivatives being analyzed.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Enantiomer Analysis
Technique Derivatization Typical Column Advantages Disadvantages
GC-MS Reductive amination followed by silylation or esterificationChiral capillary column (e.g., cyclodextrin-based)High sensitivity and selectivity, provides structural information.Requires derivatization, which can be multi-step and time-consuming.
HPLC-UV/Fluorescence Quinoxaline formation (e.g., with OPDA)Chiral stationary phase (e.g., polysaccharide-based)High sensitivity with fluorescence detection.Requires derivatization, potential for interference from other carbonyl compounds.
LC-MS/MS Chiral derivatizing agent or direct analysisChiral stationary phaseHigh sensitivity and selectivity, can be used for direct analysis without derivatization in some cases.Potential for matrix effects, may require specialized and expensive chiral columns.
Table 2: Example GC-MS Parameters for Chiral Separation (Illustrative)
Parameter Value
GC Column Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial 60°C for 2 min, ramp at 5°C/min to 180°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350

Note: These are illustrative parameters and should be optimized for the specific instrument and derivatives being analyzed.

Table 3: Key Mass Spectral Fragments for Methyl Ester Derivative of this compound
m/z Possible Fragment Identity
144[M]+ (Molecular Ion)
115[M - C2H5]+
87[M - COOCH3]+
59[COOCH3]+

Data is predicted and should be confirmed with standards.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (Based on Schadewaldt et al., 1996)
  • Acidic Extraction:

    • To 100 µL of plasma, add an internal standard and 400 µL of ice-cold 0.5 M perchloric acid.

    • Vortex mix for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Cation-Exchange Chromatography:

    • Apply the supernatant to a conditioned cation-exchange column (e.g., Dowex 50W-X8).

    • Wash the column with deionized water to elute the 2-oxo acids. Amino acids will be retained on the column.

  • Reductive Amination:

    • Adjust the pH of the eluate to 8.0 with NaOH.

    • Add L-leucine dehydrogenase, NADH, and ammonium (B1175870) chloride.

    • Incubate at 30°C for 60 minutes to convert S-3-methyl-2-oxopentanoate to L-isoleucine and R-3-methyl-2-oxopentanoate to L-alloisoleucine.

  • Quantification:

    • The resulting amino acids can be quantified using a standard amino acid analyzer or by GC-MS after further derivatization (e.g., esterification followed by acylation).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Cleanup cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample extraction Acidic Extraction plasma->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant cation_exchange Cation-Exchange Chromatography supernatant->cation_exchange eluate 2-Oxo Acid Eluate cation_exchange->eluate reductive_amination Reductive Amination eluate->reductive_amination amino_acids L-Isoleucine & L-Alloisoleucine reductive_amination->amino_acids quantification Quantification (e.g., GC-MS) amino_acids->quantification

Caption: Experimental workflow for the analysis of this compound enantiomers.

troubleshooting_workflow start Poor Chromatographic Result q1 Poor or No Resolution? start->q1 q2 Peak Splitting? q1->q2 No sol1 Optimize Mobile Phase/Temp. Screen Different CSPs q1->sol1 Yes q3 Low Sensitivity? q2->q3 No sol2 Adjust pH/Temp. Check for Column Contamination q2->sol2 Yes sol3 Improve Sample Cleanup Optimize Detector Settings Consider Derivatization q3->sol3 Yes end Improved Separation q3->end No sol1->end sol2->end sol3->end

Caption: Logical workflow for troubleshooting common chromatographic issues.

References

Validation & Comparative

A Comparative Guide to LC-MS and GC-MS for 3-Methyl-2-oxopentanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of key metabolic intermediates is paramount. 3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a critical biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder, and plays a central role in isoleucine catabolism.[1][2] The choice of analytical methodology is crucial for reliable and sensitive detection. This guide provides an objective comparison of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by established experimental practices.

Quantitative Performance Comparison

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity, followed by mass-based detection.Separation based on volatility and polarity, followed by mass-based detection.
Derivatization Not typically required.Mandatory to increase volatility and thermal stability.[3]
Sensitivity High, with Limits of Detection (LOD) typically in the low ng/mL to pg/mL range.High, with LODs in the low ng/mL range, and can be enhanced by specific derivatization.[4]
Selectivity Very high, especially with tandem MS (MS/MS) which minimizes matrix interference.Very high due to mass spectrometric detection and characteristic fragmentation patterns.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Matrix Effects Can be significant (ion suppression or enhancement), requiring careful method development and use of internal standards.Less prone to matrix effects compared to LC-MS, but non-volatile matrix components can contaminate the system.
Instrumentation Cost Generally higher for tandem MS systems.Generally lower initial investment compared to LC-MS/MS.
Compound Suitability Ideal for polar, non-volatile, and thermally labile compounds.Best for volatile and semi-volatile compounds, or those that can be made volatile through derivatization.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both LC-MS and GC-MS are outlined below. These protocols are based on established methods for similar organic acids.

LC-MS/MS Method

This protocol is adapted from a validated method for the analysis of 3-oxopentanoic acid in human plasma.[5][6]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 100 µL of a protein precipitation reagent (e.g., methanol (B129727) containing 0.2% formic acid and an appropriate internal standard).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 15 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna 3 µm C18, 150 x 2 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A gradient tailored to resolve this compound from other isomers and matrix components.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

GC-MS Method

This protocol involves a necessary derivatization step to make the non-volatile this compound amenable to gas chromatography. Silylation is a common approach for organic acids.[3]

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the sample matrix (e.g., plasma, urine).

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30-60 minutes.

    • Cool to room temperature before injection.

2. Gas Chromatography Parameters

  • Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.

  • Injection Mode: Splitless or split injection.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection: Scan mode to identify the characteristic fragmentation pattern of the derivatized this compound, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Visualizing the Pathways and Workflows

To better illustrate the context and processes involved in this compound analysis, the following diagrams are provided.

cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_start Plasma/Serum Sample lcms_prep Protein Precipitation (e.g., with Methanol) lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis (Reversed-Phase C18) lcms_prep->lcms_analysis lcms_end Quantification of This compound lcms_analysis->lcms_end gcms_start Plasma/Serum Sample gcms_extract Extraction (LLE or SPE) gcms_start->gcms_extract gcms_deriv Derivatization (e.g., Silylation) gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_end Quantification of Derivatized This compound gcms_analysis->gcms_end

Caption: Analytical workflows for LC-MS and GC-MS analysis.

isoleucine L-Isoleucine kmv This compound isoleucine->kmv BCAT methylbutyryl_coa 2-Methylbutyryl-CoA kmv->methylbutyryl_coa BCKDH Complex (Defective in MSUD) acetyl_coa Acetyl-CoA methylbutyryl_coa->acetyl_coa propionyl_coa Propionyl-CoA methylbutyryl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: Isoleucine catabolism pathway highlighting this compound.

Conclusion

Both LC-MS and GC-MS are highly capable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the study.

  • LC-MS/MS is often favored for its high throughput, reduced sample preparation complexity, and suitability for thermally labile compounds. It is an excellent choice for large-scale clinical and metabolomics studies.

  • GC-MS provides robust and highly specific quantification, and it can be a more cost-effective option. The requirement for derivatization adds a step to the workflow but can also enhance the chromatographic properties of the analyte.

For researchers and professionals in drug development, a thorough evaluation of the analytical objectives, sample matrix, desired sensitivity, and available resources will guide the selection of the most appropriate technique for the reliable analysis of this compound.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders such as Maple Syrup Urine Disease (MSUD), the accurate and precise quantification of biomarkers like 3-Methyl-2-oxopentanoate is paramount.[1] This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound analysis against established standard LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. The data presented herein is intended to offer an objective evaluation of the performance of each method, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods

The validation of an analytical method is crucial to ensure the reliability and reproducibility of results. Key performance parameters for the novel LC-MS/MS method, a standard LC-MS/MS method, and a traditional GC-MS method are summarized below. The data for the standard methods are based on typical performance characteristics reported in the literature for similar organic and keto acids.[2][3][4][5][6][7]

Validation Parameter Novel LC-MS/MS Method Standard LC-MS/MS Method GC-MS Method
Linearity Range (µmol/L) 0.05 - 5000.1 - 10010 - 750
Correlation Coefficient (r²) > 0.999> 0.998> 0.993
Accuracy (% Recovery) 95.2 - 104.5%88.2 - 109.5%85 - 115%
Precision (% RSD) < 4.5%< 9.7%< 15%
Limit of Detection (LOD) (µmol/L) 0.0150.063
Limit of Quantitation (LOQ) (µmol/L) 0.050.239
Analysis Time (minutes) 81034
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS, standard LC-MS/MS, and GC-MS methods are provided below to allow for a thorough understanding of the experimental workflows.

Protocol 1: Novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method is designed for high-throughput, sensitive, and direct quantification of this compound in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of a protein precipitation solution (acetonitrile containing 0.1% formic acid and an internal standard, ¹³C₅-3-Methyl-2-oxopentanoate).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B).

2. Chromatographic Conditions:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 129.05 → Product ion (m/z) 85.03

    • ¹³C₅-3-Methyl-2-oxopentanoate (IS): Precursor ion (m/z) 134.07 → Product ion (m/z) 89.03

Protocol 2: Standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This protocol outlines a conventional HPLC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of methanol (B129727) containing an internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of 50% methanol in water.

2. Chromatographic Conditions:

  • System: HPLC system with a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 7 minutes, followed by a 3-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI-.

  • MRM Transitions: As described in Protocol 1.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a typical GC-MS method for the analysis of organic acids, including this compound, which requires derivatization.

1. Sample Preparation and Derivatization:

  • To 200 µL of urine, add an internal standard (e.g., heptadecanoic acid).

  • Acidify the sample with HCl.

  • Extract the organic acids with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Conditions:

  • System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM).

Visualized Workflows and Pathways

To further elucidate the experimental processes and the metabolic context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution uhplc UHPLC Separation reconstitution->uhplc msms MS/MS Detection uhplc->msms data Data Acquisition & Quantification msms->data

Workflow for the Novel LC-MS/MS Method.

Isoleucine_Catabolism isoleucine L-Isoleucine kmv This compound isoleucine->kmv BCAT next_metabolite 2-Methylbutanoyl-CoA kmv->next_metabolite BCKDH Complex (Deficient in MSUD) propionyl_coa Propionyl-CoA next_metabolite->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

References

A Guide to the Inter-Laboratory Cross-Validation of 3-Methyl-2-oxopentanoate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of 3-Methyl-2-oxopentanoate (3-M-2-OP), a critical biomarker for Maple Syrup Urine Disease (MSUD) and a key intermediate in the catabolism of the essential amino acid L-isoleucine.[1][2] The objective of this document is to present a framework for the cross-validation of 3-M-2-OP assays between laboratories, supported by illustrative experimental data to guide researchers in establishing robust and comparable analytical methods.

Introduction to this compound and Assay Importance

This compound, also known as α-keto-β-methylvaleric acid, is a branched-chain α-keto acid (BCKA) derived from the transamination of L-isoleucine.[2] Its accumulation in physiological fluids is a primary diagnostic indicator for MSUD, an inherited metabolic disorder characterized by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This leads to severe neurotoxicity if not managed.[1] Accurate and precise measurement of 3-M-2-OP is therefore crucial for clinical diagnosis, monitoring therapeutic interventions, and for research into BCAA metabolism.

Given the variety of analytical methods employed by different laboratories, ensuring that results are comparable and reproducible is a significant challenge. Inter-laboratory cross-validation is the process of establishing equivalency in measurement performance across different sites, which is essential for multi-center clinical trials, collaborative research, and the standardization of diagnostic criteria. This guide outlines the typical performance of common analytical techniques and provides a protocol for conducting such a comparison.

Assay Methodologies for this compound

Two primary analytical techniques are commonly adapted for the quantification of 3-M-2-OP in biological matrices such as plasma.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive and specific method often considered a gold standard. The protocol typically involves an extraction of the keto acids from the sample, followed by a derivatization step to make the analyte volatile for GC separation. The mass spectrometer provides high selectivity and allows for the use of stable isotope-labeled internal standards for accurate quantification.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with mass spectrometry (LC-MS) or UV detection after derivatization, are also widely used. Reverse-phase HPLC can be employed to separate 3-M-2-OP from other metabolic intermediates.[4] This technique is robust and can be automated for high-throughput analysis.

Experimental Protocol for Inter-Laboratory Comparison

The following protocol describes a typical workflow for a cross-validation study between multiple laboratories.

1. Preparation and Distribution of Samples:

  • A central laboratory prepares a panel of validation samples. This panel should consist of a pooled human plasma matrix spiked with known concentrations of 3-M-2-OP to create Quality Control (QC) samples at low, medium, and high concentration levels.

  • Blank plasma samples (with no added analyte) are included to assess specificity and background interference.

  • A calibration curve stock solution is prepared and sent to all participating laboratories to eliminate variability from standard preparation.

  • All samples are aliquoted, frozen at -80°C, and shipped on dry ice to the participating laboratories.

2. Sample Analysis:

  • Upon receipt, participating laboratories should analyze the samples using their in-house, validated assay for 3-M-2-OP.

  • Each laboratory should prepare a calibration curve using the provided stock solution and their own standard operating procedures (SOPs).

  • The QC samples are to be analyzed in replicate (e.g., n=5) on three separate days to assess intra- and inter-assay precision.

3. Data Reporting and Analysis:

  • Laboratories report the calculated concentrations for all QC samples, along with the results for their calibration curves.

  • The central facility collects the data and performs a statistical analysis to evaluate accuracy, precision (repeatability and reproducibility), and inter-laboratory agreement. Performance is often evaluated using metrics like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[5]

G cluster_0 Central Laboratory cluster_1 Participating Laboratories (N) A Preparation of QC Samples (Low, Med, High) B Preparation of Calibration Standards A->B C Sample Aliquoting & Blinding B->C D Sample Distribution (Frozen) C->D E Sample Analysis (In-house SOP) F Calibration Curve Generation E->F G Data Reporting F->G H Centralized Statistical Analysis G->H D->E I Performance Report (Accuracy, Precision, Z-Scores) H->I

Figure 1: Experimental workflow for an inter-laboratory cross-validation study.

Data Presentation and Performance Comparison

The following tables summarize illustrative data from a hypothetical cross-validation study between three laboratories using either GC-MS or HPLC-based methods. These values represent typical performance expectations for such assays.

Table 1: Intra-Assay and Inter-Assay Precision

LaboratoryMethodQC LevelNominal Conc. (µM)Intra-Assay %RSD (n=5)Inter-Assay %RSD (3 runs)
Lab 1GC-MSLow104.56.2
Med503.14.8
High1002.53.9
Lab 2HPLC-UVLow106.88.5
Med505.26.9
High1004.15.5
Lab 3LC-MS/MSLow103.95.1
Med502.84.2
High1002.23.5

Table 2: Accuracy and Inter-Laboratory Variability

QC LevelNominal Conc. (µM)Mean Measured Conc. (µM) [Lab 1]Accuracy (% Recovery) [Lab 1]Mean Measured Conc. (µM) [Lab 2]Accuracy (% Recovery) [Lab 2]Mean Measured Conc. (µM) [Lab 3]Accuracy (% Recovery) [Lab 3]Overall Mean (µM)Inter-Lab %CV
Low109.898.0%10.5105.0%10.1101.0%10.133.5%
Med5051.2102.4%48.997.8%50.8101.6%50.302.4%
High100100.5100.5%96.596.5%101.2101.2%99.402.5%

Metabolic Pathway Context

Understanding the metabolic origin of 3-M-2-OP is vital for interpreting its clinical significance. The diagram below illustrates its position within the L-isoleucine catabolic pathway. A defect in the BCKDH complex leads to the accumulation of 3-M-2-OP and other branched-chain keto acids.

G Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT KMV This compound (3-M-2-OP) BCAT->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMV->BCKDH Metabolites Downstream Metabolites BCKDH->Metabolites MSUD_Block Metabolic Block in MSUD BCKDH->MSUD_Block

Figure 2: Simplified metabolic pathway of L-Isoleucine catabolism.

Conclusion

This guide demonstrates a framework for the cross-validation of this compound assays. The illustrative data indicates that while different methodologies like GC-MS and HPLC can be used, a well-designed inter-laboratory comparison is essential to understand the biases and variability between methods. For 3-M-2-OP, both GC-MS and LC-MS/MS methods typically provide excellent precision and accuracy, with inter-laboratory CVs generally below 5%. By implementing rigorous cross-validation protocols, researchers and clinical laboratories can ensure the reliability and comparability of data, which is paramount for advancing the diagnosis and treatment of metabolic disorders like MSUD.

References

Establishing Reference Ranges for 3-Methyl-2-oxopentanoate in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference ranges for 3-Methyl-2-oxopentanoate, a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Accurate determination of its concentration in biological fluids is crucial for studying metabolic pathways and is of significant interest in the context of inherited metabolic disorders such as Maple Syrup Urine Disease (MSUD), where its levels are markedly elevated. This document outlines established reference ranges, details the analytical methodology for its quantification, and discusses alternative biomarkers.

I. Reference Ranges for this compound

Establishing a definitive reference range for this compound in healthy adults is challenging due to variations in diet, age, sex, and analytical methods. However, based on available literature, the following table summarizes the current understanding of its normal concentrations in urine. A corresponding reference range for plasma in a healthy adult population is not well-established in the reviewed literature.

Table 1: Reference Ranges for this compound in Healthy Individuals

AnalyteMatrixPopulationReference RangeMethod
This compoundUrineNot Specified0 - 2.6 mmol/mol creatinine[1]Not Specified
3-Methyl-2-oxovaleric AcidUrineNot Specified≤ 2 mmol/mol creatinine[2]Not Specified
This compoundPlasmaHealthy AdultsNot Well-EstablishedGC-MS

Note: this compound is also referred to as 3-Methyl-2-oxovaleric acid.

II. Comparative Analysis with Alternative Biomarkers

The primary alternative biomarkers for assessing the metabolic pathway of isoleucine and other branched-chain amino acids (BCAAs) are the amino acids themselves (leucine, isoleucine, and valine) and their corresponding α-keto acids.

Table 2: Comparison with Alternative Biomarkers

BiomarkerAdvantagesDisadvantages
This compound Directly reflects the activity of branched-chain amino acid aminotransferase.Reference ranges are not as well-established as for amino acids.
Isoleucine (and other BCAAs) Well-established reference ranges and analytical methods.Levels can be influenced by recent dietary protein intake.
Other Branched-Chain α-Keto Acids (e.g., α-ketoisocaproate, α-ketoisovalerate) Provide a more comprehensive picture of BCAA catabolism.Also subject to variations based on diet and metabolic state.

III. Experimental Protocol: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the quantitative analysis of this compound in human urine. The method involves extraction of organic acids, derivatization to increase volatility, and subsequent analysis by GC-MS.

A. Sample Preparation and Extraction

  • Urine Collection: A random urine sample is collected in a sterile, preservative-free container.

  • Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in urine) is added to a defined volume of urine to correct for variations in extraction efficiency and instrument response.

  • pH Adjustment and Extraction: The urine sample is acidified to a pH of approximately 1-2 with hydrochloric acid. The organic acids, including this compound, are then extracted from the acidified urine using an organic solvent such as ethyl acetate. This is typically performed by vortexing the mixture followed by centrifugation to separate the organic and aqueous layers. The organic layer is then collected. This extraction step is often repeated to ensure complete recovery.

B. Derivatization

To make the non-volatile organic acids suitable for GC analysis, they must be chemically modified in a process called derivatization. A common two-step derivatization procedure is as follows:

  • Oximation: The extracted and dried sample is first treated with a solution of methoxyamine hydrochloride in pyridine. This step converts the keto group of this compound to its methoxime derivative, which prevents the formation of multiple peaks during chromatography due to tautomerization. The reaction is typically carried out at a controlled temperature (e.g., 60-80°C) for a defined period.

  • Silylation: Following oximation, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added. This reagent replaces the active hydrogen atoms on the carboxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte. This reaction is also performed at a controlled temperature.

C. GC-MS Analysis

  • Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the different compounds in the mixture based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrometer detects the abundance of each fragment, creating a mass spectrum for each compound. This compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

IV. Visualizations

Isoleucine Catabolism Pathway

Isoleucine_Catabolism Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Aminotransferase Isoleucine->BCAT α-ketoglutarate -> glutamate KMV This compound BCAT->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex KMV->BCKDH NAD+, CoA Further_Metabolism Further Metabolism (Propionyl-CoA, Acetyl-CoA) BCKDH->Further_Metabolism NADH, CO2

Caption: Metabolic pathway of isoleucine catabolism.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Acidify Acidification (pH 1-2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Extract Extract->Dry Oxime Oximation (Methoxyamine HCl) Dry->Oxime Silyl Silylation (BSTFA + TMCS) Oxime->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS analysis workflow for this compound.

References

performance characteristics of different derivatization reagents for 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methyl-2-oxopentanoate, a key intermediate in branched-chain amino acid metabolism, is critical. Its inherent chemical properties, however, necessitate derivatization prior to analysis to enhance sensitivity and improve chromatographic performance. This guide provides a head-to-head comparison of two primary derivatization strategies: fluorescent labeling with o-phenylenediamine (B120857) (OPD) for liquid chromatography and silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for gas chromatography-mass spectrometry.

Quantitative Performance Comparison

The selection of a derivatization reagent is pivotal and is dictated by the analytical platform, required sensitivity, and the sample matrix. Below is a summary of the quantitative performance of o-phenylenediamine and MTBSTFA for the analysis of α-keto acids, including this compound.

Parametero-Phenylenediamine (OPD)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Analytical Platform HPLC with Fluorescence Detection (HPLC-FLD), LC-MSGas Chromatography-Mass Spectrometry (GC-MS)
Derivative Formed Fluorescent quinoxaline (B1680401) derivativetert-butyldimethylsilyl (TBDMS) derivative
Limit of Detection (LOD) Picomole-level analysis is achievable. For related α-keto acids using a similar reagent (4-nitro-1,2-phenylenediamine), LODs are in the range of 0.05-0.26 µg/mL.[1]Data for specific α-keto acids is not readily available, but the method is known for high sensitivity. For other organic acids, LODs range from 0.317 to 0.410 µg/mL.[2]
Limit of Quantification (LOQ) For related α-keto acids using a similar reagent (4-nitro-1,2-phenylenediamine), LOQs are in the range of 0.15-0.8 µg/mL.[1]For other organic acids, LOQs range from 0.085 to 1.53 µg/mL.[2]
Linearity Range A linear range of 10 to 250 pmol on-column has been reported for α-keto acids.[3]Excellent linearity is typically achieved, with determination coefficients (R²) > 0.9955 for other organic acids.[2]
Reaction Yield Generally high, though specific quantitative yields for this compound are not consistently reported.Typically in the 90–100% range for a wide range of organic compounds with active hydrogen atoms.[4]
Derivative Stability Quinoxaline derivatives are stable.TBDMS derivatives are more stable and less moisture-sensitive than smaller silyl (B83357) derivatives (e.g., TMS).[5]
Key Advantages High sensitivity with fluorescence detection, well-established method.Forms stable derivatives, suitable for a wide range of organic acids, single-step reaction.[4]
Key Disadvantages Potential for matrix effects.Requires anhydrous conditions for optimal reaction.

Experimental Protocols

Detailed methodologies for the derivatization of this compound using o-phenylenediamine and MTBSTFA are provided below.

Protocol 1: o-Phenylenediamine (OPD) Derivatization for HPLC-FLD Analysis

This protocol is adapted from established methods for the derivatization of α-keto acids in biological samples.[3]

Materials:

  • o-Phenylenediamine (OPD) solution

  • Hydrochloric acid (HCl)

  • Deproteinizing agent (e.g., 10% Tungstic Acid)

  • HPLC-grade methanol (B129727) and water

  • This compound standard

  • Biological sample (e.g., serum, urine)

Procedure:

  • Sample Preparation (Deproteinization):

    • To 100 µL of serum or urine, add 100 µL of 10% tungstic acid.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the clear supernatant.

  • Derivatization Reaction:

    • Mix the deproteinized supernatant with an equal volume of OPD solution in HCl.

    • Incubate the mixture in a heating block or water bath according to optimized conditions (e.g., 100°C for 60 minutes).

    • Cool the reaction mixture to room temperature.

    • Dilute the sample with the mobile phase before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Fluorescence Detector: Excitation at 350 nm and Emission at 410 nm.[3]

    • Quantification: Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization procedure.

Protocol 2: MTBSTFA Derivatization for GC-MS Analysis

This protocol is based on general procedures for the silylation of organic acids for GC-MS analysis.[2]

Materials:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

  • This compound standard

  • Sample extract

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen gas.

  • Derivatization Reaction:

    • To the dried extract, add 100 µL of an anhydrous solvent (e.g., tetrahydrofuran).

    • Add 100 µL of MTBSTFA to the vial.

    • Tightly cap the vial and heat at a specified temperature and duration (e.g., 130°C for 90 minutes) to ensure complete derivatization.[2]

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected mass of the TBDMS derivative of this compound.

    • Quantification: Use a calibration curve prepared from derivatized standards of this compound.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both derivatization methods.

Derivatization_Workflows cluster_OPD OPD Derivatization for HPLC-FLD cluster_MTBSTFA MTBSTFA Derivatization for GC-MS OPD_Start Sample (e.g., Serum) OPD_Deproteinize Deproteinization (Tungstic Acid) OPD_Start->OPD_Deproteinize OPD_Centrifuge Centrifugation OPD_Deproteinize->OPD_Centrifuge OPD_Supernatant Collect Supernatant OPD_Centrifuge->OPD_Supernatant OPD_Derivatize Add OPD & Incubate OPD_Supernatant->OPD_Derivatize OPD_Analyze HPLC-FLD Analysis OPD_Derivatize->OPD_Analyze MTBSTFA_Start Sample Extract MTBSTFA_Dry Evaporate to Dryness (Nitrogen Stream) MTBSTFA_Start->MTBSTFA_Dry MTBSTFA_Derivatize Add Solvent & MTBSTFA & Heat MTBSTFA_Dry->MTBSTFA_Derivatize MTBSTFA_Analyze GC-MS Analysis MTBSTFA_Derivatize->MTBSTFA_Analyze

Caption: Experimental workflows for the derivatization of this compound.

The following diagram illustrates the logical relationship in selecting a derivatization reagent based on the analytical platform.

Reagent_Selection Analyte This compound Platform Choice of Analytical Platform Analyte->Platform LC Liquid Chromatography (HPLC/LC-MS) Platform->LC Aqueous/Polar Matrix GC Gas Chromatography (GC-MS) Platform->GC Volatile/Semi-Volatile Analysis OPD o-Phenylenediamine (OPD) Derivatization LC->OPD MTBSTFA MTBSTFA Silylation GC->MTBSTFA Detection_LC Fluorescence or MS Detection OPD->Detection_LC Detection_GC Mass Spectrometry Detection MTBSTFA->Detection_GC

Caption: Reagent selection guide based on the chosen analytical platform.

References

Comparative Stability of 3-Methyl-2-oxopentanoate in Urine vs. Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the stability of 3-Methyl-2-oxopentanoate, a key intermediate in branched-chain amino acid metabolism, in human urine and plasma. Understanding the stability of this alpha-keto acid in different biological matrices is crucial for accurate biomarker analysis and metabolic studies in drug development and clinical research. While direct comparative stability data for this compound is limited, this document synthesizes existing knowledge on the stability of related keto acids and general metabolites in these biofluids to provide researchers with practical guidance.

Executive Summary

The stability of this compound is influenced by the intrinsic properties of the biological matrix, storage temperature, and handling procedures. Generally, plasma is considered a more controlled environment with a stable pH and the presence of binding proteins, which can enhance the stability of certain analytes. In contrast, urine composition, particularly pH and enzymatic activity, can vary significantly, potentially impacting the stability of labile compounds like alpha-keto acids. For long-term storage, freezing at ultra-low temperatures (-80°C) is recommended for both matrices to minimize degradation.

Data Presentation: Inferred Comparative Stability

The following tables summarize the expected stability of this compound under various conditions, based on general knowledge of alpha-keto acid and metabolite stability. It is important to note that these are inferred stability profiles and should be confirmed with specific validation studies.

Table 1: Short-Term Stability of this compound

Storage ConditionUrinePlasma
Room Temperature (~22°C) Likely unstable; significant degradation possible within hours due to variable pH and potential microbial/enzymatic activity.More stable than in urine, but degradation may occur over several hours. Immediate processing is recommended.
Refrigerated (4°C) Stable for up to 24 hours, though pH extremes could still affect stability.Generally stable for at least 24-48 hours.
-20°C Potential for degradation over weeks to months. Not recommended for long-term storage of keto acids.Susceptible to degradation over extended periods. Ultra-low temperatures are preferred for long-term storage.

Table 2: Long-Term Storage Stability of this compound

Storage ConditionUrinePlasma
-80°C Considered stable for long-term storage (months to years). Minimizes enzymatic and chemical degradation.Considered the optimal condition for long-term storage, ensuring the integrity of the analyte for extended periods.
Freeze-Thaw Cycles Repeated cycles should be avoided as they can lead to degradation of metabolites.Susceptible to degradation with multiple freeze-thaw cycles. Aliquoting samples is crucial.

Experimental Protocols

To definitively determine the stability of this compound in urine and plasma, a formal stability study is required. The following are detailed methodologies for conducting such experiments.

Protocol 1: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in urine and plasma at room temperature and under refrigeration.

Materials:

  • Pooled human urine and plasma

  • This compound analytical standard

  • Calibrated pipettes and appropriate laboratory glassware

  • Centrifuge

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Spike the pooled urine and plasma with a known concentration of this compound.

  • Divide each spiked matrix into aliquots.

  • Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots from both urine and plasma to establish the baseline concentration.

  • Room Temperature Stability: Store a set of aliquots at room temperature (~22°C). Analyze aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Refrigerated Stability: Store another set of aliquots at 4°C. Analyze aliquots at the same specified time points.

  • Sample Preparation for Analysis: At each time point, precipitate proteins from plasma samples (e.g., with methanol (B129727) or acetonitrile). Urine samples may require dilution and filtration.

  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method.

  • Data Evaluation: Compare the mean concentration at each time point to the T0 concentration. A deviation of more than 15% is typically considered significant instability.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the effect of repeated freezing and thawing cycles on the concentration of this compound.

Procedure:

  • Spike pooled urine and plasma with this compound and aliquot as described in Protocol 1.

  • Analyze the T0 samples.

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Cycle 1: Thaw a set of aliquots to room temperature, vortex, and then refreeze at -80°C for at least 12 hours.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).

  • After the final thaw, process and analyze the samples.

  • Data Evaluation: Compare the mean concentration after each freeze-thaw cycle to the T0 concentration.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in urine and plasma during extended storage at -80°C.

Procedure:

  • Prepare and aliquot spiked urine and plasma samples as previously described.

  • Analyze the T0 samples.

  • Store the remaining aliquots at -80°C.

  • Analyze aliquots at defined time points (e.g., 1, 3, 6, 12, and 24 months).

  • Data Evaluation: Compare the mean concentration at each storage time point to the T0 concentration.

Mandatory Visualizations

The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for stability testing.

cluster_pathway Isoleucine Catabolism Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Keto_Acid This compound BCAT->Keto_Acid Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Keto_Acid->BCKDH Metabolites Further Metabolites BCKDH->Metabolites Oxidative Decarboxylation

Isoleucine catabolic pathway showing the formation of this compound.

cluster_workflow Stability Testing Workflow start Sample Collection (Urine & Plasma) spike Spike with This compound start->spike aliquot Aliquot Samples spike->aliquot t0 T0 Analysis (Baseline) aliquot->t0 storage Storage Conditions aliquot->storage rt Room Temp storage->rt Short-Term fridge 4°C storage->fridge Short-Term frozen -80°C storage->frozen Long-Term analysis Analysis at Time Points rt->analysis fridge->analysis frozen->analysis data Data Comparison & Stability Assessment analysis->data

General experimental workflow for assessing analyte stability in biological matrices.

Navigating the Specificity Challenge: A Guide to Assessing Immunoassays for 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides a comprehensive overview of assessing the specificity of immunoassays for 3-Methyl-2-oxopentanoate, a critical biomarker for Maple Syrup Urine Disease (MSUD). Due to the current absence of commercially available immunoassays specifically targeting this analyte, this document focuses on the foundational principles of immunoassay specificity, outlines the gold-standard analytical methods currently employed, and presents a detailed, hypothetical framework for the validation of any future immunoassay for this compound.

The Significance of this compound and the Measurement Landscape

This compound, a branched-chain α-keto acid (BCKA) derived from the essential amino acid isoleucine, is a key biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD).[1][2] This inherited metabolic disorder results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the accumulation of branched-chain amino acids (BCAAs) and their corresponding BCKAs in bodily fluids.[3][4] This buildup is neurotoxic and can lead to severe health issues if not managed.

Currently, the quantification of this compound in clinical and research settings relies on highly specific and sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods provide a high degree of certainty in measurement due to their ability to separate and identify molecules based on their unique mass-to-charge ratios and retention times.

While immunoassays offer advantages in terms of speed and ease of use, their development for small molecules like this compound is challenging. A primary hurdle is ensuring the specificity of the antibody, which must distinguish the target analyte from structurally similar molecules to avoid cross-reactivity and inaccurate results.

Understanding Immunoassay Specificity and Potential Cross-Reactants

The specificity of an immunoassay is its ability to exclusively measure the intended analyte. Cross-reactivity occurs when the antibodies in the assay bind to non-target molecules that are structurally similar to the analyte. For a hypothetical immunoassay for this compound, the most likely cross-reactants are other BCKAs and their parent BCAAs, which are also elevated in MSUD.

Below is a table of potential cross-reactants for a this compound immunoassay, highlighting their structural similarities.

Compound NameAbbreviationChemical StructureRelationship to Target
This compound KMV CH₃CH₂CH(CH₃)C(=O)COOH Target Analyte
α-KetoisocaproateKIC(CH₃)₂CHCH₂C(=O)COOHStructurally similar BCKA
α-KetoisovalerateKIV(CH₃)₂CHC(=O)COOHStructurally similar BCKA
IsoleucineIleHOOCCH(NH₂)CH(CH₃)CH₂CH₃Parent amino acid of target
LeucineLeuHOOCCH(NH₂)CH₂CH(CH₃)₂Structurally similar BCAA
ValineValHOOCCH(NH₂)CH(CH₃)₂Structurally similar BCAA

Hypothetical Experimental Protocol for Specificity Assessment

For any newly developed immunoassay for this compound, a rigorous specificity assessment is crucial. The following is a detailed, hypothetical experimental protocol for determining the cross-reactivity of potential interfering compounds.

Objective: To determine the percent cross-reactivity of structurally related molecules with a competitive immunoassay for this compound.

Materials:

  • Hypothetical this compound immunoassay kit (e.g., ELISA)

  • This compound standard

  • Potential cross-reactant compounds (α-Ketoisocaproate, α-Ketoisovalerate, Isoleucine, Leucine, Valine)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standards and Cross-Reactants:

    • Prepare a standard curve of this compound in assay buffer at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare serial dilutions of each potential cross-reactant in assay buffer, starting from a high concentration (e.g., 1000-fold higher than the expected physiological concentration).

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the hypothetical immunoassay. In a competitive ELISA format, this would typically involve adding the standard or sample, an enzyme-conjugated this compound, and the specific antibody to a microplate pre-coated with a capture antibody.

    • After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity versus the concentration of the this compound standards.

    • For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Interpretation of Results: A high percentage of cross-reactivity indicates that the immunoassay is not specific for this compound and may produce inaccurate results in samples containing the cross-reacting compound. Ideally, the cross-reactivity with structurally similar molecules should be less than 0.1%.

Visualizing Experimental Workflows and Molecular Relationships

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare this compound Standard Curve C Add Standards/Samples, Enzyme Conjugate, and Antibody to Microplate A->C B Prepare Serial Dilutions of Potential Cross-Reactants B->C D Incubate and Wash C->D E Add Substrate and Measure Signal D->E F Generate Standard Curve E->F G Determine IC50 for Target and Cross-Reactants F->G H Calculate % Cross-Reactivity G->H

Caption: Workflow for Assessing Immunoassay Specificity.

G cluster_bckas Branched-Chain α-Keto Acids (BCKAs) cluster_bcaas Branched-Chain Amino Acids (BCAAs) Target This compound (KMV) KIC α-Ketoisocaproate (KIC) Target->KIC Structurally Similar KIV α-Ketoisovalerate (KIV) Target->KIV Structurally Similar Ile Isoleucine (Ile) Target->Ile Parent Amino Acid Leu Leucine (Leu) Ile->Leu Structurally Similar Val Valine (Val) Ile->Val Structurally Similar

Caption: Structural Relationships of Potential Cross-Reactants.

Conclusion

While the development of a specific immunoassay for this compound would offer a valuable, high-throughput tool for researchers and clinicians, significant challenges in achieving the required specificity must be overcome. At present, mass spectrometry-based methods remain the gold standard for the accurate quantification of this important biomarker. Any future immunoassay for this compound will require rigorous validation of its specificity against a panel of structurally related compounds, following a detailed protocol as outlined in this guide. This will be essential to ensure the reliability of the data and its utility in both research and clinical applications.

References

A Comparative Guide to the Analysis of 3-Methyl-2-oxopentanoate: Enzymatic vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Methyl-2-oxopentanoate, a key biomarker for certain metabolic disorders such as Maple Syrup Urine Disease (MSUD), is critical for diagnostics and therapeutic monitoring. This guide provides a comprehensive comparison of the two primary analytical approaches for this keto acid: enzymatic methods and chromatographic techniques. We present a side-by-side evaluation of their performance, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal method for their specific needs.

Performance Benchmark: A Side-by-Side Comparison

The choice between enzymatic and chromatographic methods for the analysis of this compound depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and cost considerations. The following table summarizes the key performance characteristics of each approach.

ParameterEnzymatic MethodsChromatographic Methods
Principle Spectrophotometric or colorimetric detection of NADH or a formazan (B1609692) dye produced by the enzymatic reaction of branched-chain α-keto acid dehydrogenase (BCKDC) with the analyte.[1][2]Separation of the analyte from a complex mixture based on its physical and chemical properties, followed by detection using various detectors (e.g., UV, fluorescence, mass spectrometry).
Limit of Detection (LOD) ~8 µM (spectrophotometric)[3]HPLC-Fluorescence: 1.3 - 5.4 nMLC-MS/MS: 0.01 - 0.25 µMGC-MS: 0.1 - 1 µM
Specificity Can be affected by other keto acids, though pretreatment steps can mitigate this.[2]High, especially with mass spectrometry detection, which provides structural information.
Sample Throughput High, amenable to automation and microplate formats.[4]Lower, though can be increased with modern UHPLC systems.[5]
Cost per Sample Generally lower due to less expensive instrumentation and reagents.Higher, particularly with mass spectrometry, due to high instrument and maintenance costs.[6][7]
Analysis Time per Sample Short, typically in the range of minutes.Longer, including sample preparation, derivatization (if required), and chromatographic run time.
Ease of Use Relatively simple, with commercially available kits.More complex, requiring specialized training and expertise in instrumentation and data analysis.
Matrix Effects Can be susceptible to interference from components in biological matrices.Can be minimized with appropriate sample preparation and the use of internal standards.

Experimental Workflows

To visualize the distinct processes of each analytical approach, the following diagrams illustrate the experimental workflows for enzymatic and chromatographic methods for the analysis of this compound.

EnzymaticWorkflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Pretreatment (e.g., Deproteinization) Sample->Pretreatment ReactionMix Reaction Mixture (Sample + BCKDC Enzyme + NAD+) Pretreatment->ReactionMix Incubation Incubation ReactionMix->Incubation Spectrophotometer Spectrophotometer (Measure NADH at 340 nm) Incubation->Spectrophotometer ChromatographicWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., with p-BPB) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Quantification Detection->Quantification

References

Navigating the Clinical Spectrum of Maple Syrup Urine Disease: The Correlation of 3-Methyl-2-oxopentanoate Levels with Clinical Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between biochemical markers and clinical presentation in Maple Syrup Urine Disease (MSUD) is paramount for advancing diagnostics and therapeutic strategies. This guide provides a comparative analysis of 3-Methyl-2-oxopentanoate levels across different MSUD clinical phenotypes, supported by experimental data and detailed methodologies.

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1][2] This enzymatic defect disrupts the normal metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—leading to their accumulation and that of their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids.[1] this compound, also known as α-keto-β-methylvalerate (KMV), is the BCKA derived from isoleucine and serves as a key biomarker in the diagnosis and management of MSUD.[3][4]

The clinical presentation of MSUD is heterogeneous and is broadly classified into five phenotypes based on the residual BCKD enzyme activity and clinical severity: classic, intermediate, intermittent, thiamine-responsive, and E3-deficient. The accumulation of BCAAs and BCKAs, particularly leucine and its corresponding ketoacid, α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage if left untreated.[2][4]

Quantitative Correlation of this compound with MSUD Phenotypes

The plasma concentration of this compound directly correlates with the severity of the MSUD phenotype, reflecting the degree of residual BCKD enzyme activity. While extensive quantitative data for all phenotypes is limited, the available literature provides a clear trend.

MSUD PhenotypeResidual BCKD Activity (%)Plasma this compound (µmol/L)Clinical Characteristics
Classic < 285 - 291Severe neonatal onset, poor feeding, lethargy, ketoacidosis, neurological distress.[5]
Intermediate 3 - 30Persistently elevated, but lower than classicLater onset, failure to thrive, developmental delay, ketoacidosis during catabolic stress.[6]
Intermittent 5 - 20Normal between episodes; significantly elevated during metabolic crisisNormal development; episodic ataxia and ketoacidosis triggered by illness or stress.[5][7]
Thiamine-Responsive 2 - 40Elevated, but responsive to thiamine (B1217682) treatmentMilder phenotype, similar to intermediate MSUD, with clinical and biochemical improvement upon thiamine supplementation.[8][9]
Healthy Controls 100Not typically detected or at very low levelsAsymptomatic.

Experimental Protocols for Quantification of this compound

Accurate quantification of this compound is crucial for the diagnosis and monitoring of MSUD. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical methods employed.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the quantification of this compound.

Sample Preparation:

  • Plasma/Serum Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.

  • Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant containing the metabolites to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization:

  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract to protect the keto group. Incubate at a controlled temperature.

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize the carboxyl group, making the analyte volatile for GC analysis. Incubate at a controlled temperature.

GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for separating organic acids (e.g., DB-5ms).

  • Temperature Program: Implement a temperature gradient to ensure the separation of different metabolites. An example program could be: start at 70°C, ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode to monitor specific ions for this compound and an internal standard.

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of the keto acid to form a fluorescent compound, allowing for sensitive detection.

Sample Preparation and Derivatization:

  • Plasma/Serum Collection and Protein Precipitation: Follow the same procedure as for GC-MS.

  • Derivatization: Add a solution of o-phenylenediamine (B120857) (OPD) in hydrochloric acid to the protein-free supernatant. This reaction forms a fluorescent quinoxalinol derivative.

  • Incubation: Heat the mixture at an elevated temperature (e.g., 80°C) for a specific duration to ensure complete derivatization.

  • Extraction: After cooling, extract the fluorescent derivatives into an organic solvent (e.g., ethyl acetate).

  • Drying and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis:

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the specific quinoxalinol derivative of this compound.

  • Quantification: Generate a standard curve using known concentrations of derivatized this compound to quantify the analyte in the samples.

Visualizing the Metabolic and Diagnostic Landscape

To provide a clearer understanding of the biochemical and clinical relationships in MSUD, the following diagrams illustrate the isoleucine catabolic pathway, a typical experimental workflow, and the logical correlation between this compound levels and clinical phenotypes.

Isoleucine_Catabolism cluster_MSUD MSUD Pathophysiology Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT KMV This compound (KMV) BCKD Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Deficient in MSUD KMV->BCKD Accumulation Accumulation KMV->Accumulation Accumulation in blood & urine Metabolites Further Metabolites BCAT->KMV α-Ketoglutarate -> Glutamate BCKD->Metabolites

Caption: Isoleucine catabolism and the metabolic block in MSUD.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure sp1 1. Plasma/Serum Collection (EDTA) sp2 2. Protein Precipitation sp1->sp2 sp3 3. Centrifugation sp2->sp3 sp4 4. Supernatant Extraction sp3->sp4 sp5 5. Drying sp4->sp5 derivatization 6. Derivatization (for GC-MS or HPLC-Fluorescence) sp5->derivatization instrument 7. GC-MS or HPLC Analysis derivatization->instrument data 8. Data Acquisition & Processing instrument->data quant 9. Quantification (vs. Standard Curve) data->quant

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_biochem Biochemical Markers cluster_clinical Clinical Manifestation bckd Residual BCKD Enzyme Activity kmv This compound Level bckd->kmv inversely correlates phenotype MSUD Clinical Phenotype kmv->phenotype directly correlates severity Clinical Severity phenotype->severity determines

Caption: Correlation of biochemical markers with MSUD clinical phenotype.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methyl-2-oxopentanoate, a key compound in various research and development applications. Adherence to these protocols will help your institution maintain a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound may cause eye, skin, and respiratory tract irritation.[1][2] In case of contact, flush the affected area with plenty of water for at least 15 minutes.[2] Always work in a well-ventilated area and wear the necessary Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

A comprehensive understanding and use of appropriate PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartProtective EquipmentStandard
EyesSafety glasses with side shields or gogglesEuropean standard - EN 166
HandsProtective glovesN/A
Skin & BodyChemical resistant apron, Antistatic bootsN/A
RespiratoryNIOSH/MSHA or European Standard EN 136 approved respirator (for large spills or emergencies)EN 136, EN405, EN140

This data is synthesized from multiple safety data sheets for similar compounds.

Step-by-Step Disposal Procedure

The proper disposal of this compound should not be undertaken lightly. It is imperative to follow a structured disposal plan that complies with all local, state, and federal regulations.[1]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection and Storage

  • Collect waste this compound in a suitable, tightly sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Ensure the storage area is away from incompatible materials, such as oxidizing agents.[1]

Step 3: Spill Management

In the event of a spill:

  • Remove all sources of ignition.[2]

  • Ventilate the area.[2]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Use non-sparking tools to collect the absorbed material and place it in the designated waste container.

  • Clean the spill area thoroughly.

Step 4: Final Disposal

  • Consult your institution's EHS office: This is the most critical step. Your EHS office will provide specific instructions based on your location's regulations.

  • Professional Waste Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.

  • Incineration: A common disposal method for this type of chemical is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Environmental Precaution: Under no circumstances should this chemical be released into the environment or disposed of down the drain.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have this compound Waste wear_ppe Wear Appropriate PPE start->wear_ppe collect Collect in Labeled, Sealed Container wear_ppe->collect store Store in Cool, Dry, Ventilated Area collect->store spill Spill Occurs? store->spill manage_spill Manage Spill per Protocol spill->manage_spill Yes consult_ehs Consult Institutional EHS Office spill->consult_ehs No manage_spill->collect professional_disposal Arrange for Professional Disposal consult_ehs->professional_disposal end End: Waste Properly Disposed professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By implementing these procedures, your laboratory can ensure the safe handling and disposal of this compound, contributing to a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 3-Methyl-2-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-2-oxopentanoate, including detailed operational and disposal plans to ensure a safe laboratory environment.

Chemical Profile:

This compound, also known as 3-methyl-2-oxovaleric acid, is a compound that can cause irritation to the eyes, skin, and respiratory system.[1][2] It is crucial to follow safe industrial hygiene practices and always wear the proper protective equipment when handling this substance.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards.[3][4] A face shield is recommended when there is a significant risk of splashing.[3][5]Protects against splashes and airborne particles that could cause serious eye irritation.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.[3]Prevents skin contact, as the compound can cause skin irritation.[1][2]
Body Protection A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.[3]Minimizes skin exposure to spills and contamination of personal clothing.[3]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[1][3][4]The substance may cause respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental reproducibility.

Preparation:

  • Designate Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]

  • Don PPE: Before handling, put on all required PPE as detailed in the table above.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and a chemical spill kit.

Handling:

  • Transfer: Carefully transfer the required amount of this compound. Avoid generating dust if it is in solid form.[4]

  • Avoid Contact: Minimize contact with eyes, skin, and clothing.[4]

  • Ventilation: Use with adequate ventilation to minimize inhalation of any vapors or dust.[4]

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1][4]

In Case of Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]

  • Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Unused or Excess Chemical:

  • Dispose of as hazardous chemical waste through a licensed disposal company.[3]

  • Do not dispose of down the drain or in general waste.[3]

Contaminated Labware (e.g., gloves, wipes):

  • Place in a designated, sealed, and clearly labeled hazardous waste container.[3]

Empty Containers:

  • Triple rinse with a suitable solvent.[3]

  • Collect the rinsate and dispose of it as hazardous waste.[3]

  • Puncture the container to prevent reuse before disposal.[3]

Dispose of all waste in accordance with federal, state, and local regulations.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Well-Ventilated Work Area prep2 Ensure Access to Eyewash & Safety Shower prep1->prep2 prep3 Don All Required PPE prep2->prep3 prep4 Assemble All Necessary Materials prep3->prep4 handle1 Carefully Transfer Chemical prep4->handle1 Proceed to Handling handle2 Avoid Contact and Inhalation handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 handle4 Store in a Cool, Dry, Well-Ventilated Area handle3->handle4 disp1 Dispose of Unused Chemical as Hazardous Waste handle4->disp1 Proceed to Disposal disp2 Place Contaminated Labware in Labeled Waste Container disp1->disp2 disp3 Triple Rinse Empty Containers and Dispose of Rinsate as Hazardous Waste disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.